Boc-D-2-aminoadipic acid
Description
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575451 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110544-97-3 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Boc-D-2-aminoadipic acid?
An In-depth Technical Guide to the Chemical Properties of Boc-D-2-Aminoadipic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a non-proteinogenic α-amino acid derivative that serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its structure incorporates a six-carbon dicarboxylic acid backbone, an amine group at the α-position (carbon 2) in the D-configuration, and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1][2] This unique combination of features makes it a versatile tool for introducing specific structural motifs and functionalities into complex molecules.
The presence of the Boc group is central to its utility, offering robust protection of the α-amine under a wide range of reaction conditions, yet allowing for clean and selective removal under mild acidic conditions.[3][4] The D-stereochemistry at the chiral center is of particular importance in medicinal chemistry, as the incorporation of D-amino acids into peptide chains can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, selecting appropriate solvents, and ensuring proper storage and handling.
| Property | Value | References |
| CAS Number | 110544-97-3 | [1][2][5] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][5][6] |
| Molecular Weight | 261.27 g/mol (or 261.3) | [1][5][6] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 109 - 114 °C | [2] |
| Purity | ≥95-98% (typically assessed by HPLC) | [1][2] |
| Optical Rotation | [α]²⁰/D = +18 ± 1° (c=1.1 in DMF) | [2] |
| Storage Temperature | -20°C to 8°C | [2][5][7] |
Structural Attributes and Solubility
This compound possesses two carboxylic acid groups with different pKa values and a sterically hindered carbamate. This structure imparts moderate polarity. While its parent compound, 2-aminoadipic acid, has some water solubility, the addition of the bulky, hydrophobic Boc group reduces its solubility in aqueous solutions but enhances it in organic solvents.[8][9] It is generally soluble in solvents like Dimethylformamide (DMF) and slightly soluble in alcohols. For practical laboratory use, dissolving the compound in a suitable organic solvent or a basic aqueous solution is recommended before further dilution.[9]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by its three primary functional groups: the Boc-protected amine and the two carboxylic acids.
The Tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is the cornerstone of this reagent's utility in multi-step synthesis. Its key characteristic is its stability to a wide range of chemical conditions, including basic hydrolysis, catalytic hydrogenolysis, and many nucleophiles.[4][] This stability allows for selective reactions to be performed on the carboxylic acid moieties without disturbing the protected amine.
The primary reactivity of the Boc group is its lability under acidic conditions. The deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process releases the free amine and carbon dioxide.
Caption: Boc Deprotection Mechanism under Acidic Conditions.
Carboxylic Acid Reactivity
The presence of two carboxylic acid groups—one at the α-position and one at the δ-position—allows for various synthetic manipulations. These acidic groups can be selectively activated for amide bond formation (peptide coupling) using standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Selective protection of one carboxylic acid group over the other is often necessary to achieve regioselective coupling, making this a versatile building block for creating branched or cyclic peptides.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet around 1.4 ppm. The protons on the aliphatic chain will appear as multiplets between approximately 1.6 and 2.3 ppm. The α-proton (adjacent to the protected amine) will typically be a multiplet around 3.7-4.4 ppm.
-
¹³C NMR : The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the Boc carbonyl carbon near 156 ppm. The aliphatic carbons will resonate in the 20-40 ppm range, while the two carboxylic acid carbonyls will appear downfield, typically between 170-185 ppm.[12]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (261.27 g/mol ). Techniques like Electrospray Ionization (ESI) will typically show the [M+H]⁺ or [M+Na]⁺ adducts.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound, typically using a reversed-phase column (e.g., C18) with a water/acetonitrile gradient containing an acid modifier like TFA.[2][6]
Applications in Synthesis
The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.
-
Peptide Synthesis : It is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[6][] In SPPS, the Boc strategy involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[11] The acid-lability of the Boc group allows for its removal at each step without cleaving the peptide from most types of resins used in this strategy.[14][15]
-
Introduction of D-Amino Acids : Incorporating this compound into a peptide sequence introduces a D-amino acid residue. This is a common strategy in drug design to increase the peptide's resistance to proteases, thereby extending its biological half-life.[2]
-
Development of Therapeutics : Its unique structure makes it a valuable component in the synthesis of enzyme inhibitors, bioactive peptides, and other therapeutic agents.[2][16] The side-chain carboxylic acid can be used as a handle for conjugation to other molecules or for creating branched peptide structures.
Caption: Workflow for incorporating this compound in SPPS.
Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a resin-bound peptide during SPPS.
-
Resin Swelling : Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 20 minutes in a suitable reaction vessel.
-
Pre-wash : Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 5 minutes and drain.[11]
-
Deprotection Reaction : Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 20-25 minutes at room temperature.[11]
-
Washing : Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) to remove residual acid and byproducts.
-
Neutralization : Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) to neutralize the newly formed ammonium salt, followed by further DCM washes (3 x 10 mL) to prepare for the next coupling step.
Causality Note: The 50% TFA solution is sufficiently acidic to cleave the Boc group rapidly without causing significant cleavage of the peptide from standard Boc-SPPS resins like Merrifield or PAM resins. The neutralization step is critical to ensure the N-terminal amine is deprotonated and thus nucleophilic for the subsequent coupling reaction.
Protocol 2: Peptide Coupling Reaction
This protocol outlines the coupling of this compound to a deprotected resin-bound peptide.
-
Activation : In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.
-
Reaction : Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : To validate the completion of the reaction, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.
-
Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents.
Safety, Handling, and Storage
-
Safety : this compound is generally considered an irritant.[17][18] It is important to handle the powder in a well-ventilated area or fume hood to avoid inhalation of dust.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] In case of contact with skin or eyes, rinse thoroughly with water.
-
Handling : Avoid creating dust. Use process enclosures or local exhaust ventilation when handling larger quantities.[19]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container at low temperatures, typically between -20°C and 0°C.[5][7] This prevents degradation from moisture and heat.
Conclusion
This compound is a highly valuable synthetic building block whose chemical properties are defined by the interplay between its D-chiral center, its two carboxylic acid groups, and the acid-labile Boc protecting group. Its stability under basic and nucleophilic conditions, combined with its predictable reactivity towards acids, provides the orthogonality required for complex multi-step syntheses. These features, along with the biological stability conferred by its D-configuration, solidify its role as an essential tool for chemists developing novel peptides and small molecule therapeutics.
References
-
Title: (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids Source: PMC (PubMed Central) URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: bmse000429 DL-2-Aminoadipic Acid at BMRB Source: BMRB (Biological Magnetic Resonance Bank) URL: [Link]
-
Title: α-Aminoadipic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: DL-2-AMINOADIPIC ACID CAS#: 542-32-5 Source: ChemWhat URL: [Link]
-
Title: L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 Source: PubChem URL: [Link]
-
Title: Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 Source: PubChem URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Source: Springer Protocols URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. usbio.net [usbio.net]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: [amp.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chempep.com [chempep.com]
- 12. bmse000429 DL-2-Aminoadipic Acid at BMRB [bmrb.io]
- 14. peptide.com [peptide.com]
- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 16. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 18. Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Synthesis pathway for Boc-D-2-aminoadipic acid
An In-depth Technical Guide to the Synthesis of Boc-D-2-aminoadipic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern peptide chemistry and pharmaceutical development, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these, D-2-aminoadipic acid, a six-carbon homolog of glutamic acid, has garnered significant attention.[1] Its incorporation into peptide sequences can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. The D-enantiomer, in particular, is a valuable building block for creating peptides and peptidomimetics with improved resistance to enzymatic degradation.[2]
However, the utility of D-2-aminoadipic acid in stepwise synthesis is contingent upon the effective protection of its nucleophilic α-amino group. The tert-butyloxycarbonyl (Boc) protecting group is a preeminent choice for this role. Renowned for its stability across a wide range of nucleophilic and basic conditions, the Boc group offers robust protection during coupling reactions while being readily cleavable under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][][5][6] This orthogonal stability is fundamental to modern synthetic strategies, including Solid Phase Peptide Synthesis (SPPS).[3] Furthermore, the introduction of the Boc group often enhances the solubility and stability of the amino acid, facilitating its handling and application in various chemical transformations.[7]
This guide provides a comprehensive overview of the synthesis of N-α-Boc-D-2-aminoadipic acid, a key intermediate for drug discovery.[7] We will explore the prevalent synthetic pathways, delve into the mechanistic rationale behind procedural choices, and provide detailed, field-proven protocols for its preparation, purification, and characterization.
Part 1: Strategic Synthesis Pathways
The synthesis of this compound can be approached from several angles, primarily dictated by the availability of the starting materials and the required scale of production. The most common strategies involve the direct protection of the enantiopure amino acid or the construction of the chiral center through enantioselective methods.
Strategy I: Direct Protection of the Chiral Pool Precursor
The most direct and frequently employed route leverages the availability of D-2-aminoadipic acid as a chiral starting material. A significant industrial source of this enantiomer is the enzymatic cleavage of Cephalosporin C, which makes enantiomerically pure (R)-α-aminoadipic acid a readily accessible and cost-effective chiral pool building block.[1][8]
The core of this strategy is the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a highly efficient and common reagent for this transformation.[5] The reaction requires a base to deprotonate the α-amino group, thereby increasing its nucleophilicity to facilitate the attack on one of the electrophilic carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate linkage and releases benign byproducts: carbon dioxide and tert-butoxide, which is subsequently protonated.[5]
Detailed Experimental Protocol: Direct Boc Protection
This protocol describes a robust and scalable method for the N-Boc protection of D-2-aminoadipic acid.
1. Reagent Preparation & Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve D-2-aminoadipic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of 1,4-dioxane.
2. Reaction Execution:
-
To the cooled amino acid solution, add the Boc₂O solution dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture vigorously overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 using a cold 1M potassium bisulfate (KHSO₄) solution. [9]* Extract the acidified aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
4. Purification and Isolation:
-
Remove the solvent from the dried organic phase under reduced pressure to yield a colorless or pale yellow oil. [10]* Crystallization: To the resulting oil, add a non-polar solvent such as n-hexane or diethyl ether and stir (a process known as pulping). If the product is slow to crystallize, adding a seed crystal can be effective. [10]* Filter the resulting white solid, wash with cold non-polar solvent, and dry under vacuum to yield the final product.
-
Chromatography: If crystallization fails, the oil can be purified by silica gel column chromatography using a gradient of methanol in chloroform or ethyl acetate in hexanes. [9]
Strategy II: Chemoenzymatic and Enantioselective Approaches
One prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 2-aminoadipic acid. This can be achieved using an L-amino acid oxidase (L-AAO), which selectively catalyzes the oxidative deamination of the L-enantiomer to the corresponding α-keto acid, leaving the desired D-enantiomer untouched and ready for subsequent Boc protection. [13]
Additionally, asymmetric synthesis methods, such as the catalytic hydrogenation of a prochiral diunsaturated precursor using a chiral rhodium catalyst like [(COD)Rh(S,S)-Et-DuPHOS]OTf, can produce the desired D-amino acid derivative with high enantiomeric excess. [14]
Part 2: Quality Control: Purification and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound, ensuring its suitability for downstream applications like peptide synthesis. [15]
Purification Summary
| Method | Description | Rationale & Key Considerations |
| Crystallization | The crude product, often an oil, is solidified by trituration/pulping with a weak polar or non-polar solvent (e.g., diethyl ether, hexanes). [10] | This is the preferred method for large-scale purification as it is cost-effective and can yield high-purity material. Success may depend on the removal of all reaction solvents. Seeding may be required. [10] |
| Column Chromatography | Separation of the product from impurities on a silica gel stationary phase using a solvent mobile phase. | A reliable but more resource-intensive method suitable for challenging purifications or smaller scales. Requires careful selection of the eluent system to achieve good separation. [9] |
Analytical Characterization
The following table summarizes the key analytical techniques and expected results for verifying the final product.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | A characteristic singlet peak for the nine equivalent protons of the tert-butyl (Boc) group, typically appearing around δ 1.4 ppm . The α-proton (α-H) signal will also be present, along with multiplets for the aliphatic chain protons. [15] |
| ¹³C NMR | Confirms the carbon skeleton and presence of the Boc group. | Signals for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm). [15] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The expected molecular weight is 261.27 g/mol (for C₁₁H₁₉NO₆). Detection of the corresponding [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions confirms the product's identity. [16] |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee). | Using a chiral stationary phase, this method separates the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess of the final product. [8][] |
| FTIR Spectroscopy | Identification of key functional groups. | Presence of characteristic absorption bands for the carbamate C=O stretch, carboxylic acid C=O stretch, and N-H bonds. [15] |
Conclusion
The synthesis of this compound is a critical enabling step for its application in advanced pharmaceutical research and development. The direct Boc protection of D-2-aminoadipic acid derived from the chiral pool remains the most practical and widely used method due to its simplicity and the availability of the starting material. However, emerging chemoenzymatic and enantioselective strategies provide powerful alternatives that can offer improved efficiency and access from more fundamental precursors. Regardless of the synthetic route chosen, rigorous purification and comprehensive analytical characterization are paramount to ensure the high quality required for demanding applications such as peptide synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce and validate this important synthetic building block.
References
-
Singh, G. S., & Mmatli, E. E. (2011). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Journal of Amino Acids, 2011, 285923. [Link]
-
Wang, Y., et al. (2023). Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. ACS Synthetic Biology. [Link]
-
ResearchGate. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. [Link]
-
Der Pharma Chemica. Synthesis and characterization of some novel Boc-amino acid and peptide derivatives of ethylenediamine. [Link]
-
AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]
-
Hiebl, J., et al. (1999). Enantioselective Synthesis of Diamino Dicarboxylic Acids. The Journal of Organic Chemistry, 64(6), 1947-1952. [Link]
-
CP Lab Chemicals. This compound, min 95%, 1 gram. [Link]
-
RSC Publishing. Chemoenzymatic synthesis planning guided by synthetic potential scores. [Link]
-
Raboni, S., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 26(23), 7139. [Link]
-
AAPPTec. Boc-D-Amino Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Google Patents.
-
PubMed Central (NIH). Chemoenzymatic synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Chemoenzymatic synthesis planning guided by synthetic potential scores - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective Synthesis of Diamino Dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. calpaclab.com [calpaclab.com]
Biological activity and mechanism of action of Boc-D-2-aminoadipic acid
An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of Boc-D-2-Aminoadipic Acid
Executive Summary
This compound is a chemically protected derivative of D-2-aminoadipic acid (D-AAA), a molecule of significant interest in neuroscience research. The attachment of a tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and utility in synthetic chemistry, particularly in the development of novel peptides and pharmaceutical agents.[1] The primary biological relevance of this compound stems from the activity of its parent molecule, D-AAA, which is a known selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] This antagonism confers potential neuroprotective properties by mitigating glutamate-induced excitotoxicity, a pathological process implicated in numerous neurological disorders.[3][4] Furthermore, the structural similarity of the aminoadipic acid scaffold to intermediates in the kynurenine pathway suggests a potential for interaction with enzymes such as kynurenine aminotransferase (KAT), which modulates the levels of the endogenous NMDA antagonist, kynurenic acid.[5][6] This guide provides a comprehensive overview of the molecular profile, primary and potential secondary mechanisms of action, and detailed experimental protocols for researchers investigating the biological effects of this compound.
Part 1: Molecular Profile and Chemical Properties
Introduction to this compound
This compound (CAS 110544-97-3) is a non-proteinogenic D-amino acid derivative.[7][8] Its structure consists of a six-carbon adipic acid backbone with an amino group at the alpha (C2) position and a tert-butyloxycarbonyl (Boc) group protecting this amine. The "D" configuration denotes the stereochemistry at the chiral alpha-carbon. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily due to the established biological activity of its deprotected form, D-2-aminoadipic acid.[1]
The Role of the Boc Protecting Group
In chemical synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. The Boc group is a widely used amine protecting group in peptide synthesis for several key reasons:
-
Stability: It is stable under a wide range of reaction conditions, including those used for peptide coupling.[]
-
Enhanced Solubility: The bulky, lipophilic tert-butyl group often increases the solubility of the amino acid derivative in organic solvents commonly used in synthesis.[1]
-
Controlled Deprotection: The Boc group can be removed reliably under specific, strongly acidic conditions (e.g., with trifluoroacetic acid), which do not affect other common protecting groups, allowing for precise, stepwise synthesis.[]
From a biological standpoint, the Boc group renders the molecule inactive at its intended target until it is cleaved. In vivo or in vitro activity is contingent upon the removal of the Boc group to liberate the free amine of D-2-aminoadipic acid, which is the pharmacologically active species.
Part 3: Potential Secondary Mechanism: Interaction with the Kynurenine Pathway
Overview of the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan degradation in the body, accounting for over 90% of its catabolism. [10]This pathway produces several neuroactive metabolites, including kynurenic acid (KYNA). KYNA is synthesized from L-kynurenine through an irreversible transamination reaction catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs). [11][12] Significantly, KYNA is an endogenous broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor (acting at the glycine co-agonist site) and the α7 nicotinic acetylcholine receptor. [12]Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of schizophrenia, making the enzymes that produce it, particularly KAT-II (the predominant isoform in the brain), attractive therapeutic targets. [11][13]
α-Aminoadipate as a Substrate for Kynurenine Aminotransferase II (KAT-II)
Research has demonstrated that α-aminoadipate, the general class to which D-AAA belongs, can serve as a substrate for KAT-II. [5][6]This presents a plausible secondary or off-target mechanism for Boc-D-AAA (once deprotected). If D-AAA interacts with KAT-II, it could act as either a substrate or an inhibitor.
-
As a substrate: D-AAA could be transaminated by KAT-II, consuming the enzyme and co-factors, which might indirectly affect KYNA production.
-
As an inhibitor: D-AAA could bind to the active site of KAT-II and inhibit its ability to convert L-kynurenine to KYNA, potentially lowering brain KYNA levels.
Investigating this interaction is crucial for a complete understanding of the compound's pharmacological profile.
Part 4: Experimental Validation and Protocols
To rigorously characterize the biological activity of this compound, a multi-faceted approach is required. The following protocols provide a framework for assessing its primary and potential secondary mechanisms of action.
Protocol: Assessing NMDA Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology
Causality and Rationale: This protocol directly measures the functional consequence of receptor binding—the flow of ions across the cell membrane. It is the gold-standard method for confirming and quantifying the antagonist activity at an ionotropic receptor. By isolating NMDA receptor-mediated currents, we can precisely determine how the test compound affects receptor function.
Methodology:
-
Cell Preparation: Culture primary hippocampal or cortical neurons from rodents. Alternatively, use a cell line stably expressing NMDA receptor subunits.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (to block Na⁺ channels), 0.1 Picrotoxin (to block GABAₐ receptors), and 0 MgCl₂ (to relieve Mg²⁺ block). Adjust pH to 7.4.
-
Internal (Pipette) Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2.
-
Agonist Solution: External solution containing 100 µM NMDA and 10 µM Glycine.
-
Test Compound: Prepare stock solutions of Boc-D-AAA and D-AAA. Note: Boc-D-AAA will likely be inactive unless the Boc group is cleaved by cellular esterases over time or pre-treated. The primary test should use D-AAA.
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration on a healthy neuron. Hold the membrane potential at -70 mV.
-
Using a fast perfusion system, apply the agonist solution for 2-3 seconds to evoke a baseline NMDA current. Repeat until a stable response is achieved. [14] * Pre-incubate the cell with the test compound (e.g., 10 µM D-AAA) for 1-2 minutes.
-
Co-apply the agonist solution along with the test compound and record the inhibited NMDA current.
-
Perform a "washout" step by perfusing with the external solution to see if the receptor function recovers.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before (I_control) and after (I_compound) application of the antagonist.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_compound / I_control)) * 100.
-
Repeat with a range of concentrations to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol: Characterizing Enzyme Kinetics with Kynurenine Aminotransferase II (KAT-II)
Causality and Rationale: This protocol determines if D-AAA directly interacts with the KAT-II enzyme. By measuring the rate of product formation (KYNA) in the presence of the compound, we can quantify its inhibitory potential (IC₅₀, Kᵢ) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk analysis. [15] Methodology:
-
Reagents and Buffers:
-
Enzyme: Recombinant human KAT-II.
-
Substrate: L-Kynurenine (KYN).
-
Co-factor/Co-substrate: Pyridoxal-5'-phosphate (PLP) and α-ketoglutarate (α-KG).
-
Assay Buffer: 50 mM HEPES buffer (pH 7.5) containing 10 µM PLP. [16] * Test Inhibitor: D-2-aminoadipic acid.
-
-
IC₅₀ Determination Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, a fixed concentration of KAT-II, and varying concentrations of D-AAA. [15] * Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding KYN at a concentration near its Kₘ value (e.g., 500 µM).
-
Monitor the increase in absorbance at 332-346 nm (the peak absorbance of KYNA) over time using a plate reader. [16] * Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
Plot V₀ against the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
-
Mechanism of Inhibition (Lineweaver-Burk Analysis):
-
Perform a series of kinetic experiments as described above.
-
For each experiment, use a different fixed concentration of the inhibitor (D-AAA), including a zero-inhibitor control.
-
Within each experiment, vary the concentration of the substrate (KYN).
-
Determine the V₀ for each combination of substrate and inhibitor concentration.
-
Plot 1/V₀ versus 1/[KYN] for each inhibitor concentration. The resulting pattern of line intersections reveals the mechanism of inhibition. [15]
Inhibition Type Lineweaver-Burk Plot Observation Mechanistic Implication Competitive Lines intersect on the Y-axis. Apparent Kₘ increases. Inhibitor binds to the same active site as the substrate. Non-competitive Lines intersect on the X-axis. Vₘₐₓ decreases. Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Uncompetitive | Lines are parallel. Both Vₘₐₓ and apparent Kₘ decrease. | Inhibitor binds only to the enzyme-substrate complex. |
-
Part 5: Broader Biological Context and Future Directions
While the D-isomer of 2-aminoadipic acid primarily shows activity in the central nervous system, it is important to note that its L-isomer has distinct roles in systemic metabolism. L-2-aminoadipic acid is an intermediate in lysine metabolism and has been identified as a biomarker and modulator of glucose homeostasis and insulin secretion. [17][18][19]Studies have shown that 2-AAA can protect against diet-induced obesity and diabetes in animal models, partly by activating β3-adrenergic receptors in adipocytes to increase thermogenesis and lipolysis. [17][19]This distinction highlights the critical importance of stereochemistry in determining biological activity and underscores the need for isomer-specific research.
The neuroprotective potential of NMDA receptor antagonists makes Boc-D-AAA and its active form valuable tools for studying pathologies driven by glutamate excitotoxicity. Future research should focus on leveraging this compound in models of ischemic stroke, epilepsy, and neurodegenerative diseases to further elucidate the therapeutic window and potential of targeted NMDA receptor modulation. [3][20][21]
References
-
Benveniste, M., & Mayer, M. L. (1995). Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons. The Journal of Physiology, 483(Pt 2), 367–384. Retrieved from [Link]
-
Research Chems Hub. (2022). NMDA Receptor Antagonists Research Guide. Retrieved from [Link]
-
Nordström, K., & Sjöström, P. J. (2012). Experimental simulation protocols. Panels (A,B) illustrate NMDA... [Diagram]. ResearchGate. Retrieved from [Link]
-
Han, Q., et al. (2012). Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine. PLoS ONE, 7(7), e40307. Retrieved from [Link]
-
Kurnia, P., et al. (2017). Kynurenine aminotransferase activity of Aro8/Aro9 engage tryptophan degradation by producing kynurenic acid in Saccharomyces cerevisiae. Scientific Reports, 7, 11993. Retrieved from [Link]
-
Okuno, E., et al. (1993). Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate. Neuroscience, 55(1), 177–184. Retrieved from [Link]
-
Sharma, S., & Tandon, R. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 4, 259-270. Retrieved from [Link]
-
Li, X., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes. Journal of Endocrinology, 243(2), 111–123. Retrieved from [Link]
-
Fang, Y., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15, 1385422. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
Amad, M., et al. (2020). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 25(22), 5439. Retrieved from [Link]
-
Badawy, A. A.-B. (2016). Assessment of the Human Kynurenine Pathway: Comparisons and Clinical Implications of Ethnic and Gender Differences in Plasma Tryptophan, Kynurenine Metabolites, and Enzyme Expressions at Baseline and After Acute Tryptophan Loading and Depletion. International Journal of Tryptophan Research, 9, 43–58. Retrieved from [Link]
-
Clerici, F., et al. (1999). Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers. Il Farmaco, 54(10), 677–687. Retrieved from [Link]
-
Nardini, M., et al. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS Journal, 278(13), 2296–2310. Retrieved from [Link]
-
Olatunji, O. J., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(10), 2686. Retrieved from [Link]
-
Hanus, M., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 26(11), 3121. Retrieved from [Link]
-
Fang, Y., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15. Retrieved from [Link]
-
Linderholm, K. R., et al. (2016). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology, 102, 38–44. Retrieved from [Link]
-
Tsai, C.-S., et al. (2019). Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury. PLoS ONE, 14(9), e0221039. Retrieved from [Link]
-
Packer, L., et al. (1995). Neuroprotection by the metabolic antioxidant alpha-lipoic acid. Free Radical Biology and Medicine, 19(2), 227–250. Retrieved from [Link]
-
Uray, K., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(3), 540–545. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchchemshub.com [researchchemshub.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 10. Assessment of the Human Kynurenine Pathway: Comparisons and Clinical Implications of Ethnic and Gender Differences in Plasma Tryptophan, Kynurenine Metabolites, and Enzyme Expressions at Baseline and After Acute Tryptophan Loading and Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 20. Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection by the metabolic antioxidant alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Differences Between L- and D-Isomers of Boc-Aminoadipic Acid
Abstract
N-tert-Butoxycarbonyl-α-aminoadipic acid (Boc-aminoadipic acid) is a six-carbon dicarboxylic acid derivative of the non-proteinogenic amino acid, α-aminoadipic acid (Aad). As a chiral molecule, it exists in two non-superimposable mirror-image forms: L- and D-isomers. While sharing the same chemical formula and connectivity, these stereoisomers exhibit distinct physicochemical properties and, more importantly, divergent biological activities and applications. This technical guide provides an in-depth analysis of the core differences between Boc-L-aminoadipic acid and Boc-D-aminoadipic acid, offering a valuable resource for researchers, scientists, and professionals in drug development and peptide synthesis. We will explore their structural distinctions, comparative physicochemical properties, stereospecific biological roles, and the analytical methodologies required for their differentiation and quality control.*
Introduction: The Significance of Chirality in Aminoadipic Acid Derivatives
Chirality is a fundamental principle in biology and pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its interaction with chiral biological systems, such as enzymes and receptors. α-Aminoadipic acid (Aad) is a key intermediate in the metabolism of the essential amino acid lysine in humans and a precursor to lysine biosynthesis in fungi.[1][2][3] The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the utility of Aad as a building block in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions at the α-amino group.[4][5][6]
The core of this guide focuses on the stereoisomers of this protected molecule: Boc-L-α-aminoadipic acid and Boc-D-α-aminoadipic acid. The L-isomer is the naturally occurring form in human metabolic pathways, while the D-isomer is found in some natural products, such as the antibiotic cephalosporin C, and is primarily utilized for creating synthetic peptides with modified properties.[7][8] Understanding the distinct characteristics of these isomers is paramount for their effective application, from designing novel peptide therapeutics to studying metabolic pathways.
Stereochemical and Physicochemical Distinctions
The fundamental difference between the L- and D-isomers lies in the three-dimensional configuration at the α-carbon (C2). This structural variance gives rise to distinct physicochemical properties, most notably their interaction with plane-polarized light.
Caption: Figure 1. 2D structures showing the stereochemical difference at the α-carbon.
Comparative Physicochemical Data
The most direct and defining difference between enantiomers is their optical rotation. The L-isomer is levorotatory (rotates plane-polarized light to the left), while the D-isomer is dextrorotatory (rotates it to the right). Other properties, such as melting point, can also differ due to variations in crystal lattice packing.
| Property | Boc-L-α-aminoadipic acid | Boc-D-α-aminoadipic acid |
| Synonyms | Boc-L-Aad-OH, Boc-L-2-aminohexanedioic acid | Boc-D-Aad-OH, Boc-D-homoglutamic acid |
| CAS Number | 77302-72-8[4] | 110544-97-3[9] |
| Molecular Formula | C₁₁H₁₉NO₆[4] | C₁₁H₁₉NO₆[9] |
| Molecular Weight | 261.3 g/mol [4] | 261.3 g/mol [9] |
| Appearance | White powder[4] | Off-white crystalline powder[9] |
| Melting Point | 123 - 127 °C[4] | 109 - 114 °C[9] |
| Optical Rotation | [α]²⁰/D = -9 ± 2° (c=1 in AcOH)[4] | [α]²⁰/D = +18 ± 1° (c=1.1 in DMF)[9] |
| Purity (Typical) | ≥ 99% (HPLC)[4] | ≥ 98% (HPLC)[9] |
Table 1. Summary of key physicochemical properties for L- and D-isomers of Boc-aminoadipic acid.
Biological Activity and Applications: A Tale of Two Isomers
The functional divergence of the L- and D-isomers is most pronounced in biological contexts.
Boc-L-α-Aminoadipic Acid: The Metabolic and Neuromodulatory Player
As the derivative of the natural L-α-aminoadipic acid, this isomer and its deprotected form are involved in several key biological processes:
-
Lysine Metabolism: L-α-aminoadipic acid is a crucial intermediate in the degradation pathway of lysine.[2][10] Dysregulation in this pathway can be associated with metabolic disorders.[10]
-
Neuroactivity: The parent compound, L-α-aminoadipic acid, is a known gliotoxin and acts as an inhibitor of glutamine synthetase.[11][12] It also inhibits glutamate transporters, making it a valuable tool in neuroscience research to study glutamate signaling and excitotoxicity.[12]
-
Peptide Synthesis: Boc-L-Aad-OH is a standard building block in SPPS to incorporate a hydrophilic, acidic residue into a peptide sequence, often used to enhance solubility or mimic a glutamic acid residue with a longer side chain.[4][5]
Boc-D-α-Aminoadipic Acid: The Synthetic Workhorse for Therapeutic Design
The D-isomer is not typically found in mammalian metabolic pathways, and its utility is derived from its "unnatural" configuration.
-
Enhanced Peptide Stability: Incorporating D-amino acids into peptides renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.[13] This strategy is widely used in drug development to increase the serum half-life and bioavailability of peptide-based drugs.[9]
-
Conformational Constraint: The inclusion of a D-isomer can induce specific secondary structures, such as β-turns, in a peptide chain. This conformational rigidity can lock the peptide into its bioactive shape, enhancing its affinity and selectivity for a specific receptor or enzyme target.[8]
-
Antibiotic Synthesis: The parent D-α-aminoadipic acid is a natural precursor in the biosynthesis of penicillin and cephalosporin antibiotics by microorganisms.[7][8] Boc-D-Aad-OH can be used as a building block in the semi-synthesis of novel cephalosporin derivatives.
-
Neurological Research: D-α-aminoadipic acid exhibits selective antagonistic activity at the NMDA subtype of glutamate receptors, a different mode of action compared to the L-isomer's effect on glutamate transport.[8]
Analytical Characterization and Separation
Distinguishing between and verifying the enantiomeric purity of L- and D-Boc-aminoadipic acid is critical for any research or development application. Several analytical techniques are employed for this purpose.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[]
-
Principle: The CSP contains a chiral selector that transiently forms diastereomeric complexes with the enantiomers in the sample. These complexes have different stabilities, leading to different retention times and allowing for their separation and quantification.
-
Common CSPs: Crown-ether, cyclodextrin-based, and zwitterionic cinchona alkaloid-derived columns are highly effective for separating underivatized amino acid enantiomers.[15][16][17]
-
Methodology:
-
Dissolve the Boc-aminoadipic acid sample in a suitable mobile phase solvent.
-
Inject the sample onto a chiral HPLC column (e.g., Crownpak CR-I(+) or CHIRALPAK® ZWIX).[15]
-
Elute with an optimized mobile phase, often a mixture of an organic solvent (e.g., methanol) and an acidic aqueous solution.[17]
-
Detect the separated isomers using UV, mass spectrometry (MS), or an evaporative light scattering detector (ELSD).[][18]
-
Caption: Figure 2. A simplified workflow for the chiral separation and analysis of amino acid isomers using HPLC.
Polarimetry
As noted in Table 1, polarimetry is the classical method used to differentiate enantiomers. It measures the angle of rotation of plane-polarized light caused by a solution of the chiral compound. While it confirms the bulk enantiomeric identity (i.e., whether the sample is predominantly L or D), it is less precise than chromatography for determining high levels of enantiomeric purity (e.g., >99%).
Conclusion
The L- and D-isomers of Boc-aminoadipic acid, while structurally similar, are functionally distinct entities. Boc-L-aminoadipic acid is rooted in natural metabolic and signaling pathways, serving as a tool for biochemical research and as a standard building block for synthesizing peptides that mimic natural configurations. Conversely, Boc-D-aminoadipic acid is a product of synthetic chemistry, prized for its ability to confer proteolytic resistance and conformational control to peptide drug candidates. The choice between these isomers is therefore not arbitrary but a critical design decision based on the desired biological outcome. A thorough understanding of their unique properties, coupled with rigorous analytical separation and characterization, is essential for their successful application in the advanced fields of medicinal chemistry, pharmacology, and materials science.
References
-
Chem-Impex. (n.d.). Boc-L-α-aminoadipic acid. Retrieved from Chem-Impex website.[4]
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5548.[15]
-
Chem-Impex. (n.d.). Boc-D-α-aminoadipic acid. Retrieved from Chem-Impex website.[9]
-
Ishii, C., & Hamase, K. (2023). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Chromatography, 44(4), 145-153.[19]
-
BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services. Retrieved from BOC Sciences website.[]
-
Wako Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Retrieved from Wako Blog.[20]
-
Hamase, K., & Zaitsu, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Methods in Molecular Biology (Vol. 1573, pp. 137-145). Humana Press.[18]
-
APExBIO. (n.d.). L-α-Aminoadipic Acid. Retrieved from APExBIO website.[11]
-
Fang, H., et al. (2022). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 13, 1069894.[1]
-
Chem-Impex. (n.d.). L-α-Aminoadipic acid. Retrieved from Chem-Impex website.[21]
-
National Center for Biotechnology Information. (n.d.). L-2-Aminoadipic Acid. PubChem Compound Database. Retrieved from [Link]2]
-
Cayman Chemical. (n.d.). L-α-Aminoadipic Acid (CAS 1118-90-7). Retrieved from Cayman Chemical website.[12]
-
Ong, W. T., et al. (2019). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 20(15), 3803.[13]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from AAPPTec website.[5]
-
Human Metabolome Database. (2005). Aminoadipic acid (HMDB0000510). Retrieved from [Link]10]
-
Wikipedia. (n.d.). Α-Aminoadipic acid. Retrieved from [Link]7]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from AAPPTec website.[22]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[6]
-
Sharma, G. V., et al. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 4(2), 115-125.[8]
-
Da Silva, F. C., et al. (2016). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 6(8), 6549-6556.[23]
-
Xu, F., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes in mice. Journal of Endocrinology, 241(1), 37-48.[24]
-
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from Chiral Technologies Europe website.[16]
-
Gil-Av, E., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228.[25]
-
Trocha, A., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3857.[26]
-
Scriba, G. K. (2002). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 373-399.[27]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.[17]
-
Trocha, A., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. PubMed. Retrieved from [Link]]
-
Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]]
-
Sigma-Aldrich. (n.d.). Boc l a amino adipic acid. Retrieved from Sigma-Aldrich website.[28]
-
BOC Sciences. (n.d.). Boc-L-α-aminoadipic acid. Retrieved from BOC Sciences website.[]
-
Biocrates. (2023). Alpha-aminoadipic acid. Retrieved from Biocrates website.[3]
Sources
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-aminoadipic acid - biocrates [biocrates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 8. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
- 20. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 21. chemimpex.com [chemimpex.com]
- 22. peptide.com [peptide.com]
- 23. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. joe.bioscientifica.com [joe.bioscientifica.com]
- 25. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Boc l a amino adipic acid | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Boc-D-2-Aminoadipic Acid: Commercial Availability and Purity Assessment
Abstract
This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-D-α-aminoadipic acid (Boc-D-2-aminoadipic acid), a critical chiral building block in modern pharmaceutical and peptide chemistry. Addressed to researchers, chemists, and professionals in drug development, this document navigates the landscape of commercial suppliers and delineates the essential protocols for verifying purity and identity. We will explore the common impurities associated with its synthesis and present validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the quality and integrity of this vital reagent.
Introduction: The Significance of this compound
This compound (Boc-D-Aad-OH) is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry. Its structure, featuring a six-carbon backbone, a carboxylic acid side chain, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, makes it a versatile tool for synthesizing complex peptides and small molecule therapeutics.[1] The D-configuration is crucial for creating peptides with enhanced stability against enzymatic degradation, a desirable trait for increasing the in vivo half-life of peptide-based drugs.
The Boc protecting group provides stability and facilitates controlled, stepwise reactions, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its applications are diverse, ranging from the development of novel enzyme inhibitors and neurological drug candidates to its use in bioconjugation for advanced drug delivery systems.[1] Given its role as a foundational component, the procurement of high-purity this compound is not merely a matter of quality control but a prerequisite for reproducible and successful research outcomes.
Sources
An In-depth Technical Guide to Boc-D-α-aminoadipic Acid (CAS 110544-97-3): Properties, Handling, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Non-Canonical Amino Acid
In the landscape of modern therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of their natural counterparts. Boc-D-α-aminoadipic acid (CAS: 110544-97-3), a derivative of the naturally occurring α-aminoadipic acid, stands out as a versatile building block for medicinal chemists. Its unique structure, featuring a D-chiral center and a Boc (tert-butyloxycarbonyl) protecting group, offers a dual advantage: enhanced enzymatic stability and seamless integration into established solid-phase peptide synthesis (SPPS) workflows.[1][2] This guide provides a comprehensive overview of the properties, handling, and strategic application of Boc-D-α-aminoadipic acid, empowering researchers to leverage its full potential in the design of next-generation peptide therapeutics.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-D-α-aminoadipic acid is fundamental to its effective use in the laboratory. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 110544-97-3 | [1][3] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][4] |
| Molecular Weight | 261.3 g/mol | [1][4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 109 - 114 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]²⁰_D = 18 ± 1º (c=1.1 in DMF) | [1] |
| Solubility | Soluble in organic solvents such as DMF and DCM | Inferred from synthesis protocols |
| Storage Conditions | Store at 0 - 8 °C | [1] |
The Role of D-Amino Acids in Enhancing Therapeutic Potential
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their therapeutic properties. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and bioavailability.[2] The unique stereochemistry of D-amino acids renders the peptide backbone resistant to proteolytic cleavage, significantly improving its stability.[2][5] This enhanced biostability can lead to a prolonged duration of action for peptide-based drugs.[6]
The following diagram illustrates the fundamental difference in how proteases interact with L-peptides versus D-peptides.
Caption: Protease interaction with L- and D-peptides.
Experimental Protocols: Incorporation of Boc-D-α-aminoadipic Acid via Boc-SPPS
Boc-D-α-aminoadipic acid is readily incorporated into peptide sequences using the well-established Boc solid-phase peptide synthesis (SPPS) methodology. The following protocol provides a step-by-step guide for its use.
Materials
-
Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides)
-
Boc-D-α-aminoadipic acid (CAS 110544-97-3)
-
Other Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
-
Cold diethyl ether
Step-by-Step Protocol
The Boc-SPPS workflow is a cyclical process, as depicted below.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
1. Resin Swelling and Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[7]
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM.
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[8]
-
Continue agitating for an additional 15-25 minutes for complete deprotection.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual acid.[8]
3. Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM to remove excess base.
4. Coupling of Boc-D-α-aminoadipic acid:
-
Dissolve 2-4 equivalents of Boc-D-α-aminoadipic acid and coupling agents (e.g., HBTU, HOBt) in DMF.[7]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[7]
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored using a Kaiser test.
-
After complete coupling, drain the reaction solution and wash the resin with DMF and DCM.
5. Repetition of the Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
This is typically achieved using a strong acid cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[7]
-
The crude peptide is then precipitated with cold diethyl ether, collected, washed, and dried.
Quality Control and Analytical Characterization
Ensuring the purity and identity of both the starting material, Boc-D-α-aminoadipic acid, and the final synthesized peptide is critical.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of Boc-D-α-aminoadipic acid and the final peptide product.[1][] Chiral HPLC can be employed to determine the enantiomeric purity of the starting material.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Boc-D-α-aminoadipic acid and to characterize the final peptide.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight of the final peptide product.
Handling and Safety
As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety precautions are paramount when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, other than in controlled reaction conditions.[12]
-
Storage: Store Boc-D-α-aminoadipic acid in a tightly sealed container in a cool, dry place at 0 - 8 °C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[1][3]
Applications in Drug Development: A Focus on Stability and Novel Structures
The use of Boc-D-α-aminoadipic acid extends beyond simply enhancing stability. Its bifunctional nature, with two carboxylic acid groups, allows for its use in the synthesis of more complex peptide architectures, such as cyclic peptides and branched peptides.[1] These structures can offer improved receptor binding affinity and selectivity. For instance, the side-chain carboxyl group can be used as an attachment point for polyethylene glycol (PEG) to improve pharmacokinetic properties or for conjugation to other molecules. The incorporation of D-aminoadipic acid has been explored in the development of antimicrobial and anti-cancer peptides, where stability and specific conformations are crucial for activity.[13]
Conclusion
Boc-D-α-aminoadipic acid is a valuable and versatile tool in the arsenal of the modern peptide chemist. Its D-configuration provides a strategic advantage in the development of proteolytically stable peptide therapeutics, while its compatibility with standard Boc-SPPS protocols ensures its ease of use. By understanding its properties, adhering to proper handling procedures, and leveraging its unique structural features, researchers can effectively utilize this non-canonical amino acid to design and synthesize novel peptide drug candidates with enhanced therapeutic potential.
References
-
Sadiq, A., & Sewald, N. (2013). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Journal of Amino Acids, 2013, 814962. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Pharmaceuticals, 14(3), 233. [Link]
-
Li, W., & Xu, B. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 47(10), 2007–2017. [Link]
-
Al-Ghanmi, M. H., & Al-Otaibi, M. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules, 11(11), 1716. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
Wang, W., & Wang, L. (2022). Therapeutic peptides: current applications and future directions. Signal transduction and targeted therapy, 7(1), 48. [Link]
-
CP Lab Chemicals. Boc-d-2-aminoadipic acid, min 95%, 1 gram. [Link]
-
Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
Bentham Science. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. [Link]
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. [Link]
-
ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 10. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Solubility of Boc-D-2-aminoadipic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Boc-D-2-aminoadipic acid, a key building block in peptide synthesis and drug development.[1] Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, its relationship to molecular structure, and provides detailed, field-proven protocols for its empirical determination. We present methodologies for both equilibrium and kinetic solubility assays, enabling researchers to generate reliable data tailored to their specific applications, from early-stage discovery to process chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical approach to handling this compound and similar N-protected amino acid derivatives.
Introduction: The Critical Role of Solubility
N-tert-butoxycarbonyl-D-2-aminoadipic acid (this compound) is a derivative of the non-proteinogenic amino acid D-2-aminoadipic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, enhancing the compound's stability and utility as a building block for complex therapeutic peptides and other pharmaceuticals.[1][2]
However, the success of any synthetic or formulation endeavor hinges on a thorough understanding of the compound's solubility. Poor solubility can lead to significant challenges, including:
-
Inaccurate Dosing: Inconsistent dissolution in biological assays can lead to unreliable and non-reproducible results.[3]
-
Reaction Failures: Incomplete dissolution in a reaction solvent can result in low yields and complex purification profiles.
-
Formulation Difficulties: Low aqueous solubility is a primary obstacle in the development of bioavailable drug candidates.[4]
This guide provides the necessary theoretical grounding and practical methodologies to empower researchers to confidently assess and utilize the solubility characteristics of this compound.
Physicochemical Profile and Solubility Prediction
A molecule's solubility is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" serves as our primary predictive tool.[5][6]
Molecular Structure:
-
Product Name: this compound
-
Molecular Formula: C₁₁H₁₉NO₆[7]
-
Molecular Weight: 261.27 g/mol [7]
-
Melting Point: Approximately 109-114 °C.[8]
An analysis of the structure reveals three key domains that govern its solubility:
-
The Nonpolar Domain: The tert-butyl group of the Boc protector is bulky and hydrophobic, repelling water and favoring dissolution in nonpolar solvents.
-
The Polar, Aprotic Domain: The carbamate linkage of the Boc group contains polar C=O and C-N bonds capable of dipole-dipole interactions.
-
The Polar, Protic/Ionic Domain: The molecule possesses two carboxylic acid groups—one at the alpha position and one at the terminus of the adipic acid side chain. These groups are highly polar and can act as hydrogen bond donors and acceptors. In the presence of a base, they can be deprotonated to form highly polar, water-soluble carboxylate salts.[9]
This amphiphilic nature—possessing both significant nonpolar and highly polar functionalities—suggests a nuanced solubility profile.[10]
Predicted Solubility Profile
Based on these structural features, we can predict the following qualitative solubility behavior:
-
High Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can effectively solvate the entire molecule, engaging in dipole-dipole interactions with the carbamate and hydrogen bonding with the carboxylic acids, while also accommodating the nonpolar Boc group.
-
Aqueous Bases (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid groups will react to form water-soluble sodium salts, dramatically increasing solubility through an acid-base reaction.[9][11]
-
-
Moderate Solubility:
-
Alcohols (e.g., Methanol, Ethanol): These solvents are polar and can hydrogen bond with the carboxylic acids. However, their polarity is lower than water, making them better at solvating the nonpolar Boc group, leading to moderate overall solubility.
-
Other Ethereal Solvents (e.g., THF, Dioxane): These solvents can interact with the polar parts of the molecule but are less effective than DMSO or DMF.
-
-
Low to Insoluble:
-
Water: The hydrophobic character of the Boc group and the four-carbon chain of the adipic acid backbone are expected to significantly limit solubility in pure water, despite the presence of two carboxylic acids.[12]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents cannot effectively solvate the highly polar carboxylic acid groups, leading to very poor solubility.[5]
-
The following diagram illustrates the relationship between the compound's structure and its expected solubility.
Caption: Logical relationship between molecular domains and solvent affinity.
Experimental Determination of Solubility
While predictions are invaluable, empirical data is the gold standard. Two primary types of solubility are measured in drug development: thermodynamic and kinetic.[3]
-
Thermodynamic (Equilibrium) Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium. It is a material- and solvent-specific constant at a given temperature. The "shake-flask" method is the benchmark for this measurement.[4][13]
-
Kinetic Solubility: An apparent solubility measured under non-equilibrium conditions. It is highly method-dependent but useful for high-throughput screening where compounds are first dissolved in DMSO and then diluted into an aqueous buffer.[14][15]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the true thermodynamic solubility and is considered the gold standard.[4]
A. Rationale: This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid compound, we guarantee that the solution becomes saturated.[16] The extended incubation period with agitation allows the dissolution process to reach its endpoint, and subsequent separation of the solid ensures that only the dissolved compound is quantified.[13]
B. Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO, Hexane)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control (e.g., 25 °C or 37 °C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Calibrated pipettes
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
C. Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to have visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours. For compounds that are slow to dissolve, up to 72 hours may be necessary to ensure equilibrium is reached.[17]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm filter to remove any undissolved particles.[13]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute an aliquot of the clear, saturated filtrate with an appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is ideal for early discovery to quickly assess the apparent solubility from a DMSO stock solution.[14]
A. Rationale: In many screening assays, compounds are stored as high-concentration stock solutions in DMSO. This protocol mimics the process of diluting that stock into an aqueous buffer, identifying the concentration at which the compound precipitates. This is not a true equilibrium value but is highly relevant for predicting behavior in biological assays.[3][18]
B. Materials:
-
This compound dissolved in 100% DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent or polypropylene)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance
-
Multichannel pipettes or automated liquid handler
C. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., from 1 to 200 µM). Ensure the final DMSO concentration is consistent across all wells and typically low (e.g., 1-2%) to minimize co-solvent effects.[18]
-
Incubation: Mix the plate by gentle shaking and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2 hours).[14]
-
Detection of Precipitation: Measure the amount of precipitation. Common methods include:
-
Nephelometry: Use a nephelometer to measure the light scattering caused by insoluble particles. A sharp increase in scattering indicates precipitation.[14]
-
Direct UV Assay: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration at which the measured absorbance deviates from the expected linear increase is the kinetic solubility limit.[14]
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Workflow Visualization
The following diagram outlines the workflow for the gold-standard Equilibrium Solubility measurement.
Caption: Experimental workflow for Equilibrium Solubility determination.
Data Presentation
All experimentally determined solubility data should be recorded systematically. The following table provides a template for summarizing your findings.
| Solvent System | Solvent Class | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| Deionized Water | Polar Protic | 25 | Equilibrium | |||
| PBS (pH 7.4) | Aqueous Buffer | 37 | Equilibrium | |||
| 5% NaOH (aq) | Aqueous Base | 25 | Equilibrium | Rapid dissolution | ||
| Methanol | Alcohol | 25 | Equilibrium | |||
| Ethanol | Alcohol | 25 | Equilibrium | |||
| Acetonitrile (ACN) | Polar Aprotic | 25 | Equilibrium | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Equilibrium | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Equilibrium | |||
| Tetrahydrofuran (THF) | Ether | 25 | Equilibrium | |||
| Hexane | Nonpolar | 25 | Equilibrium | Insoluble | ||
| PBS (pH 7.4) | Aqueous Buffer | 37 | Kinetic | (from DMSO stock) |
Conclusion
This compound is an amphiphilic molecule with a complex solubility profile governed by its constituent polar and nonpolar domains. While its solubility is predicted to be low in water and nonpolar hydrocarbons, it is expected to be readily soluble in polar aprotic solvents like DMSO and in aqueous basic solutions. This guide provides the theoretical basis for these predictions and, more importantly, equips the researcher with robust, validated protocols to determine both equilibrium and kinetic solubility. Generating this empirical data is a critical step in ensuring the success of subsequent research, from reaction optimization and purification to formulation and reliable biological screening.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link][13]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][14]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][5]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link][18]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link][9]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][19]
-
Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link][15]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][6]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][16]
-
Sugano, K. (2020). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. Retrieved from [Link][4]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][11]
-
Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link][20]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link][17]
-
Vasanthanathan, P. et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Retrieved from [Link][21]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link][22]
-
CP Lab Chemicals. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link][23]
-
Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link][12]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. This compound CAS#: [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. www1.udel.edu [www1.udel.edu]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
- 23. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Boc-D-2-Aminoadipic Acid
This guide provides a detailed exploration of the expected mass spectrometry fragmentation pattern of N-tert-butoxycarbonyl-D-2-aminoadipic acid (Boc-D-2-aminoadipic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's behavior under common mass spectrometric conditions, offering predictive insights and a framework for experimental analysis.
Introduction: The Significance of this compound Analysis
This compound is a protected, non-proteinogenic amino acid increasingly utilized in the synthesis of complex peptides, peptidomimetics, and as a chiral building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is crucial for directing chemical reactions, but its presence also dictates the molecule's fragmentation behavior in mass spectrometry. A thorough understanding of this fragmentation is paramount for accurate molecular weight confirmation, structural elucidation, and impurity profiling during drug discovery and development. This guide will focus on the fragmentation patterns observed under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID).
Predicted Mass Spectrum and Core Fragmentation Pathways
This compound has a molecular weight of approximately 261.27 g/mol [1]. When subjected to ESI-MS, it is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 262.3. The subsequent MS/MS analysis via CID will induce fragmentation at specific bonds, largely dictated by the lability of the Boc group and the structure of the aminoadipic acid backbone.
The Signature Fragmentation of the Boc Protecting Group
The N-terminal Boc group is notoriously labile under CID conditions and provides highly characteristic neutral losses. This is a primary and predictable fragmentation route for Boc-protected amino acids.
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da is one of the most common fragmentation pathways for the Boc group, resulting from a McLafferty-type rearrangement. This yields a carbamic acid intermediate which can then further fragment.
-
Loss of tert-Butanol (C₄H₁₀O): Another characteristic fragmentation is the loss of a neutral tert-butanol molecule, corresponding to a mass difference of 74 Da.
-
Complete Loss of the Boc Group (C₅H₉O₂): A neutral loss of 101 Da, corresponding to the entire Boc group, leads to the formation of the protonated D-2-aminoadipic acid.
These initial losses from the Boc group are often the most intense fragmentation events observed in the MS/MS spectrum.
Fragmentation of the D-2-Aminoadipic Acid Backbone
Following the initial fragmentation of the Boc group, or in parallel, the D-2-aminoadipic acid backbone will undergo characteristic cleavages. As a dicarboxylic acid, it is prone to losses of small neutral molecules.
-
Decarboxylation (Loss of CO₂): The loss of a carboxyl group as carbon dioxide (44 Da) is a common fragmentation pathway for dicarboxylic acids[2]. This can occur from either the alpha-carboxyl group or the distal carboxyl group.
-
Loss of Water (H₂O): Dehydration, the loss of a water molecule (18 Da), is also a frequently observed fragmentation, particularly from the carboxyl groups.
-
Combined Losses: Fragments arising from combinations of these losses, such as the sequential loss of water and carbon monoxide ([M+H-H₂O-CO]⁺), are also anticipated[3].
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound upon CID of the [M+H]⁺ precursor ion at m/z 262.3.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Description |
| 206.2 | [M+H - C₄H₈]⁺ | 56.1 | Loss of isobutylene from the Boc group |
| 188.2 | [M+H - C₄H₁₀O]⁺ | 74.1 | Loss of tert-butanol from the Boc group |
| 162.2 | [M+H - C₅H₉O₂]⁺ | 100.1 | Loss of the entire Boc group |
| 244.3 | [M+H - H₂O]⁺ | 18.0 | Loss of water from a carboxyl group |
| 218.3 | [M+H - CO₂]⁺ | 44.0 | Loss of carbon dioxide from a carboxyl group |
| 188.2 | [M+H - H₂O - C₄H₈]⁺ | 74.1 | Sequential loss of isobutylene and water |
| 144.1 | [M+H - C₅H₉O₂ - H₂O]⁺ | 118.1 | Loss of the Boc group and water |
| 116.1 | [M+H - C₅H₉O₂ - CO₂]⁺ | 144.1 | Loss of the Boc group and carbon dioxide |
| 98.1 | [M+H - C₅H₉O₂ - H₂O - CO]⁺ | 164.2 | Loss of Boc, water, and carbon monoxide |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted fragmentation pathways of protonated this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a standard operating procedure for the analysis of this compound using LC-ESI-MS/MS.
5.1. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
5.2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
5.3. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS Settings:
-
Precursor Ion: m/z 262.3.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragments.
-
Collision Gas: Argon.
-
Sources
The Enduring Legacy of the Boc Group: A Senior Application Scientist's In-depth Guide to its Role in Peptide Chemistry
Introduction: The Cornerstone of Modern Peptide Synthesis
In the intricate world of peptide chemistry, where the precise assembly of amino acids is paramount, the strategic use of protecting groups is the bedrock of success. Among the arsenal of chemical shields available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group holds a place of historical significance and enduring utility.[1] This guide provides a comprehensive technical overview of the Boc protecting group, from its fundamental chemical principles to its practical application in both solution-phase and solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of Boc protection and deprotection, offer field-proven insights into experimental choices, and provide detailed protocols for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this indispensable tool in the synthesis of peptides.
I. The Boc Protecting Group: Chemical Properties and Strategic Advantages
The tert-butyloxycarbonyl group is a carbamate-based protecting group for amines.[2][3] Its widespread adoption in peptide synthesis is a direct consequence of its unique chemical properties that fulfill the stringent requirements of this demanding field.
Core Attributes of the Boc Group:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] This selective removal is crucial for the stepwise elongation of the peptide chain.
-
Stability to a Broad Range of Conditions: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[6] This orthogonality allows for the use of a wide array of side-chain protecting groups and coupling reagents without premature deprotection of the α-amino group.
-
Ease of Introduction: The Boc group can be efficiently introduced onto the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.[7][8]
-
Crystallinity and Solubility: Many Boc-protected amino acids are crystalline solids, which facilitates their purification and handling. They also generally exhibit good solubility in the organic solvents commonly used in peptide synthesis.[]
These properties collectively make the Boc group a robust and versatile tool, particularly in the context of SPPS, where the repetitive nature of the synthetic cycle demands high fidelity at each step.
II. The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective
A thorough understanding of the reaction mechanisms governing the introduction and removal of the Boc group is fundamental to its effective use and for troubleshooting potential issues.
A. Boc Protection: Masking the Amine
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7][10]
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol.[10][11]
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
The generation of the reactive tert-butyl cation is a key consideration in Boc deprotection, as it can lead to side reactions with nucleophilic amino acid side chains. The use of "scavengers" to trap this cation is therefore essential, particularly during the final cleavage step in SPPS. [12]
III. Boc Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
The Boc strategy was foundational to the development of SPPS by R.B. Merrifield. [1]The cyclical nature of SPPS, involving repeated deprotection and coupling steps, is well-suited to the chemical properties of the Boc group.
The Boc-SPPS Cycle:
The synthesis of a peptide on a solid support using the Boc strategy follows a repetitive cycle of four main steps:
-
Deprotection: Removal of the N-terminal Boc group with an acid (e.g., TFA in dichloromethane).
-
Neutralization: Neutralization of the resulting ammonium salt to the free amine.
-
Coupling: Acylation of the free N-terminal amine with the next N-Boc protected amino acid.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like hydrofluoric acid (HF). [1]
IV. Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key experiments involving the Boc protecting group.
Protocol 1: N-Boc Protection of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (2.0 eq)
-
1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and water containing 2.0 equivalents of NaOH or TEA.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: TFA-Mediated Boc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a resin-bound peptide during SPPS. [13] Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the resin for 1-2 minutes (pre-wash).
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3-5x).
-
Neutralize the resin by washing with a 5-10% solution of DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (3-5x) and IPA (2x) to prepare for the next coupling step. [14]
V. Navigating Challenges: Side Reactions and Mitigation Strategies
While the Boc strategy is robust, several side reactions can occur, particularly with certain amino acid residues. A proactive approach to mitigating these issues is crucial for obtaining high-purity peptides.
| Side Reaction | Amino Acids Affected | Causality | Mitigation Strategy | References |
| Alkylation | Trp, Met, Cys, Tyr | The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic side chains. | Use of scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole in the cleavage cocktail. | [12][15] |
| Aspartimide Formation | Asp | The side-chain carboxyl group can cyclize onto the peptide backbone, particularly at Asp-Gly or Asp-Ser sequences. | Use of side-chain protecting groups that sterically hinder cyclization, such as O-cyclohexyl (OcHex). | [16] |
| Diketopiperazine Formation | Dipeptides, especially with Pro | Intramolecular cyclization of a resin-bound dipeptide to release a cyclic dipeptide. | Use of in situ neutralization protocols during coupling. | [16] |
| Guanidinylation | N-terminal amine | Reaction of the N-terminal amine with uronium/aminium-based coupling reagents. | Pre-activation of the protected amino acid before addition to the resin. | [16] |
Scavengers in Final Cleavage:
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically performed with strong acids like HF or TFMSA. [1]The choice of scavengers in the cleavage cocktail is critical to prevent side reactions.
| Scavenger | Targeted Side Reaction | Mechanism |
| Anisole | Prevents alkylation of Trp and Tyr. | Acts as a carbocation trap. |
| Thioanisole | Prevents alkylation of Trp and reduces Met sulfoxide. | Traps carbocations and has reducing properties. |
| 1,2-Ethanedithiol (EDT) | Prevents re-attachment of Trt groups and reduces Met sulfoxide. | A potent reducing agent and carbocation scavenger. |
| Triisopropylsilane (TIS) | Reduces Trt cations and prevents their re-attachment. | A hydride donor that reduces carbocations. |
VI. Boc vs. Fmoc: A Comparative Analysis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has largely superseded the Boc group in routine peptide synthesis, primarily due to its milder deprotection conditions. [17]However, the Boc strategy retains significant advantages in specific applications.
| Feature | Boc Strategy | Fmoc Strategy | References |
| α-Amino Protection | tert-Butyloxycarbonyl (acid-labile) | 9-Fluorenylmethyloxycarbonyl (base-labile) | [17][18] |
| Deprotection Conditions | Moderate acid (e.g., TFA) | Mild base (e.g., piperidine) | [17][18] |
| Side-Chain Protection | Typically benzyl-based (strong acid-labile) | Typically tert-butyl-based (acid-labile) | [17][18] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Acid (e.g., TFA) | [17][18] |
| Advantages | - Less aggregation for hydrophobic peptides.- Higher coupling efficiency in some cases.- Lower cost of some reagents. | - Milder deprotection conditions.- Compatibility with acid-sensitive modifications.- Amenable to automation. | [18][19] |
| Disadvantages | - Use of hazardous strong acids (HF).- Harsher conditions can lead to side reactions. | - Base-catalyzed side reactions (e.g., diketopiperazine formation).- Aggregation can be more problematic. | [16][19] |
VII. Conclusion: The Enduring Relevance of the Boc Group
The tert-butyloxycarbonyl protecting group, a veteran of peptide chemistry, remains a powerful and relevant tool for the synthesis of peptides. [20]While the Fmoc strategy has become the workhorse for many routine applications, the unique advantages of the Boc methodology, particularly for the synthesis of long and challenging sequences prone to aggregation, ensure its continued importance in both academic research and industrial production. [18]A deep understanding of the underlying chemical principles, coupled with a strategic approach to experimental design and troubleshooting, will enable the modern peptide chemist to harness the full potential of this enduring protecting group.
VIII. References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
PubMed. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
National Institutes of Health. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]
-
ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
-
Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-D-2-Aminoadipic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance therapeutic properties such as proteolytic stability, receptor affinity, and conformational rigidity. D-2-aminoadipic acid (D-Aad), a six-carbon homolog of glutamic acid, represents a valuable building block for modifying peptide scaffolds. This guide provides a comprehensive, in-depth protocol for the efficient incorporation of N-α-Boc-protected D-2-aminoadipic acid into peptide sequences using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the critical aspects of side-chain protection, coupling strategies, and final cleavage, underpinned by a rationale for each methodological choice to ensure high-fidelity synthesis.
Introduction: The Rationale for Incorporating D-2-Aminoadipic Acid
The substitution of canonical amino acids with synthetic analogs like D-2-aminoadipic acid is a powerful strategy in medicinal chemistry. The D-configuration of the α-carbon inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the extended four-carbon side chain of aminoadipic acid, compared to the two-carbon chain of glutamic acid, allows for novel spatial arrangements of the terminal carboxyl group. This modification can be leveraged to:
-
Modulate Receptor Binding: The altered side-chain length can optimize interactions with target receptors or enzymes.
-
Introduce Novel Conjugation Sites: The side-chain carboxyl group can serve as a handle for attaching reporter molecules, polyethylene glycol (PEG), or cytotoxic payloads after orthogonal deprotection.
-
Create Unique Structural Constraints: The longer side chain can influence the peptide's secondary structure, potentially stabilizing desired conformations like turns or helices.[1]
This protocol is designed around the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust and well-established method for SPPS.[2][3]
The Core Principle: Orthogonal Protection in Boc-SPPS
Successful peptide synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions.[2][4] In the context of incorporating Boc-D-2-aminoadipic acid, this involves two key protecting groups:
-
Nα-Boc Group (Temporary): The tert-butyloxycarbonyl (Boc) group protects the α-amino functionality. It is labile to moderate acid conditions, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), and is removed at the beginning of each coupling cycle.[5]
-
Side-Chain Benzyl Ester (Permanent): The δ-carboxyl group of the aminoadipic acid side chain must be protected to prevent it from reacting during peptide bond formation. A benzyl ester (OBzl) is an ideal choice for the Boc/Bzl strategy. It is stable to the repetitive TFA treatments used for Boc removal but is cleaved during the final, harsh acidolytic step (e.g., with anhydrous hydrogen fluoride, HF) that simultaneously cleaves the peptide from the resin.[2][4]
Therefore, the key building block for this protocol is Boc-D-Aad(OBzl)-OH .
Diagram: Orthogonal Protection Strategy
The following diagram illustrates the differential lability of the protecting groups used in this protocol.
Caption: Step-by-step workflow for a single SPPS cycle.
Final Cleavage and Deprotection
Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups.
| Parameter | Recommended Conditions |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole (to trap benzyl and other carbocations) |
| Ratio | HF:Anisole (9:1, v/v) |
| Reaction Time | 1 hour |
| Temperature | 0 °C |
| Precipitation | Cold anhydrous diethyl ether |
Cleavage Protocol
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Add anisole (1 mL per gram of resin).
-
Carefully distill anhydrous HF (9 mL per gram of resin) into the vessel at -78 °C (dry ice/acetone bath).
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Remove the HF under a stream of nitrogen or by vacuum.
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove organic scavengers.
-
Extract the crude peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
Analysis and Purification
The identity and purity of the synthesized peptide must be verified.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. [6]The crude peptide is dissolved in a minimal amount of aqueous buffer and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile containing 0.1% TFA) is used to elute the peptide and any impurities. Purity is calculated based on the relative area of the main peptide peak.
-
Mass Spectrometry (MS): This technique confirms the molecular identity of the synthesized peptide. [6]By comparing the observed molecular weight with the theoretical calculated mass, successful synthesis and incorporation of all amino acids, including D-aminoadipic acid, can be confirmed.
Purification is typically achieved using preparative RP-HPLC, where fractions corresponding to the desired peptide peak are collected, pooled, and lyophilized.
Troubleshooting
| Problem | Potential Cause | Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance or resin aggregation. | Extend coupling time to 4 hours. Perform a second coupling with freshly activated amino acid. If still positive, cap unreacted amines with acetic anhydride. |
| Low Crude Purity / Deletion Sequences | Incomplete Boc deprotection or inefficient coupling at a previous step. | Ensure deprotection time is adequate (20-30 min). Use potent coupling reagents like HBTU or HATU. |
| Extra Peaks in Mass Spectrum (+72 Da) | Alkylation of sensitive residues (e.g., Trp, Met) by cleaved protecting groups. | Ensure sufficient scavenger (e.g., anisole, thioanisole) is used during the final HF cleavage. |
Conclusion
The incorporation of this compound via the Boc/Bzl SPPS strategy is a robust and effective method for creating novel peptide analogs. The key to success lies in the careful selection of an appropriate side-chain protecting group, such as a benzyl ester, which is stable during the synthesis cycles but readily removable during the final cleavage. By employing potent coupling reagents and adhering to rigorous washing and monitoring steps, researchers can confidently synthesize high-fidelity peptides containing this valuable non-canonical amino acid, opening new avenues for therapeutic peptide design and development.
References
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
Scherf, T., et al. (2015). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Molecules, 20(4), 6813-6836. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 2). α-Aminoadipic acid. Retrieved from [Link]
-
Ivyspring. (n.d.). SPPS Resins Impact the PNA-Syntheses' Improvement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The structure of a peptide, containing α-aminoadipic acid, cystine and valine, present in the mycelium of Penicillium chrysogenum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications. Retrieved from [Link]
-
PeptaNova. (n.d.). Boc-D-Asp(OBzl)-OH. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
National Center for Biotechnology Information. (n.d.). New method of peptide cleavage based on Edman degradation. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Use of Boc-D-2-Aminoadipic Acid for the Synthesis of Novel Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Constraint in Peptide Therapeutics
Cyclic peptides represent a highly valuable class of molecules in drug discovery, offering a compelling balance of the specificity seen in large biologics and the pharmacokinetic properties of small molecules. Their constrained architecture often leads to enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts.[1] A key strategy in modern peptide chemistry is the incorporation of non-canonical amino acids to introduce novel structural motifs and functionalities.[2][3][4]
Boc-D-2-aminoadipic acid is a particularly valuable non-canonical building block for this purpose.[5] Its D-configuration provides inherent resistance to proteolytic degradation by common proteases, which are stereospecific for L-amino acids.[6][7][8][9] Furthermore, its side chain, terminating in a carboxylic acid, provides a unique handle for creating a lactam bridge, enabling side-chain-to-backbone or side-chain-to-side-chain cyclization strategies that are critical for exploring diverse and pharmacologically potent chemical space.[10]
This guide provides a detailed overview and actionable protocols for leveraging this compound in a solid-phase peptide synthesis (SPPS) workflow to generate novel cyclic peptides.
This compound: A Unique Building Block for Macrocyclization
The structure of this compound offers two key features for peptide synthesis:
-
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for the α-amino terminus. It is stable under the basic conditions used for Fmoc removal, making it suitable for orthogonal protection schemes.[11][12][13]
-
δ-Carboxylic Acid Side Chain: This functional group is the key to cyclization. To achieve selective intramolecular cyclization, this side chain must be protected with a group that is orthogonal to both the Nα-Boc group and the protecting groups on other amino acid side chains in the sequence.
Orthogonal Protection Strategy is Key: The success of the synthesis hinges on a robust orthogonal protection scheme.[11][14][15] For the side chain of D-2-aminoadipic acid, common protecting groups include:
-
Benzyl (Bzl) ester: Removable by strong acid (e.g., HF) or hydrogenolysis.
-
tert-Butyl (tBu) ester: Removable with moderate acids like trifluoroacetic acid (TFA).[13]
-
Allyl (Al) ester: Removable under mild, specific conditions using a palladium catalyst, offering excellent orthogonality.
The choice of protecting group will dictate the overall synthetic strategy, including the point at which cyclization is performed (on-resin vs. solution phase).
Synthetic Strategy Overview
The synthesis of a cyclic peptide using this compound generally follows a multi-stage process. The most common approach involves the synthesis of a linear peptide precursor on a solid support, followed by selective deprotection and solution-phase macrolactamization. This strategy minimizes the risk of intermolecular side reactions and often leads to higher yields for challenging cyclizations.[16][17][18]
Caption: Overall workflow for cyclic peptide synthesis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.[3][4]
Materials:
-
Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Boc-D-Aad(OtBu)-OH (or other orthogonally protected variant)
-
Coupling reagents: HBTU, HATU, or HOBt/DIC
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
Procedure:
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF in a reaction vessel for 30-60 minutes. Drain the DMF.
-
First Amino Acid Coupling (if using 2-CTC resin):
-
Dissolve Fmoc-amino acid (2 eq) and DIPEA (4 eq) in DCM.
-
Add to the resin and agitate for 1-2 hours.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Iterative Peptide Elongation (Fmoc SPPS Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 10-minute agitation. Wash resin thoroughly with DMF (5x).
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with a coupling reagent (e.g., HBTU, 2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Boc-D-Aad(OtBu)-OH:
-
Follow the standard coupling protocol (Step 3b) using Boc-D-Aad(OtBu)-OH as the amino acid. Ensure complete coupling as this residue can be sterically hindered.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection step (Step 3a) to liberate the N-terminal amine for cyclization.
Protocol 2: Cleavage and Solution-Phase Macrolactamization
This protocol details the cleavage of the peptide from the resin while leaving the Boc and tBu protecting groups intact, followed by cyclization in solution.
Materials:
-
Cleavage Cocktail (for 2-CTC resin): Acetic acid/Trifluoroethanol/DCM (1:2:7) or 1% TFA in DCM.
-
Cyclization Reagents: HATU, HOBt, or DPPA (Diphenylphosphoryl azide).
-
Base: DIPEA or 2,4,6-Collidine.
-
High-purity, anhydrous solvents: DMF, DCM.
Procedure:
-
Mild Cleavage from Resin (2-CTC):
-
Wash the peptide-resin with DCM (5x).
-
Add the mild cleavage cocktail and agitate for 1-2 hours.
-
Drain the solution into a round-bottom flask containing a small amount of pyridine (to neutralize the acid).
-
Repeat the cleavage step once more.
-
Evaporate the solvent under reduced pressure to obtain the crude, protected linear peptide.
-
-
Macrolactamization (Solution Phase):
-
High Dilution is Critical: Dissolve the crude linear peptide in a large volume of anhydrous DMF or DCM to achieve a final concentration of 0.1-1 mM. This high dilution favors the desired intramolecular cyclization over intermolecular oligomerization.[16]
-
Cool the solution to 0 °C in an ice bath.
-
Add the cyclization reagent (e.g., HATU, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 3 eq).
-
Stir the reaction at 0 °C for 1 hour and then let it warm to room temperature, stirring for 24-48 hours.
-
Monitor the reaction progress by LC-MS by taking small aliquots. The disappearance of the linear precursor's mass and the appearance of the cyclic product's mass indicates reaction completion.
-
Once complete, quench the reaction with a small amount of water and evaporate the solvent.
-
Caption: Key steps in solution-phase macrolactamization.
Protocol 3: Final Deprotection and Purification
Materials:
-
Final Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Cold diethyl ether.
-
RP-HPLC system with a C18 column.
-
Solvents for HPLC: Solvent A (0.1% TFA in Water), Solvent B (0.1% TFA in Acetonitrile).
-
Lyophilizer.
Procedure:
-
Global Deprotection:
-
Dissolve the crude cyclic peptide in the final cleavage cocktail.
-
Stir at room temperature for 2-3 hours to remove the Boc, tBu, and any other acid-labile side-chain protecting groups.
-
-
Precipitation and Washing:
-
Precipitate the deprotected peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
-
Purification:
-
Dissolve the crude peptide pellet in a minimal amount of Solvent A/B mixture.
-
Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 5% to 95% B over 30 minutes).
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Lyophilization:
-
Confirm the purity and identity of the collected fractions using analytical HPLC and Mass Spectrometry (MS).
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final cyclic peptide as a fluffy white powder.
-
Data Presentation & Expected Outcomes
The efficiency of each step, particularly the cyclization, can vary significantly based on the peptide sequence. The conformational propensity of the linear precursor to adopt a "cyclization-competent" state is a major determinant of yield.[19]
| Step | Parameter | Typical Range | Notes |
| SPPS | Crude Yield | >85% | Based on initial resin loading. |
| Purity (Crude) | 50-80% | Dependent on sequence length and complexity. | |
| Cyclization | Yield | 10-60% | Highly sequence-dependent. Dimerization is a common side product. |
| Concentration | 0.1 - 1 mM | Crucial for maximizing intramolecular reaction.[16] | |
| Purification | Final Yield | 5-25% | Overall yield after synthesis and purification. |
| Final Purity | >95-98% | As determined by analytical RP-HPLC. |
Conclusion
This compound is a powerful and versatile building block for introducing conformational constraints into peptides.[5] Its D-configuration enhances proteolytic stability, while the side-chain carboxyl group enables robust macolactamization strategies.[7][9][20] By employing a carefully planned orthogonal protection scheme and optimizing cyclization conditions, researchers can successfully synthesize novel cyclic peptides with significant potential for drug discovery and development. The protocols outlined here provide a solid foundation for the rational design and synthesis of these promising therapeutic candidates.
References
-
Three Methods for the Solution Phase Synthesis of Cyclic Peptides. (2022). Methods in Molecular Biology. Available at: [Link]
-
Three Methods for Peptide Cyclization Via Lactamization. (2022). Springer Nature Experiments. Available at: [Link]
-
The use of D-amino acids in peptide design. (2002). ResearchGate. Available at: [Link]
-
Should My Peptides Have D-Amino Acids?. (2024). LifeTein. Available at: [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2018). Amino Acids. Available at: [Link]
-
D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Available at: [Link]
-
Macrocyclization strategies for the total synthesis of cyclic depsipeptides. (2023). Organic & Biomolecular Chemistry. Available at: [Link]
-
Development of macrolactamization methods for synthesis of medium sized cyclic peptides an underexploited class. (2014). Morressier. Available at: [Link]
-
Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry. Available at: [Link]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2024). Molecules. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Applied and Environmental Microbiology. Available at: [Link]
-
Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Tetrahedron Letters. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers. Available at: [Link]
-
Constrained Peptides in Drug Discovery and Development. (2018). Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules. Available at: [Link]
-
Synthesis of a Conformationally Constrained δ-amino Acid Building Block. (2013). Amino Acids. Available at: [Link]
-
Accurate de novo design of hyperstable constrained peptides. (2019). Nature. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. (2016). Journal of Visualized Experiments. Available at: [Link]
-
(R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. (2010). Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. biosynth.com [biosynth.com]
- 13. peptide.com [peptide.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 18. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Standard Boc Group Deprotection in Solid-Phase Peptide Synthesis
Abstract
This comprehensive guide provides a detailed exploration of the standard conditions for the deprotection of the tert-butyloxycarbonyl (Boc) group in Solid-Phase Peptide Synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, provides field-proven protocols, and addresses critical considerations for efficient and high-fidelity peptide synthesis. By integrating mechanistic insights with practical, step-by-step methodologies, this guide aims to serve as an authoritative resource for the successful implementation of Boc-based SPPS strategies.
Introduction: The Cornerstone of Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, and the Boc/Bzl protection strategy remains a foundational technique.[1] In this approach, the temporary Nα-Boc protecting group is selectively removed in each cycle of amino acid addition. The success of the entire synthesis hinges on the quantitative and selective cleavage of the Boc group, without premature cleavage of side-chain protecting groups or the peptide from the resin support.[2]
The Boc group's acid lability is the key to its utility in SPPS.[3][4] It is stable under the basic or neutral conditions used for peptide coupling but can be readily removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][5] This graduated acid lability, where the Nα-Boc group is cleaved under milder acidic conditions than the benzyl-based side-chain protecting groups and the resin linker, forms the basis of the Boc/Bzl protection scheme.[4]
The Chemical Rationale: Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group is a well-understood electrophilic cleavage reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[2][6][7] This protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][8] The carbamic acid is highly unstable and rapidly decarboxylates to release the free α-amine and carbon dioxide.[2][6]
The liberated α-amine is then protonated by the excess acid, forming a salt (e.g., trifluoroacetate salt) that must be neutralized before the subsequent coupling step.[4][9]
Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
The Challenge of Side Reactions: The Role of Scavengers
A critical consequence of the Boc deprotection mechanism is the formation of the highly reactive tert-butyl cation.[4][10][11] This electrophile can attack nucleophilic amino acid side chains, leading to undesired modifications and the formation of peptide impurities.[10][12] To mitigate these side reactions, scavengers are added to the deprotection solution to trap the reactive carbocations.[10][11]
Commonly Affected Amino Acid Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[10][11][12]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[10][11][12]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[10][11][12]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[10][11][12]
The choice of scavenger depends on the amino acid composition of the peptide being synthesized.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% (v/v) | A very effective and commonly used scavenger.[13] |
| Ethanedithiol (EDT) | Cys | 0.5% (v/v) | Specifically used for cysteine-containing peptides.[4][10][14] |
| Thioanisole | General | 5% (v/v) | Effective but should be used with caution in Trp-containing peptides. |
| Anisole | Trp | 5-10% (v/v) | A classic scavenger for preventing Trp alkylation. |
Standard Boc Deprotection Protocol in SPPS
This protocol outlines the standard procedure for the removal of the Nα-Boc group from a peptide-resin during a typical SPPS cycle.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Isopropyl alcohol (IPA) or Methanol (MeOH)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol Workflow:
Diagram 2: Boc-SPPS Deprotection Cycle Workflow
Caption: Standard workflow for a single Boc deprotection cycle in SPPS.
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the Boc-protected peptide-resin in the reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 15-30 minutes with gentle agitation.[6] This ensures that the reagents can efficiently access the reactive sites within the resin beads.
-
Drain the DCM.
-
-
Pre-wash (Optional but Recommended):
-
Boc Deprotection:
-
Prepare the deprotection solution: 25-50% TFA in DCM (v/v).[6][14] A 50% TFA solution is most common.[1][4] If necessary, add the appropriate scavenger(s) to this solution.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture for 20-30 minutes at room temperature.[2][6]
-
-
Washing:
-
Neutralization:
-
To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of DIEA or TEA in DCM.[14] Perform this wash twice, for 2 minutes each time.
-
Drain the neutralization solution.
-
-
Final Washing:
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[2]
-
The peptide-resin is now ready for the next amino acid coupling step.
-
Monitoring and Validation
Ensuring complete deprotection at each step is crucial for the synthesis of high-purity peptides. Incomplete deprotection will lead to the formation of deletion sequences, which can be difficult to separate from the desired product.
The Kaiser (ninhydrin) test is a common qualitative method used to monitor the progress of the deprotection and coupling reactions.[1] A positive Kaiser test (a blue color) after the neutralization step indicates the presence of free primary amines, confirming successful Boc deprotection.[15]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time.[11] - Poor resin swelling.[13] - Steric hindrance.[13] | - Increase TFA concentration or extend the reaction time. - Ensure adequate resin swelling before deprotection. A 55% TFA/DCM solution may improve swelling compared to 100% TFA.[13][16] |
| Side Product Formation | - Absence or incorrect choice of scavengers.[10] - Reactive tert-butyl cation alkylating sensitive residues.[10][11] | - Add appropriate scavengers to the deprotection solution based on the peptide sequence (see Table 1).[10] |
Conclusion
The deprotection of the Boc group is a critical and recurring step in Boc-SPPS. A thorough understanding of the underlying chemical mechanism, potential side reactions, and optimized protocols is paramount for the successful synthesis of high-quality peptides. The standard use of 25-50% TFA in DCM, coupled with the judicious use of scavengers, provides a robust and reliable method for achieving quantitative deprotection. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can confidently execute Boc-based peptide synthesis with high fidelity and yield.
References
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side product formation.
- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
- (n.d.). Boc Solid Phase Peptide Synthesis Methods.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis.
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 8. One moment, please... [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the Cleavage of Peptides Containing D-Aminoadipic Acid from Solid-Phase Resins
Introduction
The incorporation of non-proteinogenic amino acids like D-aminoadipic acid (D-Aad) into peptide sequences is a powerful strategy in medicinal chemistry and drug development. D-Aad, a homolog of glutamic acid, can be used to modulate peptide conformation, improve enzymatic stability, and alter receptor binding affinity. Successful solid-phase peptide synthesis (SPPS) of such modified peptides culminates in the critical final step: cleavage from the solid support and concurrent removal of all side-chain protecting groups.
This application note provides a comprehensive guide to the principles and protocols for efficiently cleaving peptides containing D-aminoadipic acid from various resins. We will delve into the chemical logic behind selecting cleavage reagents, the critical role of scavengers in preventing side reactions, and detailed, field-tested protocols for achieving high-purity crude peptide products ready for downstream purification. The strategies discussed are primarily centered on the widely adopted Fmoc/tBu orthogonal protection scheme, where the D-Aad side-chain carboxyl group is protected as a tert-butyl (OtBu) ester.
Part 1: Foundational Principles of Peptide Cleavage
The success of the cleavage step is not determined by a single protocol but by a rational strategy based on the peptide's unique composition and the chemistry of the synthesis platform.
The Resin-Linker System: The First Decision Point
The choice of resin and its linker is fundamental, as it dictates the C-terminal functionality of the peptide (acid or amide) and the conditions required for cleavage.[1] For peptides containing D-Aad, common choices include:
-
Wang Resin: Yields a C-terminal carboxylic acid and is cleaved under moderately strong acidic conditions (e.g., >50% TFA). The p-alkoxybenzyl ester linker is susceptible to acidolysis.[2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: An exceptionally acid-labile resin used to generate protected peptide fragments. Cleavage can be achieved with very mild acid (e.g., 1-2% TFA in DCM), leaving side-chain protecting groups like Aad(OtBu) intact.[3][4]
-
Rink Amide Resin: Designed to produce C-terminal peptide amides upon cleavage with strong acid (e.g., 95% TFA).[5]
Orthogonal Protection: The Key to Selectivity
Modern SPPS relies on an orthogonal protection strategy, where different classes of protecting groups are removed by distinct chemical mechanisms.[6][7] In the context of a D-Aad-containing peptide, a typical Fmoc/tBu strategy is employed:
-
Nα-Amino Group: Protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with piperidine at each synthesis cycle.[6]
-
Side-Chain Groups: Reactive side chains, including the δ-carboxyl group of D-Aad, are protected with acid-labile groups, most commonly the tert-butyl (tBu) group (e.g., D-Aad(OtBu)).[8]
This orthogonality ensures that side-chain protecting groups remain stable throughout the synthesis until the final global deprotection and cleavage step, which is performed with a strong acid like trifluoroacetic acid (TFA).[7]
The Chemistry of Acidolytic Cleavage & The Scavenger Imperative
The final cleavage step in the Fmoc/tBu strategy uses a strong acid, typically TFA, to simultaneously break the ester or amide bond linking the peptide to the resin and remove all acid-labile side-chain protecting groups.[5] This process generates highly reactive electrophilic species, most notably the tert-butyl cation (tBu⁺), from the cleavage of tBu-based protecting groups.[9]
These stray cations are problematic as they can irreversibly modify nucleophilic amino acid side chains, leading to undesired byproducts.[10] The most susceptible residues are:
-
Tryptophan (Trp): Alkylation of the indole ring.
-
Methionine (Met): S-alkylation, which can lead to homoserine lactone formation.[9]
-
Tyrosine (Tyr): Alkylation of the phenol ring.
-
Cysteine (Cys): S-alkylation by resin-derived cations or other protecting groups.[2]
To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds designed to efficiently trap, or "scavenge," the reactive cations before they can damage the peptide.[5][11] Triisopropylsilane (TIS) is a highly effective scavenger that works via hydride reduction of the carbocation to form isobutane. Water can also act as a scavenger by trapping the cation to form tert-butanol.
Part 2: Selecting the Optimal Cleavage Strategy
No single cleavage cocktail is perfect for every peptide. The selection process must be guided by a careful analysis of the peptide's amino acid sequence.
Cleavage Strategy Decision Workflow
The following diagram outlines the logical workflow for selecting an appropriate cleavage protocol.
Caption: Decision workflow for selecting the appropriate peptide cleavage cocktail.
Common Cleavage Cocktails
The composition of the cleavage cocktail is tailored to the peptide sequence. The table below summarizes common and effective cocktails for cleaving peptides containing D-Aad(OtBu).
| Cocktail Name | Composition (v/v/w) | Target Peptide Characteristics | Rationale & Key Scavengers |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | Peptides lacking sensitive residues (Trp, Met, Cys). | TIS: Reduces t-butyl cations. H₂O: Helps dissolve the peptide and scavenges cations.[11] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | Peptides with multiple sensitive residues, especially Arg(Pbf/Pmc) and Cys. | Thioanisole: A soft nucleophile that protects Trp. EDT (Ethanedithiol): Reverses Trp modification and protects Cys. Phenol: Scavenges cations.[5][10] |
| TFA/TIS/H₂O/EDT | 94 : 1 : 2.5 : 2.5 | Peptides containing Met or Cys. | EDT: Specifically added to prevent Met oxidation and protect Cys side chains. |
| TFA/Thioanisole/EDT | 95 : 2.5 : 2.5 | Peptides containing Trp(Boc) and Arg(Pbf/Pmc). | A strong scavenger cocktail focused on protecting tryptophan and preventing sulfonyl group migration from arginine.[9] |
Part 3: Detailed Experimental Protocols
Adherence to a meticulous protocol is essential for maximizing yield and purity. It is strongly recommended to perform a small-scale test cleavage before committing the entire batch of resin.[5]
Protocol 1: Pre-Cleavage Preparation of Peptidyl-Resin
Causality: Residual Dimethylformamide (DMF) is basic and will neutralize the TFA, inhibiting cleavage. Thorough washing and drying are mandatory for efficient cleavage.[5][11]
-
Transfer the peptidyl-resin to a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin extensively with Dichloromethane (DCM) (5 x 10 mL per gram of resin) to remove residual DMF and swell the polystyrene matrix.
-
Perform a final wash with Methanol (MeOH) (2 x 10 mL per gram of resin) to shrink the beads and aid in drying.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. The resin should be a free-flowing powder.
Protocol 2: Small-Scale Test Cleavage (20-50 mg Resin)
Causality: This self-validating step allows for optimization and confirmation of the cleavage efficiency and identification of any major side products by LC-MS before processing the entire batch.[5]
-
Place approximately 20 mg of the dried peptidyl-resin into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the selected cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the tube.
-
Cap the tube tightly and rock or vortex at room temperature for 2 hours.
-
Centrifuge the tube to pellet the resin beads.
-
Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Precipitate the peptide by adding 1 mL of ice-cold diethyl ether. Vortex and centrifuge to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.
Protocol 3: Standard Cleavage Protocol (TFA/TIS/H₂O)
Applicability: For peptides containing D-Aad(OtBu) but lacking Trp, Met, or Cys.
-
Place the dried peptidyl-resin (e.g., 100 mg) in a sealed reaction vessel.
-
Prepare the cleavage cocktail: 950 µL TFA, 25 µL Triisopropylsilane (TIS), and 25 µL DI Water. Caution: Work in a certified fume hood. TFA is highly corrosive.[11]
-
Add the cocktail to the resin (approx. 10 mL per gram of resin).
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the cleavage solution away from the resin beads into a clean conical tube.
-
Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Proceed to Protocol 5: Post-Cleavage Work-up .
Protocol 4: Enhanced Scavenging with Reagent K
Applicability: For complex peptides containing D-Aad(OtBu) along with Trp, Met, Cys, and/or Arg(Pbf).
-
Place the dried peptidyl-resin in a sealed reaction vessel.
-
Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT).[10] Caution: Thioanisole and EDT have strong, unpleasant odors. Work exclusively in a fume hood.
-
Add Reagent K to the resin (approx. 10 mL per gram of resin).
-
Seal the vessel and react for 2-4 hours at room temperature.
-
Filter the cleavage solution into a clean conical tube.
-
Wash the resin twice with fresh TFA (2 x 1 mL) and combine the filtrates.
-
Proceed to Protocol 5: Post-Cleavage Work-up .
Protocol 5: Post-Cleavage Work-up (Peptide Precipitation)
Causality: Peptides are generally insoluble in non-polar solvents like diethyl ether. This step rapidly precipitates the peptide, separating it from the soluble scavengers and cleaved protecting groups.
-
Place the combined TFA filtrate in a centrifuge tube (e.g., 50 mL conical).
-
Add 8-10 volumes of ice-cold diethyl ether to the TFA solution. A white precipitate (the peptide) should form immediately.
-
Cap the tube and vortex briefly. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the crude peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding fresh cold ether, vortexing gently, and re-centrifuging. Repeat this wash step two more times to thoroughly remove residual scavengers.
-
After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Part 4: Troubleshooting Common Cleavage Side Reactions
Even with careful planning, side reactions can occur. Identifying them is key to refining the cleavage strategy.
Common Side Reaction Pathways
Sources
- 1. peptide.com [peptide.com]
- 2. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 4. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Bioconjugation Strategies Utilizing the Side Chain of Boc-D-2-Aminoadipic Acid
Introduction: Leveraging a Unique Building Block in Bioconjugation
In the landscape of modern drug development and chemical biology, the precise, covalent linkage of molecules—a process known as bioconjugation—is paramount for creating sophisticated therapeutic and diagnostic agents.[1] The choice of linker is a critical determinant of the final conjugate's stability, pharmacokinetics, and efficacy. Boc-D-2-aminoadipic acid emerges as a highly valuable, non-canonical amino acid building block, offering a unique handle for bioconjugation. Its structure, featuring a side chain carboxylic acid and a temporary Boc-protected α-amine, allows for the strategic and sequential assembly of complex biomolecular architectures.[1]
This technical guide provides an in-depth exploration of bioconjugation strategies centered on the side chain of this compound. We will delve into the chemical principles underpinning these strategies, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently employ this versatile building block in their work.
Core Principle: Orthogonal Reactivity of the Aminoadipic Acid Side Chain
The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two functional groups: the α-amino group and the side-chain carboxylic acid. The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amine, rendering it inert to a wide range of reaction conditions, including those used for amide bond formation.[1] This leaves the side-chain carboxylic acid as a readily available site for conjugation to amine-containing molecules, such as proteins, peptides, small molecule drugs, or reporter tags.
The general workflow for utilizing this compound in bioconjugation can be visualized as a two-stage process:
Caption: General workflow for bioconjugation using this compound.
Strategy 1: Amide Bond Formation via Carbodiimide Chemistry
The most direct and widely employed strategy for conjugating molecules to the side chain of this compound is through the formation of a stable amide bond. This is typically achieved using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism of Action
The EDC/NHS coupling reaction is a two-step process that enhances efficiency and minimizes side reactions.[2]
-
Activation of the Carboxylic Acid: EDC reacts with the side-chain carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: To prevent hydrolysis of the O-acylisourea intermediate, NHS is added. It reacts with the intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[3]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This step is most efficient at a physiological to slightly basic pH (7.2-8.5).[3]
Caption: EDC/NHS coupling mechanism for amide bond formation.
Detailed Protocol: Conjugation of a Peptide to the Side Chain of this compound
This protocol describes the conjugation of a model peptide containing a lysine residue (and thus a primary amine) to the side chain of this compound.
Materials:
-
This compound
-
Model Peptide (e.g., with a terminal or side-chain amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing or centrifugal filters for purification
-
HPLC system for analysis and purification
-
Mass spectrometer for characterization
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of DMF and then dilute with Activation Buffer to a final concentration of 10 mM.
-
Dissolve the model peptide in Coupling Buffer to a final concentration of 5 mM.
-
Immediately before use, prepare 100 mM solutions of EDC and NHS in anhydrous DMF.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 100 µL of the 10 mM this compound solution with 15 µL of 100 mM EDC and 15 µL of 100 mM NHS.
-
Rationale: A slight molar excess of EDC and NHS is used to drive the activation reaction to completion.[3]
-
Incubate the mixture at room temperature for 15-30 minutes with gentle agitation.
-
-
Conjugation to the Peptide:
-
Add 220 µL of the 5 mM peptide solution to the activated this compound mixture.
-
Rationale: A slight excess of the activated aminoadipic acid can be used to ensure complete labeling of the peptide. The pH of the coupling buffer is crucial for the efficient reaction of the NHS ester with the primary amine of the peptide.[3]
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add 50 µL of 1 M Tris-HCl, pH 8.5 to the reaction mixture.
-
Incubate for 15 minutes at room temperature.
-
Rationale: The quenching step deactivates any unreacted NHS esters, preventing unwanted side reactions.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts by dialysis against PBS or by using centrifugal filters with an appropriate molecular weight cutoff.
-
For higher purity, the conjugate can be purified by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the conjugate by analytical HPLC.
-
| Parameter | Recommended Range | Notes |
| Molar Ratio (Boc-aminoadipic acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS drives the activation. |
| Molar Ratio (Activated acid:Amine) | 1 : 1-1.5 | A slight excess of the amine can ensure complete coupling. |
| Activation pH | 4.5 - 6.0 | Optimal for NHS ester formation. |
| Coupling pH | 7.2 - 8.5 | Optimal for amine reaction with NHS ester. |
Strategy 2: Orthogonal Deprotection and Subsequent Conjugation
A key advantage of using this compound is the ability to perform a subsequent conjugation at the α-amine after the side chain has been modified. This is achieved by the selective removal of the acid-labile Boc group.[1]
Protocol: Boc Deprotection of the Purified Conjugate
Materials:
-
Purified Boc-protected conjugate from Strategy 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Dissolution:
-
Deprotection:
-
Add TFA to a final concentration of 20-50% (v/v).[1]
-
Add TIS to a final concentration of 2.5-5% (v/v).[1]
-
Rationale: TIS acts as a scavenger to prevent side reactions from the carbocation generated during Boc removal.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]
-
-
Workup and Isolation:
Caption: Workflow for Boc deprotection of the bioconjugate.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the conjugation and deprotection reactions can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or analytical HPLC. The appearance of a new spot/peak corresponding to the product and the disappearance of the starting materials indicate a successful reaction.
-
Purification: The purification steps, whether by dialysis, size-exclusion chromatography, or HPLC, are crucial for removing unreacted components and byproducts, ensuring the purity of the final conjugate.
-
Final Characterization: The identity and purity of the final bioconjugate must be confirmed by mass spectrometry to verify the expected molecular weight and by analytical HPLC to assess homogeneity.
Conclusion
This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. By leveraging the orthogonal reactivity of its side-chain carboxylic acid and Boc-protected α-amine, researchers can achieve site-specific modifications and build complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to equip scientists in drug development and chemical biology with the knowledge and tools necessary to successfully implement these bioconjugation strategies in their research endeavors.
References
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Link]
Sources
Use of Boc-D-2-aminoadipic acid to increase peptide stability against proteases
Abstract
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation in vivo, leading to short half-lives and reduced efficacy. A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to disrupt protease recognition and binding. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Boc-D-2-aminoadipic acid (Boc-D-Aad-OH) to enhance peptide stability. We detail the underlying mechanism of protease resistance, provide step-by-step protocols for its incorporation via Boc-based Solid-Phase Peptide Synthesis (SPPS), and outline a robust in vitro assay for evaluating the resulting increase in proteolytic stability.
Introduction: The Challenge of Proteolytic Degradation
Peptide-based therapeutics offer high specificity and low toxicity compared to small molecules. However, their progression from bench to bedside is often thwarted by rapid clearance in the body, largely due to degradation by endogenous proteases.[1][2] Proteases, such as trypsin and chymotrypsin, are enzymes that catalyze the cleavage of peptide bonds, recognizing specific amino acid sequences and conformations.[3] Modifying the peptide backbone or side chains is a proven strategy to confer resistance to this enzymatic breakdown.[4] The incorporation of non-canonical amino acids, particularly D-enantiomers or those with bulky side chains, can sterically hinder the approach of proteases to the peptide backbone, thereby preventing cleavage and extending the peptide's biological lifetime.[4][5]
This compound, a D-amino acid with a six-carbon side chain terminating in a carboxylic acid, is an excellent candidate for this purpose. Its D-configuration disrupts the natural L-amino acid recognition by proteases, and its extended, bulky side chain provides significant steric shielding.
Mechanism: Steric Hindrance of Protease Activity
The primary mechanism by which D-aminoadipic acid confers protease resistance is through steric hindrance. Proteases have a precisely shaped active site that accommodates the target peptide sequence. The bulky, six-carbon side chain of D-Aad physically blocks the protease from accessing the scissile peptide bonds adjacent to the modification site. This prevents the formation of the enzyme-substrate complex necessary for hydrolysis.
Diagram: Conceptual Model of Protease Inhibition
The following diagram illustrates how the bulky side chain of D-Aad sterically shields the peptide backbone from a protease enzyme, compared to a native L-amino acid.
Caption: Steric hindrance model of protease resistance by D-Aad.
Experimental Protocols
This section provides detailed methodologies for synthesizing a D-Aad-modified peptide and subsequently evaluating its stability against proteolysis.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl protection scheme is a robust method for SPPS.[6] It utilizes the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for side-chain protection, which are removed during the final cleavage step with strong acid (e.g., HF).[6][7]
Materials:
-
MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids)[8]
-
Boc-protected L-amino acids
-
Boc-D-Aad(OBzl)-OH (Side-chain carboxyl group protected as a benzyl ester)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM[8]
-
Cleavage Reagent: Anhydrous HF with 5% p-cresol (scavenger)
-
Washing Solvents: IPA (Isopropanol)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Place the appropriate resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Peptide Chain Elongation Cycle (Iterative):
-
Deprotection: Add 50% TFA/DCM to the resin. Agitate for 2 minutes, drain. Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[8] Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Add 10% DIEA in DMF to the resin and agitate for 5 minutes. Drain and wash with DMF (3x).[6]
-
Coupling:
-
In a separate vial, dissolve 4 equivalents of the next Boc-amino acid (or Boc-D-Aad(OBzl)-OH) and 3.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to activate the amino acid (solution will turn yellow).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours. Note: For the bulky Boc-D-Aad residue, a double coupling (repeating the coupling step) is recommended to ensure complete reaction.[9]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a qualitative Kaiser (ninhydrin) test to confirm the completion of the coupling. A yellow result indicates a complete reaction, while blue suggests an incomplete reaction requiring a second coupling.[9]
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add p-cresol as a scavenger.
-
Perform the cleavage with anhydrous HF at 0°C for 1 hour. CAUTION: HF is extremely toxic and corrosive. This step must be performed by trained personnel in a dedicated fume hood with appropriate safety equipment.
-
Evaporate the HF. Precipitate the crude peptide by adding cold diethyl ether.[9]
-
Collect the peptide by centrifugation or filtration.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain a fluffy white powder. Confirm identity and purity by analytical HPLC and Mass Spectrometry.
-
Diagram: Boc-SPPS Workflow
This flowchart outlines the key steps in the solid-phase synthesis of a peptide incorporating a non-canonical amino acid like D-Aad.
Caption: Iterative cycle of Boc-based solid-phase peptide synthesis.
Protocol 2: In Vitro Protease Stability Assay
This protocol uses RP-HPLC to quantify the rate of peptide degradation in the presence of a protease. A native peptide (without D-Aad) should be run in parallel as a control.
Materials:
-
Purified D-Aad-modified peptide and native control peptide
-
Protease: Trypsin (cleaves at the C-terminus of Lys and Arg) or Chymotrypsin
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Tris buffer, pH 7.4
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
RP-HPLC system with a C18 column
-
HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Procedure:
-
Preparation:
-
Prepare stock solutions of the D-Aad peptide and the native control peptide (e.g., 1 mg/mL in water).
-
Prepare a stock solution of the protease (e.g., 1 mg/mL trypsin in assay buffer).
-
-
Assay Setup:
-
For each peptide, label a series of microcentrifuge tubes for different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
In each tube, combine the assay buffer and the peptide stock solution to a final peptide concentration of 100 µg/mL. Equilibrate at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
To start the reaction, add the protease stock solution to each tube to achieve a final enzyme:peptide ratio of 1:100 (w/w).
-
For the T=0 time point, add the quenching solution before adding the enzyme.
-
Incubate all tubes at 37°C.
-
-
Time Course Sampling:
-
At each designated time point, stop the reaction in the corresponding tube by adding an equal volume of the 10% TFA quenching solution. This will acidify the sample and denature the protease.
-
Immediately place the quenched samples on ice or at -20°C until analysis.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet the denatured enzyme.
-
Inject the supernatant onto the RP-HPLC system.
-
Run a linear gradient to separate the intact peptide from its degradation fragments (e.g., 5% to 65% Solvent B over 30 minutes).
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on the retention time from the T=0 sample.
-
Integrate the area of the intact peptide peak at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
-
Plot the % Remaining Peptide vs. Time for both the D-Aad modified peptide and the native control. Calculate the half-life (t½) for each.
-
Expected Results and Data Presentation
A successful experiment will demonstrate a significantly slower rate of degradation for the D-Aad modified peptide compared to the native control. The HPLC chromatograms will show the peak for the intact modified peptide diminishing much more slowly over time.
Table 1: Representative Protease Stability Data (Trypsin Digestion)
| Time (minutes) | % Intact Native Peptide | % Intact D-Aad Peptide |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 42 | 95 |
| 60 | 18 | 91 |
| 120 | <5 | 84 |
| 240 | Not Detected | 72 |
| Half-life (t½) | ~25 min | >4 hours |
The data clearly indicates that the incorporation of a single D-Aad residue can increase the peptide's half-life in the presence of trypsin by more than an order of magnitude.
Conclusion
The strategic incorporation of this compound is a highly effective method for enhancing the proteolytic stability of therapeutic peptides. The protocols outlined in this note provide a reliable framework for the synthesis of modified peptides using Boc-SPPS and for the quantitative assessment of their improved stability. This approach offers a powerful tool for medicinal chemists and drug developers to overcome one of the most significant hurdles in peptide therapeutic design, paving the way for more potent and durable peptide-based drugs.
References
-
Aina, O. H., Liu, R., & Marik, J. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 17(9), 10290–10306. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Cabrele, C., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 33-60). Humana Press. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589417. [Link]
-
ACE-Hplc. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Xu, L., et al. (2022). Preparation, Characterization and In Vitro Stability of a Novel ACE-Inhibitory Peptide from Soybean Protein. Foods, 11(18), 2841. [Link]
Sources
- 1. Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for Manual Boc-Based Peptide Synthesis
Introduction: The Enduring Relevance of a Classic Technique
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern biochemistry and pharmaceutical development, enabling the creation of custom peptides for a vast array of research and therapeutic applications. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become prevalent due to its milder reaction conditions, the original Boc (tert-butyloxycarbonyl) methodology remains a powerful and relevant tool.[1][2] Developed by Nobel laureate R. Bruce Merrifield, Boc-SPPS offers distinct advantages, particularly for the synthesis of long or challenging sequences prone to aggregation.[1][2][3] Its reliance on a graduated acid lability protection scheme provides a robust framework for peptide assembly.[4][5]
This guide provides a detailed protocol and the underlying chemical principles for performing manual Boc-based peptide synthesis. It is designed to equip researchers with the knowledge to not only execute the synthesis but also to understand the rationale behind each step, enabling effective troubleshooting and optimization.
Part 1: The Core Principles of Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is foundational to this method.[6] It operates on a principle of differential acid lability: a moderately strong acid removes the temporary Nα-Boc protecting group, while a much stronger acid is required for the final cleavage of the completed peptide from the resin and the removal of permanent side-chain protecting groups.[1][5]
1.1. The Cyclical Workflow
Peptide synthesis is a cyclical process, with each cycle adding one amino acid to the growing chain. The core cycle of Boc-SPPS involves three main stages: deprotection, neutralization, and coupling.[4][6]
Figure 1: The Boc-SPPS Cycle
Caption: A diagram illustrating the key stages of the manual Boc-SPPS workflow.
1.2. Key Chemical Steps Explained
-
Deprotection: The cycle begins with the removal of the acid-labile Boc group from the N-terminus of the resin-bound peptide.[5] This is typically achieved using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][7] The resulting free amine is protonated as a trifluoroacetate salt.[5][6]
-
Neutralization: Before the next amino acid can be coupled, the protonated amine must be converted to its free, nucleophilic form.[5][6] This is accomplished by washing the resin with a hindered base, most commonly diisopropylethylamine (DIEA), in DCM.[4][5]
-
Coupling: The next Nα-Boc protected amino acid is introduced and covalently linked to the free amine of the growing peptide chain. This requires the activation of the amino acid's carboxyl group, typically achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization.[4]
Part 2: Experimental Setup and Protocol
This protocol details the manual synthesis of a peptide on a polystyrene-based resin, such as the classic Merrifield resin.
2.1. Essential Materials and Reagents
| Component | Description & Rationale | Typical Concentration/Grade |
| Resin | Insoluble support. Merrifield or PAM resins are common for C-terminal acids; MBHA or BHA for C-terminal amides.[4][8] | 100-200 mesh, 0.5-1.0 mmol/g substitution |
| Solvents | Dichloromethane (DCM) for resin swelling and reactions; Isopropanol (IPA) for washing.[4][7] | Anhydrous, Peptide Synthesis Grade |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in DCM. Strong enough to cleave Boc but not benzyl-based side-chain protecting groups.[1][5] | 50% (v/v) in DCM[5][7] |
| Neutralization Base | Diisopropylethylamine (DIEA) in DCM. A non-nucleophilic, hindered base to deprotonate the N-terminal amine without side reactions.[4][5] | 5% (v/v) in DCM |
| Amino Acids | Nα-Boc protected amino acids with acid-stable side-chain protection (e.g., Benzyl-based). | Synthesis Grade |
| Coupling Reagents | N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). DCC activates the carboxyl group; HOBt minimizes racemization.[4] | Synthesis Grade |
| Cleavage Cocktail | Anhydrous Hydrogen Fluoride (HF) with scavengers. A strong acid for final cleavage. EXTREME CAUTION REQUIRED. [2] | 90% HF, 10% Scavengers (e.g., anisole)[8] |
2.2. Step-by-Step Synthesis Protocol
This protocol assumes a 0.2 mmol scale synthesis.
Step 1: Resin Swelling (30-60 minutes)
-
Place the desired amount of resin (e.g., 200-400 mg for a 1.0-0.5 mmol/g substitution) in a fritted reaction vessel.
-
Add DCM (approx. 10 mL per gram of resin) and agitate gently for at least 30 minutes to ensure the resin swells completely, allowing reagent access to the synthesis sites.[4]
-
Drain the solvent by filtration.
Step 2: Nα-Boc Deprotection (25-30 minutes)
-
Add the deprotection solution (50% TFA in DCM) to the resin.[7]
-
Perform a brief pre-wash by agitating for 1-2 minutes, then drain.[4]
-
Add fresh deprotection solution and agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[7]
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x) to remove residual TFA, and finally DCM (3x).[4]
Step 3: Neutralization (5-10 minutes)
-
Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2 minutes.[4]
-
Drain and repeat the neutralization step once more to ensure complete conversion of the TFA salt to the free amine.[4]
-
Wash the resin extensively with DCM (5-6x) to remove all traces of excess DIEA and its salts.
Step 4: Amino Acid Coupling (1-2 hours)
-
In a separate vial, dissolve the next Boc-amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF (if needed), then dilute with DCM.
-
Add this solution to the neutralized peptide-resin.
-
Add the DCC solution (2-4 equivalents in DCM) to the vessel to initiate the coupling reaction.[4]
-
Agitate the mixture at room temperature for 1-2 hours.
Step 5: Monitoring and Validation (The Kaiser Test) A crucial step for protocol validation is to confirm the completion of each coupling reaction. The ninhydrin (Kaiser) test detects free primary amines.
-
Withdraw a few resin beads and wash them thoroughly with DCM.
-
Add 2-3 drops each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).
-
Heat the sample at 100-120°C for 5 minutes.
-
Interpretation :
-
Positive (Blue/Purple Beads): Indicates the presence of free amines, meaning the coupling is incomplete. The coupling step should be repeated ("double coupling").[9]
-
Negative (Yellow/Colorless Beads): Indicates that the coupling is complete.
-
Step 6: Repeat the Cycle Repeat steps 2 through 5 for each amino acid in the peptide sequence.
Step 7: Final Cleavage and Deprotection WARNING: This step involves anhydrous hydrogen fluoride (HF), a highly toxic and corrosive substance that requires a specialized apparatus and experienced personnel.[2][8]
-
After the final coupling and N-terminal deprotection, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum.[4]
-
Transfer the dried resin to the HF-resistant reaction vessel.
-
Add a "scavenger" cocktail (e.g., anisole) to the vessel. Scavengers are crucial for trapping reactive carbocations generated during cleavage, which could otherwise cause side reactions with sensitive residues like Trp, Met, and Cys.[10]
-
Carefully distill anhydrous HF into the vessel at low temperature (e.g., 0°C). The reaction typically proceeds for 1-2 hours.[4]
-
After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed to remove scavengers and cleaved protecting groups.[4]
-
The dried crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 3: Troubleshooting and Field-Proven Insights
| Problem | Common Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Coupling | Steric hindrance from bulky amino acids or peptide aggregation on the resin.[3][9] | Double Couple: Repeat the coupling step with fresh reagents.[9]Change Coupling Reagents: Use more potent activators like HBTU or HATU for difficult couplings.In Situ Neutralization: Can improve yields in difficult sequences by coupling immediately after neutralization.[3][5] |
| Deletion Sequences | Incomplete coupling without a subsequent capping step, or incomplete deprotection. | Capping: After a failed coupling, "cap" unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.Extend Deprotection: Increase the deprotection time or repeat the TFA treatment if aggregation is suspected.[9] |
| Side Reactions during Cleavage | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated from protecting groups. | Use Scavengers: Always include appropriate scavengers in the cleavage cocktail (e.g., anisole, thioanisole, EDT) to trap reactive cations.[4][10] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide (especially with Pro or Gly at position 2), leading to cleavage from the resin.[5][10] | Resin Choice: Using a sterically hindered resin like 2-chlorotrityl chloride can suppress this side reaction.[10]Protocol Modification: Employ an in-situ neutralization protocol for the third amino acid coupling.[5][10] |
References
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
- The Werner Lab, University of Pittsburgh. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- Nowick Laboratory, UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- PMC, NIH. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis.
- BenchChem. (n.d.). Historical context of Boc chemistry in solid-phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in Boc-Based Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Boc-based solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to not only solve common issues but also to proactively prevent them, ensuring the integrity and purity of your synthetic peptides.
Introduction to Boc-Based SPPS Challenges
The tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of solid-phase peptide synthesis. Its reliance on a strong acid for deprotection, typically trifluoroacetic acid (TFA), and a final, often harsh, cleavage step using acids like hydrogen fluoride (HF), introduces a unique set of challenges.[1][2] These acidic conditions can generate reactive intermediates and promote undesirable modifications to the growing peptide chain.[1] This guide will dissect the most common of these side reactions, providing a mechanistic understanding and actionable protocols to mitigate their occurrence.
Section 1: Alkylation of Sensitive Residues by t-Butyl Cations
One of the most pervasive issues in Boc-SPPS is the alkylation of nucleophilic amino acid side chains by tert-butyl cations.[3][4][5][6]
Q1: What is the origin of t-butyl cations and which residues are at risk?
A1: During the repetitive TFA-mediated deprotection of the Nα-Boc group, and especially during the final HF cleavage, the tert-butyl group is released as a highly reactive tert-butyl cation (t-Bu⁺).[3][4][5][6] This electrophilic species can then attack any available nucleophile on the peptide chain.[3][4][5][6]
The amino acid residues most susceptible to this side reaction are:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3][5]
-
Methionine (Met): The sulfur atom of the thioether side chain can be alkylated to form a sulfonium salt.[3][5][7][8]
-
Cysteine (Cys): The free thiol group is a prime target, leading to the formation of S-tert-butylated cysteine.[3][5][9]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[3][5]
Q2: How can I prevent t-butyl cation-mediated side reactions?
A2: The key to preventing these alkylation reactions is the use of "scavengers" in the deprotection and cleavage cocktails.[5][10][11] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive amino acid side chains, effectively "trapping" the carbocations before they can modify the peptide.[5]
Table 1: Common Scavengers in Boc-SPPS and Their Targets
| Scavenger | Target Residues / Purpose | Typical Concentration |
| Anisole | Traps tert-butyl cations, protects Trp and Tyr.[2] | 5-10% |
| Thioanisole | Scavenges t-butyl cations and other electrophiles, protects Trp, Met, Cys.[11][12] | 2-5% |
| 1,2-Ethanedithiol (EDT) | Protects Cys from oxidation and alkylation, scavenges t-butyl cations.[11] | 2.5% |
| Dimethyl Sulfide (DMS) | Suppresses oxidation of Met and Cys, scavenges t-butyl cations.[12] | 5-10% |
| p-Cresol | Scavenges t-butyl cations, protects Tyr.[13] | 5-10% |
| Triisopropylsilane (TIS) | Reduces t-butyl cations to isobutane.[11] | 2.5-5% |
Experimental Protocol: Standard HF Cleavage with a Scavenger Cocktail
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Cocktail Preparation: In a specialized HF cleavage apparatus, combine the appropriate scavengers. A common "low-high" HF cleavage procedure is often employed.
-
Low HF Cleavage: Treat the peptide-resin with a mixture of HF:DMS (1:3 v/v) with p-cresol as a scavenger for 2 hours at 0°C. This step removes many of the side-chain protecting groups under milder conditions.
-
HF Evaporation: Remove the HF and DMS under vacuum.
-
High HF Cleavage: Treat the resin with neat HF and anisole for 1 hour at 0°C to cleave the peptide from the resin and remove the remaining protecting groups.[1]
-
Peptide Precipitation and Washing: After evaporating the HF, precipitate the peptide in cold diethyl ether. Wash the precipitate multiple times with cold ether to remove scavengers and cleaved protecting groups.
Section 2: Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a significant source of impurities, often leading to truncated or modified peptides that can be difficult to separate from the desired product.
Q3: What is pyroglutamate formation and how can it be avoided?
A3: Pyroglutamate (pGlu) formation is an intramolecular cyclization reaction that occurs when an N-terminal glutamine (Gln) residue is present.[10] The free N-terminal amine attacks the side-chain amide of glutamine, forming a five-membered lactam ring and releasing ammonia. This reaction is often promoted by the acidic conditions of Boc deprotection and can also occur during prolonged storage.[10][14]
Prevention Strategies:
-
Couple a Protected Glutamine at the N-terminus: If the final product requires an N-terminal Gln, consider coupling it as the last residue and leaving the Nα-Boc group on until after purification. The Boc group can then be removed in solution.
-
Use In Situ Neutralization Protocols: Protocols that combine the neutralization and coupling steps can reduce the time the N-terminal amine is free, thus minimizing the opportunity for cyclization.[15][16]
-
Avoid Prolonged Exposure to Acid: Minimize the duration of the TFA deprotection step for the residue preceding the N-terminal Gln.
Q4: How does aspartimide formation occur and what are the consequences?
A4: Aspartimide formation is a base-catalyzed intramolecular cyclization involving an aspartic acid (Asp) residue.[17] The backbone amide nitrogen of the following residue attacks the side-chain carbonyl of Asp, forming a five-membered succinimide ring.[17][18] This side reaction is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1][11]
The consequences of aspartimide formation are severe:
-
Racemization: The α-carbon of the Asp residue is prone to epimerization once the aspartimide is formed.[18]
-
Chain Branching: The aspartimide ring can be opened by the amine used for neutralization (e.g., DIPEA) or by the N-terminal amine of another peptide chain, leading to the formation of β-aspartyl peptides and branched impurities.[17]
Mitigation Strategies:
-
Side-Chain Protection: The choice of side-chain protecting group for Asp is critical. While the standard benzyl ester (OBzl) is common, using the cyclohexyl ester (OcHex) can significantly reduce aspartimide formation.[15][17]
-
Sterically Hindered Activating Reagents: Use coupling reagents that are less likely to promote this side reaction.
-
In Situ Neutralization: As with pyroglutamate formation, in situ neutralization protocols can be beneficial.[15]
Section 3: Other Common Side Reactions and Troubleshooting
Q5: My peptide chain is terminating prematurely. What are the likely causes?
A5: Premature chain termination can result from several issues:
-
Incomplete Boc Deprotection: If the Nα-Boc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion sequence.[10][19]
-
N-terminal Trifluoroacetylation: This occurs when a trifluoroacetyl (TFA) group is transferred to the N-terminal amine, permanently capping the peptide chain.[20] The mechanism involves the reaction of TFA with hydroxymethyl groups on the resin, which then transfer the trifluoroacetyl group to the peptide during neutralization.[20][21]
-
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the N-terminal amine to form a guanidine moiety, which terminates the peptide chain.[10]
-
Prevention: Pre-activate the incoming Boc-amino acid with the coupling reagent before adding it to the resin.[10]
-
Q6: I am observing oxidation of Methionine or Cysteine residues. How can I prevent this?
A6: Methionine and Cysteine are susceptible to oxidation, particularly during the final cleavage step.[7][23][24]
-
Methionine Oxidation: The thioether side chain of Met can be oxidized to methionine sulfoxide.[7][23][25]
-
Cysteine Oxidation: The free thiol of Cys can be oxidized to form disulfide bonds, either intramolecularly or intermolecularly, leading to dimerization or oligomerization.
-
Prevention: Use appropriate side-chain protecting groups for Cys that are stable until the final cleavage. During cleavage, the use of scavengers like 1,2-ethanedithiol (EDT) is crucial to maintain a reducing environment.[11]
-
Table 2: Summary of Common Side Reactions and Prevention Strategies
| Side Reaction | Causal Factors | Prevention Strategies |
| Alkylation | Reactive t-butyl cations from Boc deprotection.[3][4][5][6] | Use of scavengers (e.g., anisole, thioanisole, TIS).[5][10][11] |
| Pyroglutamate Formation | N-terminal Gln cyclization in acidic conditions.[10] | In situ neutralization, avoid prolonged acid exposure.[15][16] |
| Aspartimide Formation | Base-catalyzed cyclization of Asp residues.[17] | Use of Asp(OcHex), in situ neutralization.[15][17] |
| Trifluoroacetylation | Transfer of TFA group from resin to N-terminus.[20][21] | Use of acid-stable resins like Pam-resin.[20][21][22] |
| Oxidation | Oxidation of Met and Cys side chains.[7][23][24] | Include reducing agents (e.g., DMS, EDT) in cleavage cocktails.[11] |
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Scholar.
- Common side reactions with Boc-D-Lys-OH in peptide synthesis. (n.d.). Benchchem.
- Technical Support Center: Preventing Unwanted Trifluoroacetylation in SPPS. (n.d.). Benchchem.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Publications.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Publications.
- Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. (n.d.). Benchchem.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. (2025). ResearchGate.
- A facile strategy to prevent trifluoroacetylation of N-terminal proline peptides. (2012). ResearchGate.
- Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed.
- (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide. (n.d.). AIChE.
- Solid Phase Synthesis. (n.d.). Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. (n.d.). Benchchem.
- Understanding the Boc protection strategy in peptide synthesis. (n.d.). Benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (n.d.). PubMed.
- How to handle peptides that contain methionine. (2023). Biotage.
- Boc-guanidine deprotection side reactions and how to avoid them. (n.d.). Benchchem.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (n.d.). Taylor & Francis Online.
- In Situ neutralization in Boc-chemistry solid phase peptide synthesis. (2025). ResearchGate.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (1979). NIH.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate.
- Preparation and handling of peptides containing methionine and cysteine. (n.d.). SpringerLink.
- Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. (n.d.). ResearchGate.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). NIH.
- BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). American Chemical Society.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). Semantic Scholar.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
- Scavengers for Boc deprotection to prevent side product formation. (n.d.). Benchchem.
- The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). NIH.
- Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). PubMed.
- Aspartimide formation during SPPS a Base-promoted aspartimide formation... (n.d.). ResearchGate.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). ResearchGate.
- Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. (n.d.). Taylor & Francis Online.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Methionine Oxidation and Reduction in Proteins. (n.d.). NIH.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Publications.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrkQwNpJdPNUyz_gMgSbo2tsIgWYiGcWx8GLPXZyYzUzTiyuvd_psNIMvjE-tEEOfSv4Ue1okYw9DpBBL4oPEiCUmxYvv7iVJZWLMEBd-2WdB-WO9j5iVBOm8P3DjWPChmMj_4B2vyevPJgR4EEvRFywj_vmAhhICgj4ETalgoChyI26QNCwhfJMJH9CXoc7PwSqtXl-MyEKcMa43K
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biotage.com [biotage.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. peptide.com [peptide.com]
Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Peptide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical side reaction in solid-phase peptide synthesis (SPPS): the formation of diketopiperazines (DKPs). While this side reaction is a concern for many peptide sequences, this resource will focus on strategies relevant to Boc-protected amino acids, with special considerations for challenging residues like Boc-D-2-aminoadipic acid. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this yield-reducing impurity and ensure the integrity of your synthetic peptides.
Understanding the Challenge: The Mechanism of Diketopiperazine Formation
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis.[1][2] This process results in the cleavage of the dipeptide from the resin, leading to a truncated peptide and a loss of final product yield. The reaction is initiated by the nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage connecting the peptide to the resin.[3] This forms a stable six-membered ring, the diketopiperazine, which is subsequently released from the solid support.
The propensity for DKP formation is highly sequence-dependent. Dipeptides containing proline at the second (C-terminal) position are notoriously susceptible due to proline's unique ability to adopt a cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization.[4] While less studied, other residues, including D-amino acids and those with flexible backbones like 2-aminoadipic acid, can also be prone to this side reaction.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant loss of yield after coupling the second amino acid, but my crude HPLC doesn't show a major impurity peak. Could this be DKP formation?
A1: Yes, this is a classic sign of what is often termed "traceless" DKP formation. Because the DKP molecule is cleaved from the resin, it is washed away during the synthesis cycles and will not appear in the final crude product upon cleavage from the resin. The primary symptom is a lower-than-expected yield of your target peptide.
Q2: Why is DKP formation a particular concern when using Boc-SPPS?
A2: In Boc-SPPS, the N-terminal Boc group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amine as a protonated salt. A subsequent neutralization step with a base is required before the next coupling reaction. This neutralization step generates a free N-terminal amine, which is the reactive species that initiates DKP formation. The time between neutralization and coupling is a critical window where DKP formation can occur.[2][5]
Q3: My sequence involves this compound as the first residue, followed by another amino acid. Am I at high risk for DKP formation?
A3: The risk is elevated due to the presence of a D-amino acid. Peptides containing a D-amino acid at the second position can be more prone to DKP formation.[6] While specific data for 2-aminoadipic acid is limited, its longer, flexible side chain could potentially facilitate the necessary conformation for cyclization. It is prudent to assume a moderate to high risk and implement preventative measures from the outset.
Q4: What are the primary factors that I should control to minimize DKP formation?
A4: The key factors to control are:
-
Peptide Sequence: Be aware of high-risk sequences (e.g., X-Pro, X-Gly, or sequences with D-amino acids).
-
Neutralization Protocol: The duration of the free amine's existence should be minimized.
-
Coupling Reagent: The choice of coupling reagent can influence the rate of the desired intermolecular coupling versus the undesired intramolecular cyclization.
-
Resin Type: The nature of the linker and the steric bulk of the resin can impact DKP formation.
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.
Troubleshooting Guide: Diagnosing and Preventing DKP Formation
This section provides a structured approach to troubleshooting and preventing DKP formation, particularly in the context of Boc-SPPS.
Problem: Significant Yield Loss at the Dipeptide Stage
Symptoms:
-
Low final peptide yield.
-
Minimal or no corresponding impurity peak in the crude HPLC.
-
Successful coupling and deprotection confirmed by monitoring tests (e.g., Kaiser test).
// Nodes start [label="Low Peptide Yield\n(Suspected DKP Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; strategy1 [label="Strategy 1:\nIn Situ Neutralization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Strategy 2:\nUse Pre-formed Dipeptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy3 [label="Strategy 3:\nCouple Third Amino Acid\nImmediately", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol1 [label="Protocol:\nCombine neutralization and\ncoupling steps. Minimizes\nfree amine exposure time.", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol2 [label="Protocol:\nSynthesize Boc-AA2-AA1-OH\nin solution phase first, then\ncouple to the resin.", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol3 [label="Protocol:\nProceed immediately to the\ncoupling of the third amino\nacid after deprotection and\nneutralization of the dipeptide.", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_good [label="DKP Minimized\nYield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_bad [label="Yield Still Low", fillcolor="#FBBC05", fontcolor="#202124"]; further_optimization [label="Further Optimization:\n- Lower Temperature\n- Use Sterically Hindered Resin\n- Change Coupling Reagent", shape=box, style="dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> strategy1 [label="Implement"]; start -> strategy2 [label="Implement"]; start -> strategy3 [label="Implement"]; strategy1 -> protocol1; strategy2 -> protocol2; strategy3 -> protocol3; protocol1 -> outcome_good [label="Effective"]; protocol2 -> outcome_good [label="Effective"]; protocol3 -> outcome_good [label="Effective"]; protocol1 -> outcome_bad [label="Ineffective", style=dashed]; protocol2 -> outcome_bad [label="Ineffective", style=dashed]; protocol3 -> outcome_bad [label="Ineffective", style=dashed]; outcome_bad -> further_optimization; }
Troubleshooting workflow for DKP formation.
Recommended Solutions & Protocols
Causality: The most effective strategy in Boc-SPPS is to minimize the time the deprotected N-terminal amine is in its free, basic form. In situ neutralization achieves this by combining the neutralization and coupling steps.[2][7][8] The base is added simultaneously with the activated Boc-amino acid, ensuring that the desired intermolecular coupling reaction outcompetes the intramolecular cyclization.
Experimental Protocol: In Situ Neutralization Coupling
-
Deprotection: Perform the standard Boc deprotection using 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.
-
Coupling Solution Preparation: In a separate vessel, pre-activate the incoming Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) (3 eq.) in DMF.
-
In Situ Neutralization and Coupling: Add the prepared coupling solution to the resin, followed immediately by the addition of a hindered base such as diisopropylethylamine (DIEA) (6 eq.).
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Causality: This strategy completely bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs. By synthesizing the first two amino acids as a dipeptide in solution phase and then coupling this dipeptide to the resin, the problematic intramolecular cyclization on the solid support is avoided.
Experimental Protocol: Coupling a Pre-formed Dipeptide
-
Dipeptide Synthesis: Synthesize the Boc-AA2-AA1-OH dipeptide using standard solution-phase peptide synthesis methods. Ensure the C-terminal carboxylic acid is free and the N-terminal is Boc-protected. Purify the dipeptide before use.
-
Resin Preparation: Start with the appropriate resin (e.g., aminomethyl resin for a C-terminal amide or a pre-loaded resin with a handle for a C-terminal acid).
-
Dipeptide Coupling: Couple the purified Boc-AA2-AA1-OH to the resin using standard coupling protocols (e.g., with DIC/HOBt or HATU).
-
Chain Elongation: After coupling the dipeptide, proceed with the standard Boc-SPPS cycles for the remaining amino acids.
Causality: If DKP formation is occurring after the coupling of the second amino acid, immediately proceeding to the next coupling step can help. This is a kinetic strategy where the desired intermolecular reaction (coupling of the third amino acid) is favored by providing the necessary reagents as quickly as possible, thereby reducing the time available for the slower intramolecular DKP formation.
Experimental Protocol: Accelerated Third Amino Acid Coupling
-
Dipeptide Formation: Synthesize the dipeptidyl-resin as usual.
-
Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps for the dipeptide.
-
Immediate Coupling: Without any delay, proceed immediately with the coupling of the third Boc-protected amino acid using an efficient coupling reagent like HATU.
Quantitative Data Summary
| Dipeptide Sequence (on resin) | % DKP Formation (Illustrative) | Reference |
| Phe-Pro-Resin | High | [9] |
| Gly-Pro-Resin | High | [9] |
| Ala-Pro-Resin | Moderate-High | [9] |
| Val-Pro-Resin | Moderate-High | [9] |
| Pro-Gly-Resin | Moderate | [9] |
Note: The values are illustrative and can vary significantly based on the specific reaction conditions, resin, and protecting group strategy.
Concluding Remarks
Preventing diketopiperazine formation is a critical aspect of successful solid-phase peptide synthesis. While sequences containing residues like this compound may present unique challenges, a thorough understanding of the underlying mechanism and the application of proven mitigation strategies can lead to significantly improved yields and product purity. The most robust approaches in Boc-SPPS involve minimizing the lifetime of the free N-terminal amine through in situ neutralization or bypassing the susceptible dipeptidyl-resin stage altogether by using pre-formed dipeptides. We encourage you to consider these strategies proactively, especially when working with sequences known or suspected to be at high risk for this problematic side reaction.
References
- Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Gong, X., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., & Jalan, A. (2022).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Wu, H., Chen, C., Chen, Y., & Hsieh, H. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11857.
- Wu, H., Chen, C., Chen, Y., & Hsieh, H. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11857.
- BenchChem. (n.d.). Technical Support Center: Boc-L-proline in Peptide Synthesis. BenchChem.
- Gong, X., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., & Jalan, A. (2022).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- Vanga, R. R., & Jois, S. D. S. (2014). Modeling of peptides containing D-amino acids: Implications on cyclization.
- Park, H., Gopishetty, B., & Lee, H. (2023). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298.
- Goto, Y., Suga, H. (2021). Bypassing the requirement for aminoacyl-tRNA by a cyclodipeptide synthase enzyme. Chemical Science, 12, 2429-2434.
- Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- D’Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Vanga, R. R., & Jois, S. D. S. (2014). Modeling of peptides containing D-amino acids: Implications on cyclization.
- BenchChem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. BenchChem.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3–4), 180–193.
- de la Torre, B. G., & Albericio, F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29–40.
- Sigma-Aldrich. (n.d.).
- Rogers, J. M., & Suga, H. (2015). D-amino acid-mediated translation arrest is modulated by the identity of the incoming aminoacyl-tRNA. Nucleic Acids Research, 43(12), 6047–6054.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
- Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R.
- Li, Y., & Russell, D. H. (2016). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 27(10), 1644–1652.
- Ohuchi, M., & Suga, H. (2013). Initiating translation with D-amino acids. RNA, 19(1), 1–9.
- AAPPTEC. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Coupling of Boc-D-2-Aminoadipic Acid in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the incorporation of Boc-D-2-aminoadipic acid into peptide chains. As a non-canonical amino acid with a side-chain carboxylic acid, its efficient coupling requires careful consideration of protecting group strategy, coupling reagent selection, and reaction conditions to prevent side reactions and ensure high peptide purity.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and provides actionable solutions based on established principles of peptide chemistry.
Q1: Why am I observing low coupling efficiency or failed coupling of this compound?
Possible Causes and Solutions:
-
Steric Hindrance: this compound is a sterically demanding amino acid. Standard coupling conditions may not be sufficient to drive the reaction to completion.
-
Solution: Employ more potent activating reagents. Aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP, are significantly more effective than standard carbodiimides (e.g., DIC) for sterically hindered couplings.[1] These reagents form highly reactive esters that can overcome the steric barrier. For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]
-
-
Inadequate Side-Chain Protection: The free carboxylic acid on the side chain of aminoadipic acid can interfere with the coupling reaction. If unprotected, it can be activated along with the alpha-carboxyl group, leading to side reactions and incomplete coupling of the desired peptide backbone.
-
Solution: Utilize an orthogonal protecting group for the side-chain carboxyl group. A common strategy is to use a benzyl (Bzl) or tert-butyl (tBu) ester to protect the side-chain carboxyl group of this compound. This prevents its activation during the coupling step.[2][3] The choice between Bzl and tBu depends on the overall protection strategy of your peptide. Bzl groups are typically removed with strong acids like HF, while tBu groups are cleaved with moderate acids like TFA.[4][5]
-
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the resin, hindering the accessibility of the N-terminal amine for coupling.[6] This is a common issue in SPPS, particularly with hydrophobic sequences.[7][8]
-
Solution:
-
Solvent Choice: Use solvents with superior solvating properties. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF).[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][6]
-
Disrupting Aggregation: Incorporate chaotropic salts like LiCl or KSCN into the coupling mixture to disrupt secondary structures.[6]
-
Microwave-Assisted SPPS (MA-SPPS): Microwave energy can efficiently heat the reaction, helping to overcome aggregation and drive difficult couplings to completion.[1]
-
-
-
Insufficient Reaction Time or Temperature: The steric bulk of this compound can slow down the reaction rate.
Q2: I'm observing unexpected peaks in my HPLC/MS analysis after coupling with this compound. What could be the cause?
Possible Causes and Solutions:
-
Side-Chain Acylation: If the side-chain carboxyl group of aminoadipic acid is not properly protected, it can be activated and react with the N-terminal amine of another peptide chain, leading to branched peptides.
-
Solution: Ensure complete and stable protection of the side-chain carboxyl group with a suitable protecting group like a benzyl or tert-butyl ester.
-
-
Diketopiperazine Formation: This side reaction is common when coupling the third amino acid, especially if proline or glycine are in the first two positions. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.
-
Solution: While not specific to aminoadipic acid, this is a general SPPS issue. Using in situ neutralization protocols can help suppress this side reaction.[9]
-
-
Aspartimide Formation: If your sequence contains an Asp residue, aspartimide formation can be a significant side reaction, particularly in Boc-SPPS.
-
Solution: This side reaction is sequence-dependent, especially with Asp-Gly, Asp-Ala, or Asp-Ser sequences.[9] Careful selection of coupling conditions and additives can mitigate this issue.
-
-
Byproducts from Coupling Reagents: Some coupling reagents can generate side products that may cap the peptide chain. For example, using an excess of aminium-based reagents relative to the carboxylic acid can lead to guanidinylation of the N-terminus.[10]
-
Solution: Use the appropriate stoichiometry of coupling reagents and amino acids. Avoid a large excess of the aminium/uronium reagent.
-
Q3: How can I effectively monitor the completion of the this compound coupling reaction?
Monitoring Techniques:
-
Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests the reaction is complete.[11]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another colorimetric test that can be used to detect free amines.
-
Fmoc Quantification: If you are using an Fmoc-based strategy for a different part of your peptide, you can quantify the amount of Fmoc released during the deprotection step using UV spectrophotometry to monitor the progress of the synthesis.[8]
-
Real-time Monitoring: Advanced techniques like monitoring resin swelling can provide real-time information on coupling efficiency and aggregation.[12]
It is important to note that for sterically hindered couplings, the Kaiser test may sometimes give false negative results due to the inaccessibility of the N-terminal amine.[8] If in doubt, it is often prudent to perform a second coupling (double coupling).[13]
Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group strategy for this compound in SPPS?
An orthogonal protection strategy is crucial.[11][14] Since the N-terminus is protected with the acid-labile Boc group, the side-chain carboxylic acid should be protected with a group that is stable to the Boc deprotection conditions (e.g., TFA in DCM).[4]
-
Recommended Side-Chain Protecting Groups:
-
Benzyl ester (OBzl): Stable to TFA but cleaved by strong acids like HF. This is a common choice in Boc-SPPS.[5]
-
Tert-butyl ester (OtBu): Cleaved by TFA, so it is not suitable for the side chain in a standard Boc-SPPS strategy where the N-terminal Boc group is also removed by TFA. However, it is a standard side-chain protecting group in Fmoc-SPPS.
-
The choice of protecting group must be compatible with the overall synthetic strategy, including the resin linker and the protecting groups of other amino acids in the sequence.[3][4]
Q2: Which coupling reagents are most effective for this compound?
Due to its steric hindrance, more powerful coupling reagents are recommended over standard carbodiimides like DCC or DIC alone.[1]
| Coupling Reagent Class | Examples | Reactivity | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient for hindered couplings. HATU is often preferred for its speed and lower risk of racemization.[15][16] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective, especially for hindered couplings.[1] PyAOP is particularly useful for coupling N-methylated amino acids. |
| Carbodiimides + Additives | DIC + HOBt or Oxyma | Moderate to High | The addition of HOBt or Oxyma to DIC significantly improves efficiency and reduces side reactions like racemization.[16] |
Q3: What are the optimal reaction conditions for coupling this compound?
-
Equivalents: Use an excess of the protected amino acid and coupling reagents, typically 2-4 equivalents relative to the resin loading.
-
Solvent: NMP is generally the preferred solvent due to its excellent solvating properties.[1]
-
Temperature: Room temperature is standard. Gentle heating can be used to push difficult couplings to completion, but should be done cautiously to avoid racemization.[1]
-
Time: Allow for longer coupling times, from 2 hours to overnight, to ensure the reaction goes to completion.[1]
-
Double Coupling: For particularly difficult sequences, a second coupling with fresh reagents is often recommended to ensure complete acylation.[13]
Experimental Protocols
Protocol 1: Double Coupling of this compound(OBzl) using HATU
This protocol outlines a robust method for coupling the sterically hindered this compound(OBzl).
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in DMF for 30-60 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 30 minutes.[9]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x).
-
Neutralization: Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).
-
First Coupling:
-
In a separate vessel, pre-activate this compound(OBzl) (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to check for completion. If the test is negative (yellow beads), proceed to the washing step. If positive (blue beads), proceed with a second coupling.
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling (if necessary): Repeat step 5 with a fresh solution of activated amino acid and agitate for another 2-4 hours.
-
Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Qualitative Monitoring of Coupling with the Kaiser Test
This protocol describes the procedure for the Kaiser test to detect free primary amines.
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (a few milligrams).
-
Washing: Wash the beads thoroughly with ethanol in a small test tube to remove any residual DMF.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin beads:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% 0.001 M KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Simplified workflow for HATU-mediated coupling of this compound(OBzl).
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
-
Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601. Available at: [Link]
-
DriveHQ. Minimal Protection Strategies for SPPS. Available at: [Link]
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-25). Humana Press, Totowa, NJ.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Chen, W. C., & Chou, C. C. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3‐4), 180-193.
- Kumar, K. S., & Balaram, P. (2000). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 112(5), 417-424.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Ciszewski, K., et al. (2018).
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
ResearchGate. Differentiation of the side-chain protection strategy in SPPS. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AAPPTec. Coupling Reagents. Available at: [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Available at: [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.
-
Peptideweb.com. Loading protocols. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]
- Forró, E., & Fülöp, F. (2013). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International journal of molecular sciences, 14(7), 13878–13894.
- Chang, Y. S., et al. (2013). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. PLoS one, 8(7), e68421.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. biosynth.com [biosynth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
Troubleshooting low yield during the synthesis of D-amino acid-containing peptides
Welcome to the technical support center dedicated to addressing challenges in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids is a powerful strategy for enhancing peptide stability and modulating biological activity, yet it often introduces significant synthetic hurdles that can lead to frustratingly low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these common issues, blending fundamental chemical principles with field-proven troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental reasons behind low yields in D-amino acid peptide synthesis. Understanding the "why" is the first step toward an effective solution.
Q1: Why is low yield a frequent issue when incorporating D-amino acids into a peptide sequence?
Low yield is a multi-faceted problem stemming from two primary sources: steric hindrance and unwanted side reactions. Unlike their natural L-counterparts, which are handled by optimized, standard protocols, D-amino acids can present unique stereochemical challenges to the reaction machinery. Their side chains can clash with the resin, the growing peptide chain, or the incoming activated amino acid, leading to slower, incomplete coupling reactions.[1] This results in a higher proportion of deletion sequences (peptides missing one or more amino acids), which lowers the overall yield of the desired full-length product.[2][3]
Q2: What is epimerization, and why is it a critical concern for D-amino acid synthesis?
Epimerization is the unwanted conversion of a chiral amino acid from one stereoisomer to another at the alpha-carbon (Cα) during the synthesis process.[4][5] In this context, it refers to the conversion of the desired D-amino acid to its L-enantiomer, or an L-amino acid in the chain converting to a D-form. This side reaction is highly detrimental because it introduces diastereomeric impurities into the final product.[6] These impurities are often difficult, if not impossible, to separate from the target peptide due to their very similar physical properties.[5][6] Epimerization not only reduces the yield of the correct peptide but can also drastically alter its biological activity and therapeutic efficacy.[6] The process is typically mediated by the formation of an oxazolone intermediate during the carboxyl group activation step, a reaction that is sensitive to the choice of coupling reagents, base, and reaction time.[7]
Q3: How exactly does the steric bulk of a D-amino acid impede the coupling reaction?
The formation of a peptide bond requires the nucleophilic attack of a free amino group on an activated carboxyl group. Steric hindrance, or the physical obstruction by bulky chemical groups, slows this reaction down. When coupling a sterically hindered residue, such as D-valine or D-isoleucine, the bulky side chain can physically block the approach of the reacting molecules.[8] This is particularly problematic in solid-phase peptide synthesis (SPPS), where the growing peptide is anchored to a solid support. The polymer matrix itself can contribute to steric crowding, further impeding the reaction. This leads to significantly slower reaction kinetics and may prevent the reaction from reaching completion, resulting in incomplete coupling.[1]
Q4: Can peptide aggregation be a more significant problem when D-amino acids are present?
Peptide aggregation, where peptide chains clump together on the solid support, is a major cause of failed synthesis.[2] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets that render the N-terminus of the growing chain inaccessible for the next coupling step.[9][10] While aggregation is sequence-dependent and often associated with hydrophobic residues, the introduction of D-amino acids can alter the peptide's conformational preferences.[2] Depending on the sequence context, a D-amino acid could disrupt a problematic secondary structure, but it could also potentially create new, unfavorable conformations that encourage aggregation, thereby lowering the yield.[2][9]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a systematic approach to identifying and solving specific problems encountered during the synthesis of D-amino acid-containing peptides.
Problem 1: Low Yield with Evidence of Incomplete Coupling (Deletion Sequences)
Diagnosis:
-
Qualitative On-Resin Monitoring: A positive Kaiser test (blue or purple beads) or Bromophenol Blue test after a coupling step indicates the presence of unreacted free primary amines.[11]
-
Analytical Characterization: Analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the definitive diagnostic tool.[12][13] The mass spectrum will show peaks corresponding to the mass of the target peptide minus the mass of one or more amino acids (M-X), confirming the presence of deletion sequences.[14][15]
Solutions & Optimization Strategy:
-
Select a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient for sterically demanding couplings.[8][16] Switch to a more powerful uronium/aminium or phosphonium salt-based reagent.
-
Rationale: These reagents form highly reactive intermediates that can overcome the higher activation energy associated with sterically hindered couplings.[17][18] Reagents like HATU and HCTU are widely used, while COMU is noted for its high efficiency.[19] For extremely difficult couplings, reagents like PyAOP or PyBroP may be required.[11][16][20]
-
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice. After the first coupling and a wash step, add a fresh solution of the activated amino acid to the resin to drive the reaction to completion.[21]
-
Increase Equivalents: Use a higher excess (4-5 equivalents) of the D-amino acid and coupling reagents relative to the resin loading capacity.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Increase Temperature: For particularly difficult sequences, microwave-assisted peptide synthesis can provide the necessary kinetic energy to overcome steric barriers.[11]
-
-
Change the Solvent System:
-
Solvent Choice: While Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[9] In some cases, adding a small percentage of Dimethyl sulfoxide (DMSO) can help disrupt secondary structures.[10]
-
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| Carbodiimides | DIC, DCC, EDC | Moderate | Moderate to High | Cost-effective. Requires an additive (e.g., Oxyma, HOBt) to suppress racemization.[16][22] |
| Uronium/Aminium | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Low to Moderate | Byproducts are water-soluble, simplifying purification.[22] HATU and COMU are highly effective for hindered couplings.[10][19] |
| Phosphonium | PyBOP, PyAOP | Very High | Very Low | Excellent for hindered couplings and known for low racemization.[16] PyAOP is particularly effective for coupling N-methyl amino acids.[16] |
Problem 2: Final Product Contains Diastereomeric Impurities (Epimerization)
Diagnosis:
-
Analytical Characterization: The presence of epimerization is best confirmed by analytical techniques that can separate stereoisomers.
-
Chiral HPLC: Using a chiral column can resolve the desired peptide from its diastereomers.
-
LC-MS/MS: While MS cannot distinguish between isomers based on mass alone, the different fragmentation patterns of diastereomers can sometimes be used for identification.[23]
-
GC-MS of Hydrolyzed Amino Acids: The peptide can be hydrolyzed, and the resulting amino acids analyzed by GC-MS to determine the enantiomeric purity of each residue.[15]
-
Solutions & Optimization Strategy:
-
Use Racemization-Suppressing Additives: Never use a carbodiimide coupling reagent without an additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at minimizing epimerization.[7][8][10]
-
Rationale: These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation, the primary pathway for racemization.[7]
-
-
Optimize the Base and Activation Time:
-
Choice of Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid stronger bases that can directly abstract the α-proton.[6]
-
Minimize Pre-activation: Avoid long pre-activation times where the activated amino acid sits in solution before being added to the resin. A protocol using DIC/HOAt/DIEA without pre-activation has been shown to significantly suppress epimerization.[7]
-
-
Select the Right Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP generally exhibit lower racemization rates compared to some uronium salts.[16]
Experimental Protocol: Minimized-Racemization Coupling
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection as usual (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-D-amino acid (4 eq) and a racemization-suppressing additive like Oxyma (4 eq) in DMF.
-
Add the coupling reagent (e.g., DIC, 4 eq) to the amino acid solution.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Add the base (e.g., DIPEA, 8 eq) to the reaction vessel.
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin and proceed to the next cycle.
Part 3: Visualization of Key Processes
Visual aids can clarify complex mechanisms and decision-making workflows.
Diagram 1: Troubleshooting Workflow for Low Peptide Yield
This diagram outlines a logical sequence of steps to diagnose and correct low-yield issues during the synthesis of D-amino acid-containing peptides.
Caption: A decision tree for troubleshooting low peptide yield.
Diagram 2: Mechanism of Epimerization via Oxazolone Formation
This diagram illustrates the chemical pathway that leads to the loss of stereochemical integrity during peptide coupling.
Caption: Chemical pathway of racemization and its suppression.
References
- Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
-
(PDF) Epimerisation in Peptide Synthesis - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
-
Junaidi, J., T-Thien, D., & Abd-Wahab, K. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Junaidi, J., T-Thien, D., & Abd-Wahab, K. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 7, 2026, from [Link]
-
D'Aniello, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Problems and Solutions in Solid Phase Synthesis of Peptides. (n.d.). Omizzur. Retrieved January 7, 2026, from [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025, August 7). Scienmag. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. [Link]
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage. [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Acme Bioscience. Retrieved January 7, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. omizzur.com [omizzur.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. ijsra.net [ijsra.net]
- 14. bachem.com [bachem.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. peptide.com [peptide.com]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products | Biosynth [biosynth.com]
- 21. biotage.com [biotage.com]
- 22. bachem.com [bachem.com]
- 23. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Hydrophobic Peptides with Boc-D-2-aminoadipic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of hydrophobic peptides, with a special focus on sequences incorporating the bulky, non-standard amino acid, Boc-D-2-aminoadipic acid. This guide is structured to provide immediate answers to common challenges through our FAQ section and offers in-depth solutions in the Troubleshooting Guide for more complex purification issues. Our goal is to empower you with the scientific rationale behind each step, enabling you to design robust, self-validating purification protocols.
Quick Start: Frequently Asked Questions (FAQs)
Q1: What makes my peptide containing this compound so difficult to purify?
A: The difficulty arises from a combination of three core factors:
-
Inherent Hydrophobicity: Many peptide sequences are naturally hydrophobic. The presence of multiple non-polar amino acids can lead to aggregation and poor solubility in the aqueous solvents typically used in reversed-phase chromatography.[1][2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is large and extremely non-polar.[][4] Its presence dramatically increases the overall hydrophobicity of the peptide, making it more likely to precipitate and causing very strong retention on standard HPLC columns.[5]
-
This compound: This non-standard residue contributes a six-carbon chain, further increasing hydrophobicity. While its side chain contains a carboxyl group, the alpha-amino protection with Boc often makes the molecule behave as a highly non-polar entity, complicating separation from similarly protected impurities.
Q2: My peptide won't dissolve in the standard 0.1% TFA in water/acetonitrile. What is the first thing I should try?
A: For highly hydrophobic peptides, direct dissolution in aqueous mixtures is often kinetically unfavorable.[6] The recommended first step is to dissolve the peptide in a minimal amount of a pure, strong organic solvent in which it is soluble (e.g., pure acetonitrile, isopropanol, or even THF or formic acid). Once dissolved, you can slowly dilute this solution with your aqueous mobile phase (e.g., 0.1% TFA in water) to the desired starting concentration for injection, being careful not to let the peptide precipitate.[6]
Q3: What is the best starting column for purifying my Boc-protected hydrophobic peptide?
A: A standard C18 column may be too retentive, leading to very broad peaks or complete retention of your peptide. A better starting point is a column with a less hydrophobic stationary phase. Consider a C8, C4, or Phenyl reversed-phase column. These columns reduce the strong hydrophobic interactions, allowing the peptide to elute under more manageable organic solvent concentrations and improving peak shape.
Q4: Is Reversed-Phase HPLC (RP-HPLC) the only option for purifying these peptides?
A: While RP-HPLC is the most common and powerful technique for peptide purification[7][8], it is not the only one. For very difficult purifications, an orthogonal (multi-step) approach can be highly effective. This could involve an initial cleanup step using:
-
Precipitation and Washing: Dissolving the crude product in an organic solvent and then precipitating it with water can remove some impurities. A subsequent wash with a non-polar solvent like diethyl ether can effectively remove organic scavengers from the synthesis cleavage step.[9]
-
Size-Exclusion Chromatography (SEC): Useful for removing very small impurities or truncated sequences from a much larger target peptide.
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge (and the this compound side chain is deprotected), IEX can be a powerful initial purification step before a final RP-HPLC polish.[10]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and protocols to resolve them.
Problem Area 1: Poor Solubility & Sample Preparation
Q: I've tried dissolving my peptide in various organic solvents, but it still aggregates or precipitates upon dilution. How can I improve its solubility for HPLC injection?
A: This is a classic challenge with "sticky" hydrophobic peptides. Aggregation can block columns and makes reproducible purification impossible.
Causality: Hydrophobic peptides minimize their contact with aqueous environments by aggregating. The bulky Boc groups can exacerbate this. The key is to find a solvent system that keeps the peptide molecules solvated and separated before and during injection.
Solutions & Protocols:
-
Utilize Stronger Organic Solvents: If acetonitrile (ACN) isn't sufficient, move to more non-polar/stronger eluents like isopropanol (IPA) or n-propanol (n-PrOH).[6] These alcohols are better at solvating large hydrophobic molecules.
-
Incorporate Formic Acid: High concentrations of formic acid (e.g., 25-80%) can be excellent for dissolving stubborn peptides and disrupting aggregation by protonating acidic residues and breaking hydrogen bonds.[11]
-
Test a Range of Solvents: Perform small-scale solubility trials before committing your entire batch.
Protocol: Systematic Solubility Testing
-
Aliquot ~1 mg of your crude peptide into several microfuge tubes.
-
To each tube, add 50 µL of a different test solvent (see table below). Vortex thoroughly.
-
Observe for complete dissolution.
-
If dissolved, slowly add 50 µL of your aqueous mobile phase (e.g., 0.1% TFA in H₂O), vortex, and observe for precipitation.
-
The best solvent system is the one that keeps the peptide in solution after aqueous dilution.
Table 1: Recommended Solvents for Solubility Trials
| Solvent System | Eluting Strength | Viscosity | Notes & Rationale |
| Acetonitrile (ACN) | Moderate | Low | Standard starting point. Good UV transparency. |
| Isopropanol (IPA) | High | High | Excellent for highly hydrophobic peptides. Higher viscosity leads to higher backpressure. |
| n-Propanol (n-PrOH) | High | High | Slightly stronger than IPA. Can prevent column "memory" effects where peptide adsorbs irreversibly.[6][12] |
| 50:50 ACN:n-PrOH | Very High | Moderate | A powerful blend that can prevent aggregation even at analytical concentrations.[12] |
| 60-80% Formic Acid | N/A (Solubilizer) | Low | Excellent for breaking up aggregates before dilution and injection. |
Problem Area 2: Poor Chromatographic Resolution & Purity
Q: My peptide elutes as a broad peak, or it co-elutes with impurities. How can I improve the separation?
A: Poor resolution is the central challenge of purification. It means the chosen conditions are not sufficient to differentiate the target peptide from its contaminants (e.g., deletion sequences, incompletely deprotected peptides).
Causality: Co-elution occurs when the impurity has a hydrophobicity very similar to the target peptide. Broad peaks can be caused by slow on-off kinetics with the stationary phase, peptide aggregation on the column, or using a mobile phase that is too weak.
Solutions & Protocols:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using ACN, switching to IPA or n-PrOH can dramatically alter the selectivity of the separation, potentially resolving your peptide from a stubborn impurity.[6]
-
Alter the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is standard, but it can sometimes mask subtle differences between peptides. Switching to formic acid (FA) or adding a different organic acid like propionic acid can change retention times and improve selectivity.[5]
-
-
Shallow the Gradient: A steep gradient is like trying to run a marathon at a sprint; you'll fly past the details. A shallower gradient (e.g., 0.5% or even 0.2% organic/minute) gives the column more time to resolve closely related species.[10]
-
Change the Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase is the next target.
-
Switch Column Chemistry: Move from a C8 to a Phenyl column. The pi-pi interactions offered by the phenyl rings provide a completely different separation mechanism compared to the purely hydrophobic interactions of an alkyl chain, which can be highly effective for peptides containing aromatic residues.[12]
-
Workflow Diagram: Optimizing HPLC Resolution
Below is a systematic workflow for troubleshooting poor resolution in your RP-HPLC method.
Caption: A decision tree for systematically troubleshooting poor HPLC resolution.
Problem Area 3: Low Yield & Peptide Loss
Q: My initial crude analysis shows a strong peak for my peptide, but after preparative HPLC and lyophilization, my final yield is very low. Where is my peptide going?
A: Low recovery is often due to the irreversible adsorption of the hydrophobic peptide onto surfaces or aggregation during processing.
Causality: Highly hydrophobic peptides can stick to the HPLC column packing, transfer lines, and even collection tubes. They can also precipitate out of solution when the organic solvent is removed during lyophilization (freeze-drying), making them difficult to re-dissolve.
Solutions & Protocols:
-
Column Passivation and Cleaning: Before injecting your valuable prep sample, run a blank gradient to ensure the column is clean. After your run, use a strong solvent blend (e.g., 50:50 ACN:n-PrOH) to wash the column and elute any strongly bound material.[12] This prevents carryover and ensures the column is ready for the next run.
-
Use Low-Adsorption Labware: Collect fractions in polypropylene or other low-protein-binding tubes to minimize loss on container walls.
-
Optimize Lyophilization:
-
Add a Bulking Agent: Before lyophilization, consider adding a small amount (~5-10% by volume) of a volatile organic solvent like tert-butanol or ACN to the pooled fractions. This can create a more amorphous, "fluffy" solid that is easier to re-dissolve.
-
Acidify the Reconstitution Solvent: Attempt to re-dissolve the lyophilized powder in a solvent containing a small amount of acid (e.g., 10% acetic acid or 0.1% TFA) to aid in solubilizing the peptide.
-
Experimental Workflow: Maximizing Peptide Recovery
This diagram illustrates the critical points in the purification workflow to focus on for maximizing final yield.
Caption: Key steps in the purification workflow to prevent peptide loss.
References
-
Neuland Labs (2018). Overcoming Challenges in Complex Peptide Purification. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
ResearchGate. Which chromatography is preferred for purification of hydrophobic peptide?. [Link]
-
Pedroso, E., et al. (1987). Reversed-phase high-performance liquid chromatography of protected peptide segments. Journal of Chromatography A, 409, 281-90. [Link]
-
Quora. What are the common challenges faced in peptide purification using chromatography?. [Link]
-
Nest Group. Designing Purification Methods for Hydrophobic Peptides. [Link]
-
Sohma, Y., et al. (2007). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 14(8), 813-817. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. [Link]
-
Nest Group. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]
-
Hodges, R. S., et al. (1998). Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels. Journal of Chromatography A, 816(1), 11-20. [Link]
-
ChemWhat. DL-2-AMINOADIPIC ACID CAS#: 542-32-5. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
Interchim. (2019). Peptides purification development in Reverse Phase. [Link]
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
Hadar, A., et al. (2024). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]
-
UQ eSpace. Boc SPPS of two hydrophobic peptides using a 'solubilising tail' strategy: Dodecaalanine and chemotactic protein 1042-55. [Link]
-
PubChem. L-2-Aminoadipic Acid. [Link]
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-phase high-performance liquid chromatography of protected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nestgrp.com [nestgrp.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemwhat.com [chemwhat.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility and Synthesis Challenges with Boc-D-2-Aminoadipic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals incorporating Boc-D-2-aminoadipic acid into their peptide synthesis workflows. The unique structure of this non-proteinogenic amino acid—a D-isomer with an extended acidic side chain—offers significant advantages in enhancing peptide stability and modulating biological activity.[1][2] However, its properties can also introduce challenges, particularly concerning peptide solubility and on-resin aggregation during solid-phase peptide synthesis (SPPS).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the practical issues you may encounter. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the general solubility characteristics of a peptide after incorporating this compound?
A1: Incorporating this compound introduces an additional carboxylic acid group into your peptide sequence. This fundamentally classifies the resulting peptide as 'acidic', assuming the rest of the sequence does not contain an overwhelming number of basic residues (Lys, Arg, His).
-
Causality: The net charge of a peptide is a primary determinant of its aqueous solubility.[3][4] The side-chain carboxyl group of aminoadipic acid, like that of glutamic or aspartic acid, will be deprotonated and negatively charged at neutral or basic pH. This increased polarity and charge generally enhances the peptide's interaction with water, thereby increasing its solubility in basic aqueous solutions.[5]
-
Caveat: This effect can be counteracted if the peptide sequence is very long or contains a high percentage (>50%) of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp), which can drive aggregation despite the presence of charged residues.[5][6]
Q2: I have my final lyophilized peptide containing this compound. What is the recommended step-by-step procedure for dissolution?
A2: A systematic approach is crucial to avoid peptide loss and ensure complete solubilization. Always test with a small aliquot of your peptide first.
-
Start with High-Purity Water: For short peptides (typically < 5 residues) or those with high charge content, solubility in sterile, distilled water may be sufficient.[5][6]
-
Use a Basic Solution: If water fails, the acidic nature of the aminoadipic acid residue makes a dilute basic solution the next logical step. Try dissolving the peptide in a small amount of 0.1M ammonium bicarbonate or 1% ammonium hydroxide, then dilute to the desired concentration with water.[4] The goal is to raise the pH above the peptide's isoelectric point (pI), increasing its net negative charge and solubility.[3]
-
Employ Physical Methods: If you observe suspended particles, sonication can help break up aggregates and facilitate dissolution.[5][6]
-
Consider Organic Co-solvents: For highly hydrophobic or aggregation-prone peptides, organic solvents may be necessary. Start by dissolving the peptide in a minimal volume of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and then slowly add this solution to your aqueous buffer with vigorous stirring.[4][6]
Q3: My peptide forms a gel or remains a precipitate even in basic buffers. What's happening and how can I fix it?
A3: This is a classic sign of strong intermolecular aggregation, where peptide chains interact to form insoluble networks. This is often driven by the formation of secondary structures like beta-sheets, especially in longer or more hydrophobic sequences.[3][7]
-
Disrupting Aggregation: When standard methods fail, you must employ stronger denaturing conditions.
-
Chaotropic Agents: Prepare your buffer containing 6M guanidine hydrochloride or 8M urea. These agents disrupt the hydrogen bonding networks that hold aggregates together, allowing the peptide to solvate.[6] Once dissolved, you can proceed with necessary dilutions for your experiment.
-
Solvent Switching: If the peptide was previously dissolved in an organic solvent and precipitated upon dilution, it may need to be re-lyophilized and dissolved in a different solvent system.[3]
-
Q4: During solid-phase peptide synthesis (SPPS), I'm seeing incomplete coupling (a positive ninhydrin test) after adding this compound. What is the cause?
A4: This is a common issue related to on-resin aggregation. The growing peptide chains, particularly after the introduction of aggregation-prone sequences, can fold and interact with each other, blocking access to the N-terminal amine.[7][8] The Boc strategy's aggressive deprotection conditions can sometimes help disrupt these structures, but difficult sequences still pose a challenge.[]
-
Troubleshooting Strategies:
-
Solvent Optimization: Switch your primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), which is known to be better at solvating and disrupting secondary structures.[8][10] Adding 10-20% DMSO to your coupling solvent can also be effective.[8]
-
Double Coupling: Immediately after the first coupling reaction, drain the vessel and add a fresh solution of activated amino acid and coupling reagents. Do not wash the resin between couplings. This increases the reaction time and drives the reaction to completion.[11][12]
-
Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can disrupt on-resin hydrogen bonding.[8][12]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50 °C) can provide enough energy to break up aggregates and improve reaction kinetics.[8]
-
Q5: Are there any specific side reactions associated with this compound during synthesis?
A5: While this compound is generally stable, its di-acid nature makes it susceptible to side reactions common to other acidic residues like Aspartic and Glutamic acid.
-
Aspartimide Formation Analogy: In sequences containing Asp-Gly or Asp-Ser, aspartimide formation is a known side reaction.[13] While less studied for aminoadipic acid, cyclization involving the side-chain carboxyl group under certain conditions is a theoretical possibility. Using coupling reagents like DIC/Oxyma can help suppress such side reactions.[11]
-
Dehydration/Cyclization under Acidic Conditions: Studies on the related aminoadipic semialdehyde have shown a tendency for cyclization under acidic conditions, such as those used for cleavage.[14] While the dicarboxylic acid is more stable, it is important to use appropriate scavengers during the final TFA cleavage step to protect against potential side reactions.
-
tert-Butylation: During Boc deprotection with TFA, the released tert-butyl cations can modify nucleophilic residues like Trp or Met.[15] Always include scavengers like triisopropylsilane (TIS) and water in your cleavage cocktail.[11]
Q6: How does the D-configuration of the amino acid impact solubility and handling?
A6: The primary reason for incorporating D-amino acids is to increase the peptide's stability and resistance to proteolytic degradation by enzymes, which are stereospecific for L-amino acids.[2]
-
Impact on Structure: From a chemical solubility standpoint, the D-isomer behaves identically to the L-isomer. However, its presence can have a profound impact on the peptide's secondary structure. It can act as a "helix breaker" or induce turns, which can either disrupt or, in some cases, promote aggregation depending on the surrounding sequence.[4] Therefore, while the fundamental approach to dissolution remains the same (acidic peptide -> basic buffer), the propensity for aggregation might be altered.
Data Summary: Solvent Selection Guide
The following table provides general guidelines for selecting an initial solvent based on the overall properties of your peptide.
| Peptide Character | Primary Recommendation | Secondary Option | For Extreme Cases |
| Acidic (Net Charge < 0) | Distilled H₂O | 0.1M Ammonium Bicarbonate | DMF or DMSO, then dilute |
| Basic (Net Charge > 0) | Distilled H₂O | 10-30% Acetic Acid | DMF or DMSO, then dilute |
| Hydrophobic/Neutral | Minimal DMSO or DMF | Isopropanol or Acetonitrile | 6M Guanidine-HCl or 8M Urea |
Experimental Protocols
Protocol 1: Step-by-Step Dissolution of an Acidic Peptide
-
Aliquot Test: Weigh a small amount (e.g., 0.1-0.5 mg) of the lyophilized peptide into a sterile microfuge tube.
-
Initial Solvent: Add a calculated volume of sterile, distilled water to reach the desired concentration. Vortex for 30 seconds.
-
Visual Inspection: Check for clarity. If the solution is not clear, proceed to the next step.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes. Inspect again.
-
pH Adjustment: If the peptide remains insoluble, add 1-2 µL of a 1% ammonium hydroxide solution. Vortex and inspect. Repeat until the solution is clear.
-
Final Dilution: Once the peptide is dissolved, you can dilute it to the final working concentration using your desired aqueous buffer (e.g., PBS).
Protocol 2: Low-Racemization "Double Coupling" for Difficult Sequences
This protocol is used to improve coupling efficiency for sterically hindered or aggregating sequences during SPPS.[11]
-
Initial Coupling: Perform the first coupling of the Boc-amino acid using your standard protocol (e.g., with HBTU/DIPEA in DMF) for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A positive result (blue/purple beads) indicates incomplete coupling.
-
Drain: If the test is positive, drain the reaction vessel. Do not wash the resin.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of the activated Boc-amino acid exactly as you did for the initial coupling.
-
Second Coupling: Add the fresh activated amino acid solution to the resin.
-
React: Allow the second coupling to proceed for an additional 1-2 hours.
-
Wash and Confirm: Wash the resin thoroughly as per your standard protocol and perform a final ninhydrin test to confirm completion (yellow/clear beads).
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for successfully dissolving a challenging peptide containing this compound.
Caption: Decision workflow for dissolving peptides containing this compound.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- Isca Biochemicals. (2023, May 2). Peptide solubility.
- Chem-Impex. (n.d.). Boc-D-α-aminoadipic acid.
- Chen, S. T., Chiou, S. H., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Synthetic Peptides.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Bachem. (2021, July 23). Peptide solubility.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wieczerzak, E., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PLoS ONE, 13(7), e0200262.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- AAPPTEC. (n.d.). Boc-D-Amino Acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
- 14. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate one of the critical steps in Boc-chemistry SPPS: the complete removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group. Incomplete deprotection is a frequent cause of failed syntheses, leading to truncated or deletion sequences that compromise the purity and yield of the final peptide. This resource provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete removal of the Boc group is rarely due to a single factor. It often results from a combination of issues related to the peptide sequence, reaction conditions, and reagent integrity.
-
Insufficient Acid Strength or Reaction Time: The standard deprotection cocktail, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may not be sufficient for all sequences. While a 20-30 minute reaction is often adequate, challenging sequences may require longer exposure or higher TFA concentrations to ensure complete cleavage.
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically obstruct the TFA molecule from accessing the Boc group. This is particularly common with residues like Valine, Isoleucine, and Threonine.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, especially in hydrophobic sequences. This on-resin aggregation can severely limit the diffusion of reagents, including the deprotection solution, to the reactive sites. This is a notorious issue in so-called "difficult sequences".
-
Poor Resin Swelling: For the deprotection reaction to proceed efficiently, the resin beads must be fully swollen in the reaction solvent (DCM). Inadequate swelling prevents the acid from reaching all the peptide chains within the resin matrix.
-
Resistant Amino Acid Derivatives: Certain protected amino acids are inherently more resistant to standard deprotection conditions. A notable example is N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], where the Boc group is known to be more difficult to cleave.
-
Reagent Quality: The purity of TFA is critical. TFA is hygroscopic, and any absorbed water will reduce its effective acidity, leading to diminished deprotection efficiency.
Q2: How can I reliably detect incomplete Boc deprotection?
Early and accurate detection is key to salvaging a synthesis. Several methods, ranging from simple qualitative tests to quantitative analysis, can be employed.
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a small sample of resin beads after the deprotection and neutralization steps. A positive result (a dark blue or purple color) indicates the presence of free primary amines, signifying successful deprotection. A yellow or faint color suggests that the Boc group is still attached and the deprotection was incomplete.
-
HPLC and Mass Spectrometry (MS): This is the most definitive method for assessing deprotection efficiency. Analysis of a small, cleaved sample of the peptide-resin will reveal the presence of deletion sequences (peptides missing one or more amino acids) which are a direct consequence of incomplete deprotection in a previous cycle. The mass of these impurities will correspond to the target peptide minus the mass of the missing residue(s).
-
Thin-Layer Chromatography (TLC): For smaller peptides, TLC can be used to monitor the reaction progress. The deprotected product will have a different retention factor (Rf) compared to the Boc-protected starting material.
Q3: What is the chemical mechanism of Boc deprotection with TFA, and how does it inform troubleshooting?
Understanding the reaction mechanism is fundamental to effective troubleshooting. The deprotection proceeds via an acid-catalyzed cleavage.
-
Protonation: The TFA protonates the carbonyl oxygen of the Boc group's carbamate.
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free N-terminal amine of the peptide.
-
Salt Formation: In the acidic environment, the newly freed amine is immediately protonated, forming a trifluoroacetate salt.
This mechanism highlights a critical point: the generation of the highly reactive tert-butyl cation. This electrophile is the primary source of side reactions, which can sometimes be mistaken for or contribute to incomplete deprotection issues.
Troubleshooting Strategies and Protocols
When faced with incomplete deprotection, a systematic approach is required to diagnose and resolve the underlying issue.
Problem: The Kaiser test is negative (yellow beads) after the deprotection/neutralization step.
This is a clear indication that the N-terminal amine is still blocked.
Initial Diagnostic Workflow
Caption: Initial workflow for a negative Kaiser test.
Corrective Actions & Protocols
-
Re-run the Deprotection: The simplest first step is to repeat the deprotection cycle. Drain the neutralization solution, wash thoroughly with DCM, and apply a fresh deprotection solution for an extended period (e.g., 45-60 minutes).
-
Increase Acid Strength: For stubborn cases, increasing the TFA concentration to 60-70% in DCM can be effective. However, be mindful that harsher acidic conditions can increase the risk of side-chain protecting group cleavage or other side reactions.
-
Improve Solvation: Ensure the resin is fully swollen before deprotection. Pre-swelling the resin in DCM for at least 30 minutes is crucial. For aggregating sequences, switching the deprotection solvent to neat TFA can help disrupt secondary structures.
Problem: HPLC/MS analysis of the crude peptide shows significant deletion sequences.
This indicates a persistent, cycle-dependent deprotection failure, often linked to the peptide sequence itself.
Advanced Troubleshooting for "Difficult Sequences"
| Strategy | Rationale | Recommended Protocol |
| Extended Deprotection Times | Provides more time for the acid to penetrate aggregated regions and overcome steric hindrance. | Increase the standard 20-30 minute deprotection time to 1-2 hours for problematic cycles. |
| "In Situ" Neutralization | Minimizes the time the deprotected, neutral amine is exposed, which can reduce aggregation. The neutralization is performed simultaneously with the coupling step. | After TFA deprotection and washing, add the activated amino acid solution directly, followed by the base (e.g., DIEA). |
| Use of Chaotropic Agents | Chaotropic salts or alternative solvents can disrupt the hydrogen bonding network that stabilizes β-sheet structures. | Incorporate isopropanol (IPA) washes after the DCM washes post-deprotection to help break up aggregates. |
| Elevated Temperature | Increased temperature can provide the energy to overcome kinetic barriers and disrupt secondary structures. | Perform the deprotection step at a slightly elevated temperature (e.g., 30-40°C). Caution: This must be carefully controlled to avoid side reactions. |
Protocol: Standard Boc Deprotection and Neutralization
This protocol outlines the fundamental steps for a single deprotection cycle in manual SPPS.
-
Resin Swelling: Swell the peptide-resin in an adequate volume of DCM for 15-30 minutes with gentle agitation.
-
Pre-wash: Drain the DCM and pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes. This helps to equilibrate the resin environment.
-
Deprotection: Drain the pre-wash solution and add a fresh portion of the deprotection solution. Agitate gently for 20-30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (at least 3-5 times) to remove all residual acid.
-
Neutralization: Add the neutralization solution (e.g., 10% Diisopropylethylamine (DIPEA) in DCM) and agitate for 1-2 minutes. Repeat this step.
-
Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next amino acid coupling step.
Q4: How do I prevent side reactions caused by the tert-butyl cation during deprotection?
The electrophilic tert-butyl cation generated during deprotection can attack nucleophilic amino acid side chains, causing unwanted modifications.
-
Susceptible Residues: Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly vulnerable. The indole ring of Trp is highly prone to tert-butylation.
-
The Role of Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic agents that react with and "trap" the tert-butyl cations before they can modify the peptide.
Mechanism of Scavenging
Caption: Scavengers intercept reactive cations.
Common Scavenger Cocktails
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocations | 0.5 - 2% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 0.5 - 2% (v/v) |
| Thioanisole | Met, Trp | 1 - 5% (v/v) |
| Water | General carbocations | 0.5 - 2% (v/v) |
When synthesizing peptides containing Trp, Met, or Cys, it is highly recommended to include a scavenger like 0.5% dithioethane (DTE) or a combination of the above in your TFA deprotection solution to prevent irreversible side-product formation.
By systematically evaluating the potential causes and applying these targeted troubleshooting strategies, you can overcome the challenge of incomplete Boc deprotection and ensure the successful synthesis of your target peptide.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (202
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into managing peptide aggregation issues, specifically those related to the incorporation of D-amino acids. Peptide aggregation is a critical challenge that can impact experimental outcomes, therapeutic efficacy, and manufacturing processes.[1][2] The introduction of D-amino acids, while often a strategy to enhance peptide stability against enzymatic degradation, can have complex and sometimes unpredictable effects on aggregation behavior.[1][3][4] This resource provides a structured approach to understanding, troubleshooting, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions researchers often have regarding peptide aggregation and the role of D-amino acids.
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble structures.[1][5] These can range from small, soluble oligomers to large, highly organized amyloid fibrils.[1][2][5] Aggregation is a major concern in both research and drug development for several reasons:
-
Loss of Biological Activity: Aggregated peptides may lose their intended therapeutic function.[1]
-
Reduced Yield and Purity: Aggregation during synthesis and purification can significantly lower the yield of the desired monomeric peptide.[6][7]
-
Immunogenicity: The presence of aggregates in a therapeutic formulation can trigger an unwanted immune response in patients.[1]
-
Toxicity: Certain types of aggregates, particularly amyloid fibrils, are associated with various diseases and can exhibit cellular toxicity.[3][8][9]
-
Physical Instability: Aggregation can lead to precipitation, cloudiness, or gel formation in peptide solutions, making them unsuitable for experiments or administration.[1]
Q2: How does incorporating a D-amino acid affect peptide aggregation?
A2: The effect of D-amino acid incorporation on peptide aggregation is not straightforward and depends heavily on the peptide sequence, the position of the substitution, and the surrounding environment.[1][3] It can either inhibit or, in some cases, promote aggregation.
-
Disruption of Aggregation: Often, D-amino acids are strategically incorporated to disrupt the formation of β-sheet structures, which are a common secondary structure motif in aggregated peptides.[1][3] The altered stereochemistry of the D-amino acid can introduce a "kink" in the peptide backbone, sterically hindering the intermolecular hydrogen bonding required for β-sheet formation.[10] This is a common strategy to increase the solubility and stability of peptides.[11][12][13]
-
Promotion of Aggregation: In some contexts, a D-amino acid substitution can paradoxically promote aggregation. This can occur if the conformational change induced by the D-amino acid exposes hydrophobic regions of the peptide, leading to increased intermolecular hydrophobic interactions.[1] It could also facilitate the formation of alternative aggregate structures that are not reliant on canonical β-sheets.[14][15]
Q3: What are the key factors that drive peptide aggregation?
A3: Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors:
| Factor Type | Specific Factor | Description | Causality |
| Intrinsic | Amino Acid Sequence | The primary sequence determines the intrinsic propensity of a peptide to aggregate. | The presence of hydrophobic residues and specific "aggregation-prone regions" (APRs) can drive self-association.[1] |
| Hydrophobicity | The overall hydrophobicity of a peptide is a major driver of aggregation. | Hydrophobic side chains tend to minimize contact with water, leading to intermolecular association.[1] | |
| Secondary Structure | The tendency of a peptide to adopt certain secondary structures, like β-sheets, can promote aggregation. | β-sheets can stack together to form highly stable, ordered aggregates.[3] | |
| Extrinsic | Peptide Concentration | Higher peptide concentrations increase the likelihood of intermolecular interactions. | Increased proximity of peptide molecules facilitates aggregation.[1] |
| pH and Ionic Strength | The pH of the solution affects the net charge of the peptide, while ionic strength influences electrostatic interactions. | At a pH near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and favoring aggregation. High ionic strength can shield charges, also promoting aggregation.[1] | |
| Temperature | Increased temperature can accelerate the rate of aggregation. | Higher temperatures can increase molecular motion and expose hydrophobic regions, leading to aggregation.[1] | |
| Mechanical Stress | Agitation, such as stirring or vortexing, can induce aggregation. | Mechanical stress can cause partial unfolding of the peptide, exposing aggregation-prone regions.[1] | |
| Surfaces | Peptides can aggregate at interfaces, such as air-water or solid-liquid surfaces. | Adsorption to surfaces can lead to conformational changes and increased local concentration, promoting aggregation.[1] |
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation problems encountered when working with peptides containing D-amino acids.
Problem 1: My peptide with a D-amino acid precipitates immediately upon dissolution.
This issue typically points to poor intrinsic solubility of the peptide.
Logical Troubleshooting Workflow
Caption: Troubleshooting immediate peptide precipitation.
Step-by-Step Guidance
-
Review Peptide Characteristics:
-
Calculate the Isoelectric Point (pI): Use an online tool or manual calculation to determine the pH at which your peptide has a net neutral charge.
-
Assess Hydrophobicity: Examine the amino acid sequence for a high content of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp).
-
-
Implement Solutions Based on Assessment:
-
For Hydrophobic Peptides:
-
Action: Attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile before slowly adding the aqueous buffer with gentle mixing.[1][12]
-
Causality: Organic solvents can disrupt hydrophobic interactions between peptide molecules, allowing them to be solvated.
-
-
For Peptides with a Net Charge:
-
Action: Adjust the pH of your buffer. For acidic peptides (net negative charge), use a basic buffer (pH > pI). For basic peptides (net positive charge), use an acidic buffer (pH < pI).[1][12]
-
Causality: Moving the pH away from the pI increases the net charge on the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.
-
-
Problem 2: My D-amino acid-containing peptide solution becomes cloudy or forms a gel over time.
This indicates time-dependent aggregation, which can be influenced by storage conditions and the intrinsic properties of the peptide.
Logical Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 15. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Mass Spec Analysis of Boc-Protected Peptides
Welcome to the technical support center for the mass spectrometry (MS) analysis of tert-butyloxycarbonyl (Boc)-protected peptides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the characterization of these molecules. The inherent lability of the Boc group, while advantageous for synthesis, often complicates MS analysis, leading to issues such as premature cleavage and ambiguous fragmentation data.[1][2] This guide provides field-proven insights and systematic protocols to help you achieve accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of Boc-protected peptides.
Q1: Why does my mass spectrum show a prominent peak at [M-100]+, corresponding to the unprotected peptide, instead of the intact Boc-protected peptide?
A1: This is the most common challenge and is due to the lability of the Boc group.[1][2] The observation of a significant [M-100]+ ion (loss of the entire Boc group) indicates that the protecting group is being cleaved either before or during the ionization process. This phenomenon, known as "in-source fragmentation" or "in-source decay," is often triggered by the energy of the electrospray ionization (ESI) process, elevated temperatures in the ion source, or the presence of acids (like formic or trifluoroacetic acid) in the mobile phase.[1][2][3][4]
Q2: What are the characteristic neutral losses I should look for in my MS/MS spectra for a Boc-protected peptide?
A2: During collision-induced dissociation (CID), Boc-protected peptides exhibit highly characteristic fragmentation patterns. The spectra are often dominated by neutral losses from the Boc moiety itself, which can be diagnostic. The most common losses are:
-
Loss of isobutylene (56 Da): This results from the cleavage of the C-O bond and is a very common pathway.[1][5]
-
Loss of the entire Boc group (100 Da): This yields the deprotected peptide fragment.[1][6]
-
Loss of tert-butanol (74 Da): This is another possible fragmentation pathway, though often less pronounced than the loss of isobutylene.[2][5]
Recognizing these specific losses can help confirm the presence of the Boc group even if the precursor ion is weak.[3]
Q3: My Boc-protected peptide is quite hydrophobic. Why is the signal intensity so low, and how can I improve it?
A3: Poor signal intensity for hydrophobic peptides is a frequent issue.[7] Several factors contribute to this:
-
Poor Solubility: The peptide may not be fully soluble in typical reversed-phase mobile phases, leading to aggregation and inefficient ionization.
-
Ion Suppression: Hydrophobic peptides can be prone to ion suppression effects, especially in complex mixtures.[7]
-
Inefficient Desolvation: The desolvation process in the ESI source may be less efficient for highly hydrophobic molecules.
To improve signal, consider optimizing your mobile phase by increasing the organic content (e.g., acetonitrile or methanol) or adding a small percentage of a solvent like isopropanol. Modifying instrument source parameters, such as increasing the sheath gas flow or temperature, can also aid in desolvation. For extremely challenging cases, Atmospheric Pressure Photoionization (APPI) can be a more effective ionization technique for hydrophobic molecules.[7]
Q4: Can I use MALDI instead of ESI for my Boc-protected peptide to avoid in-source fragmentation?
A4: Yes, Matrix-Assisted Laser Desorption/Ionization (MALDI) is often considered a "softer" ionization technique than ESI and can be an excellent alternative to minimize in-source decay of the Boc group.[4][8] Because MALDI typically produces singly charged ions with lower internal energy, the premature cleavage of the Boc group is often significantly reduced or eliminated entirely.[8] If you are primarily interested in confirming the molecular weight of the intact protected peptide and ESI is proving problematic, switching to MALDI is a highly recommended strategy.[4]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and solve specific experimental problems.
Guide 1: Problem - Premature or In-Source Loss of the Boc Group
-
Symptoms:
-
The MS1 spectrum shows a dominant peak at [M-100.05]+ and a very weak or absent peak for the expected intact mass [M+H]+.
-
The base peak chromatogram corresponds to the deprotected species, not the analyte of interest.
-
-
Root Cause Analysis: The Boc group is notoriously acid-labile and susceptible to thermal degradation.[1][9] The energy imparted during the ESI process, combined with acidic mobile phases (e.g., 0.1% formic acid) and elevated source temperatures, creates an environment ripe for its cleavage.[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation.
-
Solutions:
-
Optimize Ion Source Parameters (The "Gentle" Approach): The primary goal is to reduce the energy transferred to the analyte.
-
Reduce Source/Capillary Temperature: Start at a lower temperature (e.g., 100-150 °C) and gradually increase only as needed for desolvation. High temperatures can promote thermal degradation.[4]
-
Lower Cone/Fragmentor Voltage: This voltage (terminology varies by manufacturer) controls the energy ions experience as they enter the mass spectrometer. A higher voltage increases ion transmission but also induces fragmentation.[10] Reduce this voltage to the minimum required for acceptable signal.
-
-
Modify Mobile Phase Composition:
-
Replace TFA with Formic Acid: Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the Boc group.[4] If you are using it for chromatographic purposes, switch to a weaker acid like formic acid (FA).
-
Reduce Acid Concentration: If even FA is causing cleavage, try reducing the concentration from 0.1% to 0.05% or lower.
-
Consider Ammonium Acetate/Formate: For very sensitive compounds, using a buffered mobile phase like ammonium acetate or formate can provide a less acidic environment while still facilitating ionization.
-
-
Employ a Softer Ionization Technique:
Troubleshooting Workflow: Diagnosing Boc Group Loss
A decision tree for troubleshooting the in-source loss of a Boc group.
-
Guide 2: Problem - Ambiguous MS/MS Fragmentation
-
Symptoms:
-
MS/MS spectrum is dominated by neutral losses of 56 Da or 100 Da.
-
Very few or no peptide backbone fragments (b- and y-ions) are observed, making sequence confirmation impossible.
-
-
Root Cause Analysis: The bonds within the Boc group are weaker than the amide bonds of the peptide backbone. During CID, the collision energy is preferentially dissipated by breaking these weaker bonds, leading to the characteristic neutral losses.[3][5] If the collision energy is not high enough to induce further fragmentation after the Boc group is lost, no sequence ions will be observed.
-
Solutions:
-
Optimize Collision Energy (CE):
-
Use Stepped or Ramped CE: Instead of a single CE value, apply a range of energies.[2] This ensures that some ions are fragmented at lower energies (to confirm the neutral loss of Boc) while others are subjected to higher energies to fragment the peptide backbone after the Boc group has been removed.
-
Systematic CE Optimization: Perform several injections of your sample, varying the CE for the precursor of interest. Analyze the resulting spectra to find the optimal energy that produces both the characteristic neutral loss and informative b/y ions.
-
-
Utilize Different Fragmentation Techniques:
-
If available, alternative fragmentation methods can provide complementary data. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) cleave the peptide backbone at different locations and are less dependent on precursor charge state, sometimes yielding better sequence coverage for protected peptides.
-
-
Analyze Sodium Adducts:
-
The sodium adduct ([M+Na]+) of a Boc-protected peptide often fragments more predictably than the protonated version ([M+H]+).[3] Specifically, the CID spectra of [M+Na]+ ions often show abundant ions from the loss of isobutylene ([M+Na-C4H8]+) and the entire Boc group ([M+Na-Boc+H]+), which can be very clean and diagnostic.[3]
-
-
Part 3: Experimental Protocols
Protocol 1: Recommended Starting Conditions for ESI-MS Analysis of Boc-Peptides
This protocol provides a conservative starting point to maximize the chance of observing the intact peptide.
-
Sample Preparation:
-
Dissolve the Boc-protected peptide in 50:50 acetonitrile:water to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 5-10 µg/mL using the initial mobile phase conditions.
-
-
Liquid Chromatography (LC):
-
Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive.
-
Capillary/Source Temperature: 150 °C.
-
Cone/Fragmentor Voltage: Set to the lowest value recommended by the manufacturer for the instrument class.
-
Sheath/Nebulizer Gas: Adjust for a stable spray at the given flow rate.
-
MS1 Scan Range: m/z 300–2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 15-40 eV) to capture both neutral loss and backbone fragmentation.[2]
-
Part 4: Reference Data
Table 1: Common Mass Losses and Adducts for Boc-Protected Peptides
This table summarizes common mass shifts that can complicate spectral interpretation.
| Modification | Monoisotopic Mass Shift (Da) | Notes |
| Loss of Boc Group | -100.0524 | Indicates in-source decay or fragmentation.[1] |
| Loss of Isobutylene | -56.0626 | Common neutral loss from the Boc group during CID.[1] |
| Loss of tert-Butanol | -74.0732 | Alternative neutral loss pathway for the Boc group.[2] |
| Sodium Adduct | +21.9820 | Common adduct from glassware or solvents.[6] Look for [M+Na]+. |
| Potassium Adduct | +37.9559 | Common adduct. Look for [M+K]+.[6] |
| Ammonium Adduct | +17.0265 | Can be observed if using ammonium-based buffers. Look for [M+NH4]+. |
References
-
Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. Retrieved from [Link]
-
Suresh, C., Reddy, P. N., Srinivas, R., Sharma, G. V. M., & Nagendar, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1943–1952. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
Nadler, W. M., Waidelich, D., Findeisen, M., Koch, I., & Schlosser, A. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207–1215. Retrieved from [Link]
-
Gonnet, M., Daniel, J., & Brun, V. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLoS ONE, 8(11), e79033. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Wang, Y., & Han, X. (2010). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of the American Society for Mass Spectrometry, 21(11), 1936–1944. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-D-2-Aminoadipic Acid Solution Stability
Welcome to the technical support center for Boc-D-2-aminoadipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this valuable compound in solution. Here, we will delve into the chemical principles governing its stability, offer practical troubleshooting for common issues, and provide validated protocols for your experiments.
Understanding the Molecule: this compound
This compound is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This protecting group is crucial for its application in peptide synthesis and other organic chemistry reactions as it enhances stability and solubility in organic solvents.[1][2] However, the stability of the Boc group is highly dependent on the chemical environment, particularly the pH.
The key to successfully working with this compound is understanding the inherent lability of the Boc group under acidic conditions.[][4] The dicarboxylic acid side chain also influences its solubility and potential interactions in solution.
Troubleshooting Guide: Maintaining Solution Stability
This section addresses common problems encountered when working with this compound in solution, presented in a question-and-answer format.
Question: My this compound solution is showing signs of degradation over time. What is the likely cause?
Answer: The most probable cause of degradation is the cleavage of the Boc protecting group. This is an acid-catalyzed hydrolysis reaction.[4] Even trace amounts of acid in your solvent or on your glassware can lead to the gradual removal of the Boc group, resulting in the formation of free D-2-aminoadipic acid and byproducts like isobutene and carbon dioxide.
Question: I am observing incomplete reactions or low yields when using my stock solution of this compound. Could this be a stability issue?
Answer: Yes, this is a classic symptom of a partially degraded stock solution. If a portion of your this compound has lost its Boc protecting group, that portion will not participate in the intended reaction (e.g., peptide coupling), leading to lower-than-expected yields. It is crucial to verify the purity of your solution before use, especially if it has been stored for an extended period.
Question: What is the optimal pH range for maintaining the stability of this compound in aqueous or semi-aqueous solutions?
Answer: The Boc group is generally stable in neutral to basic conditions.[][] For maximum stability, it is advisable to maintain the pH of your solution between 7 and 9. Strongly acidic conditions (pH < 4) will lead to rapid deprotection. There is some concern about stability even at a pH of around 2.5.[6] If your experimental conditions require a lower pH, the solution should be prepared fresh and used immediately.
Question: I'm having trouble dissolving this compound. What solvents are recommended, and how can I improve solubility without compromising stability?
Answer: Boc-protected amino acids are typically soluble in a range of organic solvents. For this compound, good starting points include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)[4]
If you encounter solubility issues, gentle warming and sonication can be employed. However, prolonged heating should be avoided as it can accelerate degradation. For aqueous applications, the dicarboxylic acid nature of the molecule means its solubility will be pH-dependent. At neutral or higher pH, it will be deprotonated and more soluble in water.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid this compound? A1: Solid this compound should be stored in a tightly sealed container at 0-8°C, protected from moisture and light.[1][2]
Q2: How long can I store a solution of this compound? A2: For optimal results, it is always recommended to use freshly prepared solutions. If storage is necessary, solutions in anhydrous, neutral organic solvents can be stored at -20°C for a short period. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the higher risk of hydrolysis.
Q3: Can I use solvents that contain acidic impurities? A3: It is critical to use high-purity, anhydrous solvents. Acidic impurities will catalyze the deprotection of the Boc group. If you suspect your solvent may be acidic, it can be neutralized by storing it over a suitable base (e.g., potassium carbonate) and then distilling or filtering it before use.
Q4: How can I check if my this compound solution has degraded? A4: You can assess the purity of your solution using analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the spot of your solution to a fresh standard. The appearance of a new, more polar spot indicates the presence of the deprotected amino acid.
-
High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity. A new peak corresponding to the deprotected product will appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic singlet peak of the nine protons of the tert-butyl group (around 1.4 ppm) will decrease in intensity upon degradation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Preparation: Ensure all glassware is thoroughly dried in an oven to remove any residual moisture and acidic residues.
-
Solvent Selection: Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMF).
-
Dissolution: Weigh the required amount of solid this compound and transfer it to the dried glassware. Add the solvent and stir at room temperature until fully dissolved. Gentle sonication can be used to aid dissolution.
-
Storage: If not for immediate use, store the solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a tightly sealed vial.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into an HPLC system to obtain a baseline chromatogram and determine the initial purity.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.
-
Data Analysis: Monitor for a decrease in the peak area of this compound and the appearance of a new peak corresponding to D-2-aminoadipic acid. Quantify the percentage of the original compound remaining at each time point to determine the stability under those conditions.
Visualizing Stability and Degradation
The following diagrams illustrate the key chemical transformation and a general workflow for ensuring the stability of your this compound solutions.
Caption: Acid-catalyzed degradation of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Boc-D-glutamic acid a-methyl ester. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubChem. (n.d.). L-2-Aminoadipic Acid. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. Retrieved from [Link]
-
MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubChem. (n.d.). Boc-D-Aspartic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]
-
YouTube. (2023). How does pH Affect Amino Acids? Retrieved from [Link]
-
MDPI. (2021). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers. Retrieved from [Link]
-
PMC. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]
-
PubMed. (2002). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
PubMed. (2021). Acidic Additives Enable Tunable Low Temperature Side Chain Cleavage and Performance Enhancement in Organic Photovoltaics. Retrieved from [Link]
Sources
Best practices for handling and storing Boc-D-2-aminoadipic acid
Welcome to the technical support guide for Boc-D-2-aminoadipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and troubleshooting common experimental issues. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure the integrity of your experiments.
Product Overview and Key Specifications
This compound, also known as Boc-D-homoglutamic acid, is a crucial building block in peptide synthesis and pharmaceutical development.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it ideal for incorporating D-amino acids into peptide sequences to influence biological activity.[1][]
| Property | Value | Source(s) |
| Synonyms | Boc-D-a-aminoadipic acid, Boc-D-homoglutamic acid | [1][4] |
| CAS Number | 110544-97-3 | [1][5] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][5] |
| Molecular Weight | 261.3 g/mol | [1][5] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥95-98% (HPLC) | [1][5] |
| Melting Point | 109 - 114 °C | [1] |
| Storage Temperature | 0 - 8 °C; -20°C for long-term | [1][4][6] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored at -20°C.[6] For short-term use, storage at 0 - 8°C is also acceptable.[1][4] The compound should be kept in a tightly sealed container to prevent moisture contamination, which can degrade the product over time.[7] Before opening, always allow the vial to warm to room temperature to avoid condensation.[7]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8] If you are handling large quantities or there is a risk of generating dust, use a dust respirator or work within a ventilated enclosure like a fume hood.[9]
Q3: The compound appears as a solid powder. What are suitable solvents for dissolution?
Q4: How stable is the Boc protecting group during routine experimental conditions?
A: The Boc group is generally stable under basic and nucleophilic conditions, which makes it an excellent orthogonal protecting group to base-labile groups like Fmoc.[11][12] However, it is designed to be labile under acidic conditions.[][14] Exposure to strong acids, such as Trifluoroacetic Acid (TFA), will rapidly cleave the Boc group.[15] Care must be taken to ensure that the reaction medium remains neutral or basic if premature deprotection is to be avoided.[14]
Q5: Are there any specific incompatibilities I should be aware of?
A: Yes. Avoid strong oxidizing agents and strong acids (unless deprotection is intended).[8][9] The Boc group is cleaved by acid, and the amino acid structure can be compromised by harsh oxidizing conditions. Hazardous decomposition can occur at high temperatures, producing oxides of carbon and nitrogen.[8][9]
Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific issues that may arise when using this compound in solid-phase peptide synthesis (SPPS).
Issue 1: Incomplete Coupling Reaction
-
Symptom: A positive ninhydrin test (resulting in blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.[10]
-
Causality: this compound, like other amino acids, can face coupling challenges due to steric hindrance or aggregation of the growing peptide chain on the solid support.[10] This prevents the coupling reagents from accessing all reactive sites.
Solutions & Protocols
-
Perform a "Double Coupling": This is the most straightforward approach. After the initial coupling reaction, filter the resin and repeat the entire coupling step with a fresh solution of this compound, coupling reagents, and base.[10]
-
Switch to a More Potent Coupling Reagent: If standard reagents like DIC/Oxyma are insufficient, consider using a more powerful uronium-based agent such as HATU, HBTU, or HCTU.[10] These reagents create a more reactive activated ester, which can overcome moderate steric hindrance.
-
Incorporate Structure-Disrupting Solvents: If peptide aggregation is suspected, adding 10-20% NMP or DMSO to your primary DMF solvent can help break up secondary structures on the resin, improving solvent and reagent access.[10]
Caption: Logic of using scavengers in Boc deprotection.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Advanced BioChemicals. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). L-2-Aminoadipic Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 95%. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]
-
BOC. (n.d.). Cylinder Safety. Retrieved from [Link]
-
BOC. (n.d.). Gas cylinder safety. Retrieved from [Link]
-
BOC. (2022). Code of Practice 44: The Storage of Gas Cylinders. Retrieved from [Link]
-
BOC Gases. (n.d.). Medical gas safety regulations and classifications. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. usbio.net [usbio.net]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Boc versus Fmoc Solid-Phase Peptide Synthesis for D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering enhanced proteolytic stability and unique conformational properties. The successful synthesis of these modified peptides hinges on the selection of an appropriate solid-phase peptide synthesis (SPPS) strategy. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a unique set of advantages and challenges. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies specifically for the synthesis of D-amino acid-containing peptides, supported by experimental insights and established protocols.
The Foundational Chemistry: A Tale of Two Orthogonal Strategies
Solid-phase peptide synthesis, a groundbreaking innovation by R. Bruce Merrfield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This approach simplifies purification by allowing reagents and by-products to be washed away by simple filtration.[1] The success of SPPS relies on the concept of "orthogonal protection," where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[3][4][5][6]
The core difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary protecting group used for the α-amino group (Nα) of the incoming amino acid.[7]
-
Boc/Bzl Strategy: This classic approach, introduced by Merrifield, utilizes the acid-labile Boc group for Nα-protection.[2][8] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[9][10] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hazardous hydrofluoric acid (HF), for their removal during the final cleavage step.[11][12] Because both protecting group classes are removed by acid, this scheme is not truly orthogonal but relies on differential acid lability.[6]
-
Fmoc/tBu Strategy: Developed later, this strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved using a mild organic base, most commonly 20% piperidine in dimethylformamide (DMF).[9][] The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with cleavage from the resin using TFA.[] This represents a truly orthogonal protection scheme, as the conditions for Nα-deprotection (base) and final cleavage/side-chain deprotection (acid) are fundamentally different.[6]
Diagram 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
A simplified workflow for the Boc-SPPS cycle.
Diagram 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
A simplified workflow for the Fmoc-SPPS cycle.
Performance Comparison: Boc vs. Fmoc for D-Amino Acid Peptides
The choice between Boc and Fmoc strategies when synthesizing D-amino acid peptides is not merely a matter of procedural preference but has significant implications for yield, purity, and the integrity of the final product.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection Conditions | Harsher: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[9][15] | Milder: 20% Piperidine in Dimethylformamide (DMF).[9][15] |
| Side-Chain Protection | Acid-labile (e.g., Benzyl-based), requires strong acid (HF) for cleavage.[12] | Acid-labile (e.g., t-Butyl-based), cleaved with TFA.[] |
| Final Cleavage | Harsh: Hydrofluoric acid (HF), requiring specialized, corrosion-resistant equipment.[11] | Mild: TFA with scavengers, compatible with standard laboratory glassware.[11] |
| Racemization Risk | Generally lower risk for most amino acids due to in situ neutralization protocols.[12] | Higher risk for sensitive residues (e.g., His, Cys) if coupling is not optimized.[] However, modern coupling reagents largely mitigate this. |
| Aggregation Issues | Can be advantageous for hydrophobic/aggregation-prone sequences. The protonated N-terminus after TFA deprotection disrupts inter-chain hydrogen bonding.[7][12] | More prone to aggregation, especially for long or hydrophobic sequences.[12] Special techniques like using pseudoprolines may be required.[16] |
| Compatibility with D-AAs | Fully compatible. Boc-protected D-amino acids are widely available.[17] | Fully compatible. Fmoc-protected D-amino acids are widely available, with a greater variety of derivatives.[9][] |
| Automation & Safety | Less common in modern automated synthesizers due to the corrosive nature of TFA and the extreme hazards of HF.[9] | The method of choice for automated synthesis due to milder, safer reagents and UV monitoring of Fmoc deprotection.[2][9][18] |
| Cost | Boc-protected amino acids are generally less expensive.[] However, the need for specialized HF cleavage apparatus can represent a significant capital cost. | Fmoc-protected amino acids can be more expensive, but the overall process may be more cost-effective due to higher efficiency and recyclable reagents.[] |
Causality Behind Experimental Choices: Mitigating Risks in D-Amino Acid Synthesis
The incorporation of D-amino acids does not fundamentally alter the chemistry of either strategy, but it underscores the importance of careful optimization to prevent side reactions, particularly racemization.
Racemization: The loss of stereochemical integrity at the α-carbon is a critical concern. While all amino acids can be susceptible, certain residues like histidine and cysteine are notoriously prone to racemization during the activation step of coupling.[][19]
-
In Boc Chemistry: The use of in situ neutralization protocols, where the TFA salt of the deprotected N-terminus is neutralized at the same time as the activated amino acid is added, is a key strategy. This minimizes the time the free amine is exposed, which can reduce the risk of side reactions.[12][20]
-
In Fmoc Chemistry: The choice of coupling reagent is paramount. Modern uronium or phosphonium salt reagents like HATU, HBTU, and PyBOP are highly efficient and designed to minimize racemization by forming activated species that react quickly with the amine.[][21][22] For particularly sensitive D-amino acids, especially D-histidine, the selection of the side-chain protecting group is also crucial. For instance, using a Boc protecting group on the imidazole nitrogen of histidine [Fmoc-D-His(Boc)-OH] has been shown to significantly suppress racemization compared to a Trityl (Trt) group.[19][23]
Aggregation: Peptides containing consecutive hydrophobic D-amino acids can be prone to aggregation on the resin, leading to incomplete coupling and deprotection steps.
-
Boc Advantage: The repetitive TFA deprotection step leaves the N-terminal amine as a protonated ammonium salt. This positive charge can disrupt the inter-chain hydrogen bonding that leads to aggregation, making the Boc strategy sometimes superior for synthesizing "difficult" or hydrophobic sequences.[7][12]
-
Fmoc Challenges & Solutions: In Fmoc synthesis, the deprotected N-terminus is a neutral free amine, which can readily participate in aggregation. To overcome this, chemists may switch to more polar solvents like N-methylpyrrolidone (NMP), increase the coupling temperature (e.g., using microwave-assisted SPPS), or incorporate "structure-breaking" elements like pseudoprolines (dipeptide derivatives) to disrupt secondary structure formation.[16][24]
Experimental Protocols: A Self-Validating System
The following are generalized, step-by-step protocols for a single coupling cycle of a D-amino acid in both Boc and Fmoc SPPS. Optimization is often required based on the specific sequence and resin.
Protocol 1: Boc-SPPS Cycle for D-Amino Acid Incorporation
This protocol assumes the use of a Merrifield or PAM resin.[17]
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), drain, and add fresh deprotection solution.
-
Agitate for 20-30 minutes.[10]
-
-
Washing: Drain the deprotection solution and wash the resin extensively with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes, drain, and repeat.[20]
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-D-amino acid (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in DMF. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the washed, neutralized resin.
-
Agitate for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser (ninhydrin) test to confirm reaction completion (a negative result indicates a free primary amine is absent).[25]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: Fmoc-SPPS Cycle for D-Amino Acid Incorporation
This protocol assumes the use of a Wang or Rink Amide resin.[26]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain, and add fresh deprotection solution.
-
Agitate for 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-D-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIEA or 2,4,6-Collidine (8 eq.).[26]
-
Add the activated amino acid solution to the washed resin.
-
Agitate for 45-60 minutes.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm reaction completion.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Final Cleavage and Deprotection
The final step releases the peptide from the resin and removes side-chain protecting groups.
-
Boc Strategy: Requires treatment with strong, hazardous acids like HF or TFMSA in a specialized apparatus. A typical cleavage cocktail might be HF:p-cresol (9:1) at 0°C for 1 hour.
-
Fmoc Strategy: Utilizes a TFA-based "cocktail" containing scavengers to quench reactive cationic species generated during deprotection. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient and avoids malodorous reagents.
Conclusion and Recommendations
Both Boc and Fmoc SPPS are robust and effective methods for synthesizing D-amino acid-containing peptides. The optimal choice is dictated by the specific peptide sequence, available resources, and desired scale.
-
The Fmoc/tBu strategy is now the predominant method for both academic research and industrial production.[2][7][18] Its milder reaction conditions, amenability to automation, improved safety profile, and the wide availability of diverse building blocks make it the default choice for most applications, including the synthesis of D-amino acid peptides.[7][11]
-
The Boc/Bzl strategy , while older and involving more hazardous reagents, remains a powerful tool for specific challenges.[7] It is particularly valuable for the synthesis of long and difficult sequences that are prone to aggregation, where its unique deprotection chemistry can improve yields and purity.[12]
For researchers embarking on the synthesis of a novel D-amino acid peptide, the Fmoc strategy combined with modern coupling reagents like HATU is the recommended starting point. However, a thorough understanding of the principles of both methodologies empowers the scientist to troubleshoot difficult syntheses and make informed decisions to achieve the highest quality product for their research and development endeavors.
References
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: A historical assessment. Biopolymers, 90(3), 175-184. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
-
ResearchGate. (2025). What is coupling reagents in peptide synthesis?. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]
-
PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Retrieved from [Link]
-
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide synthesis: a chronological journey. Chemical reviews, 111(11), 6557–6602. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biovera.com.au [biovera.com.au]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. file.globalso.com [file.globalso.com]
- 22. peptide.com [peptide.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. peptide.com [peptide.com]
- 26. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Efficacy of D-2-Aminoadipic Acid Derivatives as Glutamate Antagonists
This guide provides a detailed comparison of the efficacy of D-2-aminoadipic acid (D-AA) derivatives as glutamate antagonists, offering insights for researchers and professionals in drug development. We will delve into the structure-activity relationships that govern their potency and selectivity, present comparative experimental data, and provide a detailed protocol for assessing their efficacy.
The Critical Role of Glutamate and the Promise of Its Antagonists
Glutamate is the principal excitatory neurotransmitter in the central nervous system, integral to synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a primary driver of neuronal damage in a host of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease. This dual role of glutamate has spurred the development of antagonists that can modulate its activity, offering significant therapeutic potential.
D-2-aminoadipic acid (D-AA) has been a foundational molecule in this endeavor. As a selective N-methyl-D-aspartate (NMDA) receptor antagonist, it has served as a crucial chemical scaffold for the development of more potent and specific antagonists. While D-AA itself has limited clinical utility due to its low potency and poor blood-brain barrier penetration, its derivatives have shown considerable promise.
D-2-Aminoadipic Acid: The Archetype and Its Limitations
D-2-aminoadipic acid is a structural analog of glutamate, which allows it to bind to the glutamate recognition site on the NMDA receptor. Its D-isomeric form confers selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate. However, the inherent limitations of D-AA necessitate the exploration of its derivatives to enhance its therapeutic profile.
Comparative Efficacy of D-2-Aminoadipic Acid Derivatives
The development of D-AA derivatives has largely focused on modifications to its structure to improve binding affinity, selectivity, and pharmacokinetic properties. The following table summarizes the efficacy of several key derivatives based on available experimental data.
| Compound | Modification from D-AA | Receptor Target | Binding Affinity (IC50/Ki) | In Vitro Efficacy | In Vivo Efficacy (Animal Models) | Reference |
| D-AP5 (D-2-Amino-5-phosphonopentanoic acid) | Carboxylate at C-5 replaced with a phosphonate group | NMDA | 5.2 µM (IC50) | Potent antagonist of NMDA-induced currents in cultured neurons | Neuroprotective in models of ischemia and epilepsy | |
| D-AP7 (D-2-Amino-7-phosphonoheptanoic acid) | Carboxylate at C-7 replaced with a phosphonate group | NMDA | 0.26 µM (IC50) | More potent than D-AP5 in blocking NMDA-induced neuronal depolarization | Demonstrates anticonvulsant and neuroprotective effects | |
| CGP 37849 | Introduction of a double bond in the main chain | NMDA | 0.038 µM (Ki) | Highly potent and selective NMDA antagonist | Orally active with anticonvulsant properties | |
| CGP 39551 | Phosphonate ester prodrug of CGP 37849 | NMDA | 0.042 µM (Ki) (as CGP 37849) | - | Improved oral bioavailability and brain penetration compared to CGP 37849 |
Structure-Activity Relationship of D-AA Derivatives
Caption: Workflow of a competitive radioligand binding assay.
Conclusion and Future Perspectives
The journey from D-2-aminoadipic acid to its more sophisticated derivatives like D-AP7 and CGP 37849 highlights the power of medicinal chemistry in refining the therapeutic potential of a lead compound. The introduction of a phosphonate group and conformational constraints within the carbon chain have proven to be highly effective strategies for enhancing potency at the NMDA receptor.
Future research in this area will likely focus on developing derivatives with improved pharmacokinetic profiles, particularly enhanced brain penetration and oral bioavailability. Furthermore, the development of subtype-selective antagonists for different NMDA receptor subunits (e.g., GluN2B-selective) holds the promise of more targeted therapies with fewer side effects. The continued exploration of D-AA derivatives remains a promising avenue for the development of novel treatments for a range of debilitating neurological disorders.
References
- Davies, J., Francis, A. A., Jones, A. W., & Watkins, J. C. (1981). 2-Amino-5-phosphonovalerate (2APV)
- Olverman, H. J., Jones, A. W., & Watkins, J. C. (1984). L-glutamate and its analogues: a comparison of their binding to rat brain membranes. Brain Research, 307(1-2), 171-178.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165-204.
- Perkins, M. N., Stone, T. W., Collins, J. F., & Curry, K. (1981). Phosphonate analogues of amino acid neurotransmitters. Neuroscience Letters, 23(3), 333-336.
- Fagg, G. E., Olpe, H. R., Pozza, M., Baud, J., Bittiger, H., van Riezen, H., & Williams, M. (1990). CGP 37849 and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity. British Journal of Pharmacology, 99(4), 791-797.
A Senior Application Scientist's Guide to Confirming Boc-D-2-Aminoadipic Acid Incorporation Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the site-specific incorporation of unnatural amino acids (UAAs) is a powerful strategy for modulating the pharmacological properties of therapeutic peptides and proteins. Boc-D-2-aminoadipic acid, with its extended acidic side chain, is a particularly valuable building block for introducing new functionalities. However, the successful synthesis of modified peptides hinges on the unambiguous confirmation of UAA incorporation. This guide provides an in-depth comparison of analytical techniques, with a primary focus on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for verification.
The Central Challenge: Proving Successful Incorporation
The synthesis of peptides, particularly via solid-phase peptide synthesis (SPPS), is a stepwise process where the correct coupling of each amino acid is critical.[][2] When dealing with non-canonical residues like this compound, reliance on routine analytical methods may be insufficient. The core challenge lies in distinguishing the UAA from natural amino acids and confirming its precise location within the peptide sequence. While several techniques can provide evidence of incorporation, each comes with its own set of advantages and limitations.
Comparative Analysis of Verification Techniques
A multi-faceted analytical approach is often the most robust strategy. Here, we compare NMR spectroscopy with other common methods used to verify UAA incorporation.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. | - Provides unambiguous structural information. - Can identify the specific site of incorporation. - Non-destructive. - Can provide quantitative data.[3] | - Lower sensitivity compared to MS.[4] - Requires higher sample concentrations (typically 0.1-5 mM).[5] - Complex spectra for large molecules.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | - High sensitivity, requiring minimal sample. - Provides accurate molecular weight confirmation.[] - Can be coupled with fragmentation (MS/MS) for sequencing.[7] | - Does not provide detailed 3D structural information. - Can be challenging to differentiate isomers. - May not definitively pinpoint the location of modification without fragmentation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - Excellent for assessing purity. - Can be used for quantification. - Can indicate the presence of a modified product by a shift in retention time. | - Not a primary method for structural elucidation. - Co-elution with impurities can be misleading. |
| Fluorescence and Bioconjugation | Utilizes fluorescently labeled or reactive UAAs for detection. | - Useful for visualizing incorporation and protein localization.[] - Can be highly sensitive. | - Requires the UAA to have a specific functional group (e.g., fluorescent tag, azide, alkyne).[] - Indirect method of confirming incorporation. |
While mass spectrometry is an indispensable tool for confirming the correct mass of the final peptide, NMR spectroscopy stands out in its ability to provide a detailed structural portrait, making it the gold standard for unambiguous confirmation.[5][8]
Deep Dive: Leveraging NMR Spectroscopy for Confirmation
NMR spectroscopy offers a suite of experiments that can be tailored to unequivocally identify the presence and location of this compound within a peptide sequence. The strategy relies on identifying the unique spin systems of the UAA and observing correlations to neighboring residues.
Key NMR Signatures of this compound
The structure of this compound presents several characteristic NMR signals:
-
Boc Protecting Group: A strong singlet in the ¹H NMR spectrum around 1.4 ppm, integrating to nine protons. The corresponding quaternary and methyl carbons of the tert-butyl group will appear in the ¹³C NMR spectrum around 80 ppm and 28 ppm, respectively.[9]
-
α-Proton (Hα): The chemical shift of the α-proton is sensitive to its environment but typically resides between 4.0 and 4.5 ppm in the ¹H NMR spectrum.[10]
-
Side-Chain Protons (Hβ, Hγ, Hδ): The methylene protons of the side chain will appear as complex multiplets in the region of 1.5-2.5 ppm.[10][11]
-
Carboxyl Carbons: The two carboxyl carbons will have distinct signals in the ¹³C NMR spectrum, typically in the range of 170-185 ppm.[12][13]
Experimental Workflow for NMR Confirmation
The following workflow outlines the key steps and the rationale behind them for confirming the incorporation of this compound.
Caption: Workflow for NMR-based confirmation of UAA incorporation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Purity: Ensure the peptide is of high purity (>95%), as determined by HPLC, to avoid spectral contamination.[5]
-
Solvent: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) that provides good solubility and minimizes background signals.[5]
-
Concentration: Aim for a concentration of 0.1-5 mM to achieve an adequate signal-to-noise ratio without inducing aggregation.[5]
-
pH: Adjust the pH of the sample, as it can significantly influence chemical shifts and peptide conformation.[5]
2. NMR Data Acquisition:
-
1D ¹H NMR: This is the starting point for assessing the overall quality of the sample and identifying the characteristic singlet of the Boc group.
-
1D ¹³C NMR: Provides information on the carbon backbone and side chains, including the two distinct carboxyl carbons of the aminoadipic acid residue.
-
2D NMR Experiments: These are crucial for establishing connectivity and confirming the sequence.[2]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton networks within each amino acid residue.[5]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is invaluable for identifying the complete set of protons belonging to the this compound side chain.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N).[5][14] This is a powerful tool for resolving spectral overlap and confirming the carbon skeleton of the UAA.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (< 5-6 Å), which is essential for determining the peptide's three-dimensional structure and confirming the position of the UAA in the sequence by observing NOEs to adjacent residues.[5][6]
-
Interpreting the Data: A Self-Validating System
The combination of these NMR experiments creates a self-validating system. For instance, the protons of the this compound side chain identified in the TOCSY spectrum should show corresponding cross-peaks in the HSQC spectrum at the expected ¹³C chemical shifts. Furthermore, NOESY cross-peaks between the α-proton of the UAA and the amide proton of the following residue provide definitive evidence of its correct placement in the peptide backbone.
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Validating D-Aminoadipic Acid Peptides with Mass Spectrometry
Introduction: The Analytical Challenge of D-Aminoadipic Acid in Peptides
In the landscape of drug development and proteomics, the incorporation of non-standard amino acids into peptides offers a gateway to novel therapeutics with enhanced stability and bioactivity. Among these, D-aminoadipic acid (D-AAA), a chiral, six-carbon dicarboxylic amino acid, presents unique opportunities and significant analytical hurdles. Its presence can introduce conformational changes and resistance to enzymatic degradation, properties highly sought after in peptide-based drugs[1][2].
However, validating the precise mass and sequence of peptides containing D-AAA is far from trivial. The core challenge lies in its isomeric nature; D-AAA is a stereoisomer of the naturally occurring L-aminoadipic acid, and both are isobaric with other structural isomers. This means they have the exact same mass, rendering them indistinguishable by mass spectrometry (MS) alone[2]. Furthermore, the additional carboxylic acid group on its side chain can influence peptide ionization and fragmentation behavior.
This guide provides a comprehensive comparison of modern mass spectrometry techniques for the robust validation of D-AAA-containing peptides. We will delve into the causality behind experimental choices, from upstream chromatographic separation to the nuanced selection of fragmentation methods, providing researchers, scientists, and drug development professionals with a framework for generating high-confidence data.
Pillar 1: The Critical Role of Upstream Separation
Before a peptide even enters the mass spectrometer, its fate is largely determined by sample preparation and liquid chromatography (LC). For D-AAA peptides, these steps are not mere preliminaries; they are integral to a successful analysis.
Sample Preparation: A Foundation of Purity
The journey begins with a clean sample. Synthetic peptides, in particular, are often accompanied by truncated sequences, deletion products, and residual protecting groups from the synthesis process[3][4]. Standard sample preparation protocols, including desalting and concentration, are essential to minimize ion suppression and prevent the formation of salt adducts that complicate spectral interpretation[5][6][7].
-
Key Consideration: Avoid detergents and high concentrations of non-volatile salts like NaCl or phosphates, as these are detrimental to electrospray ionization (ESI) and can overwhelm the signal of the target peptide[6]. If buffers are necessary, volatile options like ammonium bicarbonate are preferable[6].
Liquid Chromatography: Resolving the Isobaric Puzzle
Given that mass spectrometry cannot differentiate between isomers with identical masses, high-performance liquid chromatography (HPLC) becomes the first line of discrimination. The subtle differences in the three-dimensional structures of peptide diastereomers (peptides differing only in the chirality of one amino acid) can lead to different interactions with the stationary phase of an LC column[8][9].
-
Expert Recommendation: Ultra-High-Performance Liquid Chromatography (UPLC) using columns with small particle sizes (sub-2 µm) is highly recommended. The increased resolving power of UPLC can often achieve baseline separation of diastereomeric peptide pairs, which is crucial for their individual characterization by MS/MS[8][10]. A shallow elution gradient of acetonitrile in water, with an acidic modifier like 0.1% formic acid, increases the interaction time between the peptides and the stationary phase, maximizing the potential for separation[11].
Pillar 2: A Comparative Guide to MS Fragmentation Techniques
The heart of peptide validation lies in tandem mass spectrometry (MS/MS), where precursor ions are fragmented to generate a fingerprint spectrum that reveals their amino acid sequence. The choice of fragmentation method is critical and depends on the specific information required.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID is the most common fragmentation technique, involving the acceleration of ions and their collision with an inert gas. This process deposits internal energy, leading to the cleavage of the weakest bonds—typically the peptide amide bonds—producing characteristic b- and y-type fragment ions [12][13]. HCD is a related technique performed in a separate collision cell, which generally yields higher-resolution fragment ion spectra with fewer low-mass cut-off issues compared to traditional ion trap CID[14][15].
-
Mechanism of Action: Both are "ergodic" methods, meaning the energy is distributed throughout the ion before fragmentation occurs.
-
Application to D-AAA Peptides:
-
Pros: Excellent for generating backbone fragmentation to confirm the primary sequence. HCD, in particular, provides high-quality spectra for database searching and manual interpretation[15].
-
Cons: The acidic side chain of D-AAA can lead to neutral losses (e.g., loss of H₂O and CO₂), which can complicate the spectrum. More critically, CID can sometimes induce rearrangement reactions or "scrambling" of the peptide sequence in the gas phase, potentially leading to incorrect sequence assignments[16].
-
Chiral Differentiation: While generally insensitive to stereochemistry, some studies have shown that HCD can produce subtle but significant differences in the fragment ion intensities between all-L peptides and their D-amino acid-containing counterparts, particularly for specific charge states and collision energies[1][17]. This effect is often dependent on the position of the D-amino acid within the peptide sequence[1].
-
Electron Transfer Dissociation (ETD) and EThcD
ETD is a non-ergodic fragmentation method that involves an ion-ion reaction between the multiply-charged peptide cation and a radical anion. This process transfers an electron to the peptide, inducing fragmentation along the peptide backbone at the N-Cα bond, which generates c- and z-type fragment ions [18][19]. This mechanism is fundamentally different from the collisional activation of CID/HCD.
-
Mechanism of Action: A charge-transfer, radical-driven process that is less dependent on the peptide's sequence and internal energy.
-
Application to D-AAA Peptides:
-
Pros: ETD is exceptionally gentle, making it ideal for analyzing peptides with labile post-translational modifications (PTMs), as it tends to preserve side chains[18]. This is advantageous for D-AAA peptides, as it minimizes neutral losses from the dicarboxylic side chain, leading to cleaner spectra focused on backbone cleavage. The fragmentation is less sequence-dependent than CID, providing more uniform cleavage along the backbone.
-
Cons: ETD efficiency is highly dependent on the precursor ion's charge state, generally requiring a charge of +3 or higher for optimal results. It can be less effective for doubly charged tryptic peptides[15].
-
Electron-Transfer/Higher-energy Collision Dissociation (EThcD) is a powerful hybrid technique that subjects all ions from the initial ETD reaction to supplemental HCD activation[19][20]. This dual fragmentation approach generates a rich spectrum containing b-, y-, c-, and z-type ions, providing extraordinarily high sequence coverage[21][22]. For complex peptides like those containing D-AAA, EThcD is often the gold standard, as it combines the benefits of both fragmentation methods in a single scan[20][21].
Ultraviolet Photodissociation (UVPD)
UVPD is a high-energy fragmentation technique where ions are irradiated with UV photons (e.g., at 193 nm or 213 nm). The absorption of a high-energy photon induces rapid dissociation through a variety of pathways, cleaving not only the backbone but also side chains[23][24].
-
Mechanism of Action: A non-ergodic, photo-activation process that opens up unique fragmentation channels.
-
Application to D-AAA Peptides:
-
Pros: UVPD can generate a diverse array of fragment ions, including a-, x-, b-, y-, c-, and z-types , often providing the most comprehensive sequence coverage of any single technique[23][25]. This is particularly useful for de novo sequencing and for peptides that are resistant to other fragmentation methods. It has shown great promise for characterizing complex and modified peptides[26][27].
-
Cons: UVPD can be less efficient than collisional methods, potentially requiring longer ion accumulation times, which may be a limitation for low-abundance peptides[26]. The resulting spectra can be highly complex and may require specialized software for interpretation.
-
Data Summary: Comparing Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Electron Transfer Dissociation (ETD) | EThcD (ETD + HCD) | Ultraviolet Photodissociation (UVPD) |
| Primary Mechanism | Collisional (Ergodic) | Collisional (Ergodic) | Electron Transfer (Non-ergodic) | Hybrid (ETD + HCD) | Photodissociation (Non-ergodic) |
| Primary Fragment Ions | b, y | b, y | c, z | b, y, c, z | a, b, c, x, y, z |
| Preservation of Side Chains | Moderate (prone to neutral loss) | Moderate | High | High | Moderate to High |
| Sequence Coverage | Good | Very Good | Good (charge-dependent) | Excellent | Excellent/Exceptional |
| Precursor Charge Req. | ≥ +2 | ≥ +2 | ≥ +3 Recommended | ≥ +2 | Any |
| Best For D-AAA Peptides | Basic sequence confirmation. | High-resolution sequence confirmation; potential for isomer differentiation via fragment intensity[1][17]. | Confirming mass and localizing D-AAA with minimal side chain loss. | Comprehensive validation with maximum sequence coverage[20][21]. | De novo sequencing and analysis of complex or resistant peptides[23][27]. |
Experimental Protocol: A Recommended Workflow for D-AAA Peptide Validation
This protocol outlines a robust workflow combining UPLC with EThcD for high-confidence validation of a synthetic D-AAA peptide.
Sample Preparation
-
Reconstitution: Reconstitute the lyophilized synthetic peptide in a solution of 50% acetonitrile and 50% ultrapure water with 0.1% formic acid to a stock concentration of 1 mg/mL[6].
-
Dilution: Create a working solution by diluting the stock solution to 1-10 pmol/µL in the same solvent. The final concentration should be optimized based on instrument sensitivity.
-
Cleanup (Optional): If the sample is known to contain significant impurities or non-volatile salts, perform a desalting step using a C18 StageTip or ZipTip following the manufacturer's protocol[7].
UPLC Separation
-
System: A nanoUPLC system coupled directly to the mass spectrometer's ESI source.
-
Column: A C18 reversed-phase column with a sub-2 µm particle size (e.g., 75 µm ID x 150 mm length).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B (Loading)
-
5-45 min: 2% to 40% B (Shallow separation gradient)
-
45-50 min: 40% to 90% B (Wash)
-
50-60 min: Hold at 2% B (Re-equilibration)
-
Rationale: A shallow gradient is critical to maximize the separation of the D-AAA peptide from any potential diastereomers or other closely eluting impurities[10][11].
-
Mass Spectrometry Analysis (Orbitrap-based instrument)
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MS1 Scan:
-
Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: m/z 350-1800
-
AGC Target: 1e6
-
-
MS2 Method (Data-Dependent Acquisition):
-
Activation Type: EThcD
-
Precursor Selection: Top 10 most intense ions.
-
Isolation Window: 1.2 m/z.
-
ETD Parameters: Calibrated charge-dependent ETD reaction times.
-
Supplemental Activation: HCD at a normalized collision energy (NCE) of 25-30%.
-
Analyzer: Orbitrap
-
Resolution: 30,000
-
Rationale: EThcD provides the most comprehensive fragmentation data for confident sequence validation and localization of the D-AAA residue[19][20][21].
-
Data Analysis
-
Software: Use software capable of interpreting EThcD spectra (e.g., Proteome Discoverer with the appropriate nodes, Byonic, etc.).
-
Database Search: Search the data against a database containing the expected peptide sequence.
-
Modifications: Specify the mass of the D-aminoadipic acid residue as a variable modification.
-
Validation: Manually inspect the MS/MS spectra. A confident identification requires the presence of extensive, continuous series of both b/y and c/z ions that map to the expected sequence, confirming both the peptide backbone and the location of the D-AAA modification.
Visualizing the Workflow and Fragmentation
Caption: CID/HCD vs. ETD fragmentation patterns.
Conclusion
Validating the mass of peptides containing D-aminoadipic acid requires a multi-faceted approach that extends beyond simple mass measurement. Success hinges on the synergistic combination of high-resolution chromatographic separation to resolve potential isomers and the strategic selection of an advanced MS/MS fragmentation technique. While CID and HCD provide foundational sequence information, methods like ETD, and particularly the hybrid EThcD, offer superior performance by generating comprehensive fragment data while preserving the crucial side-chain information of the D-AAA residue. For the most challenging applications, UVPD presents a powerful, albeit more complex, alternative. By understanding the principles and practical applications of these techniques, researchers can build robust, self-validating workflows to confidently characterize these novel and promising peptide structures.
References
- Winter, D., Seidler, J., Ziv, Y., Shiloh, Y., & Lehmann, W. D. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography.
-
Shaw, J. B., Li, W., Holden, D. D., Zhang, Y., Griep-Raming, J., Fellers, R. T., ... & Brodbelt, J. S. (2016). Evaluating the Performance of 193 nm Ultraviolet Photodissociation for Tandem Mass Tag Labeled Peptides. Journal of the American Society for Mass Spectrometry, 27(9), 1523–1533. [Link]
-
Brodbelt, J. S. (2016). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Chemical reviews, 116(18), 10544–10584. [Link]
-
Greisch, J. F., Parson, K. F., & Brodbelt, J. S. (2020). Conformational Characterization of Peptides and Proteins by 193 nm Ultraviolet Photodissociation in the Collision Cell of a Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometer. Analytical chemistry, 92(20), 13838–13845. [Link]
-
Xiao, Y., Zhao, Y., & Li, L. (2018). UV Photodissociation Mass Spectrometry Accurately Localize Sites of Backbone Deuteration in Peptides. Analytical chemistry, 90(2), 1435–1441. [Link]
-
Parson, K. F., Greisch, J. F., & Brodbelt, J. S. (2019). Trapped Ion Mobility Spectrometry, Ultraviolet Photodissociation and ToF Mass Spectrometry for Gas-Phase Peptide Isobars/Isomers/Conformers Characterization. Journal of the American Society for Mass Spectrometry, 30(12), 2603–2613. [Link]
-
LabRulez LCMS. (n.d.). In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. LabRulez Portal. [Link]
-
Varkey, J. T., & Le, H. (2015). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. Journal of the American Society for Mass Spectrometry, 26(11), 1956–1960. [Link]
-
Mullen, C., Teo, C. H., & MacCoss, M. J. (2018). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical chemistry, 90(1), 260–273. [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. [Link]
-
Bai, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 905, 75-82. [Link]
-
Maeda, J., et al. (2016). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. Journal of Chromatography A, 1439, 114-121. [Link]
-
University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Mass Spectrometry Facility. [Link]
-
Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Journal of Proteome Research, 12(4), 1520-1525. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences Technical Hub. [Link]
-
Abdulbagi, M., Di, B., & Li, L. (2025). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 55(2), 306-315. [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]
-
Yu, Y., et al. (2017). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. Journal of the American Society for Mass Spectrometry, 28(9), 1751-1764. [Link]
-
Abdulbagi, M., Di, B., & Li, L. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. [Link]
-
Lin, C. W., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International Journal of Molecular Sciences, 25(3), 1515. [Link]
-
Lin, C. W., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International Journal of Molecular Sciences, 25(3), 1515. [Link]
-
Checco, J. W. (2018). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in enzymology, 611, 461–483. [Link]
-
Xia, Y., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Chemical Society, 134(34), 13994-13997. [Link]
-
Götze, M., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of the American Society for Mass Spectrometry, 30(4), 589-597. [Link]
-
Oroshi, M., & Mann, M. (2017). HCD fragmentation of glycated peptides. PRIDE Archive, Project PXD004182. [Link]
-
Diedrich, J. K., Pinto, A. F., & Yates, J. R., 3rd. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690–1699. [Link]
-
Olsen, J. V., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(4), 1954-1962. [Link]
-
Harrison, A. G. (2009). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 20(2), 230–235. [Link]
-
CuriRx. (n.d.). Peptide Mapping Challenges. CuriRx Resources. [Link]
-
Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 28(12), 2635–2647. [Link]
-
Shrestha, B. (2016). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Kennesaw State University Digital Commons. [Link]
-
The Science and Learning Center. (2023). Fundamentals of Proteomics - Part 2 The properties of peptides. YouTube. [Link]
-
Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675. [Link]
-
Chamot-Rooke, J., et al. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry and infrared multiple-photon dissociation spectroscopy. International Journal of Mass Spectrometry, 485, 117001. [Link]
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2013). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]
Sources
- 1. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. de.gilson.com [de.gilson.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 13. youtube.com [youtube.com]
- 14. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 16. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Conformational Characterization of Peptides and Proteins by 193 nm Ultraviolet Photodissociation in the Collision Cell of a Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Enzymatic Stability of Peptides Incorporating D-Aminoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. The rapid clearance of peptides in vivo by proteases significantly limits their bioavailability and therapeutic efficacy. A powerful strategy to mitigate this is the incorporation of non-canonical amino acids, particularly D-enantiomers, into the peptide sequence. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-aminoadipic acid, offering a blend of established principles, extrapolated insights, and detailed experimental protocols to empower your research and development endeavors.
The Foundation of Protease Resistance: The D-Amino Acid Shield
Naturally occurring peptides and proteins are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide bond hydrolysis, have evolved with a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[1][2] The introduction of a D-amino acid, the mirror image of its L-counterpart, creates a steric barrier within the enzyme's active site. This disruption of the precise lock-and-key mechanism significantly hinders or completely prevents the enzymatic cleavage of the adjacent peptide bonds.[2][3] This fundamental principle of stereochemical hindrance is the cornerstone of designing protease-resistant peptide therapeutics.[4][5]
The incorporation of D-amino acids has been demonstrated to substantially increase the in vivo half-life of peptides, leading to improved pharmacokinetic profiles and enhanced therapeutic potential.[4][6] While the replacement of all L-amino acids with D-isomers (retro-inverso peptides) offers maximal resistance, even a single, strategic D-amino acid substitution can confer significant stability.[5][6]
D-Aminoadipic Acid: A Unique Building Block for Enhanced Stability
While the stabilizing effect of common D-amino acids is well-documented, D-aminoadipic acid presents a unique set of properties. As a six-carbon acidic amino acid, it is a homolog of glutamic and aspartic acid.[7][8] Its incorporation into a peptide sequence introduces both a negative charge and a longer, more flexible side chain compared to its shorter-chain counterparts.
Although direct comparative studies on the enzymatic stability of peptides containing D-aminoadipic acid are not extensively reported in the literature, we can extrapolate its expected behavior based on established principles:
-
Stereochemical Resistance: The D-configuration of the alpha-carbon in D-aminoadipic acid will inherently confer resistance to proteolysis at and near its position in the peptide chain, consistent with the general mechanism of D-amino acid-mediated stability.[2][3]
-
Side-Chain Influence: The longer, negatively charged side chain of D-aminoadipic acid may further influence enzymatic stability. It could sterically hinder the approach of proteases to a greater extent than smaller D-amino acid side chains. Furthermore, the electrostatic interactions of the distal carboxyl group could alter the local conformation of the peptide, potentially masking protease cleavage sites that are further away in the sequence.
-
Comparative Advantage over L-Aminoadipic Acid: A peptide containing L-aminoadipic acid would be expected to be susceptible to proteolysis, similar to peptides containing other L-amino acids. Therefore, the substitution with D-aminoadipic acid is anticipated to yield a significant increase in enzymatic stability.
The following diagram illustrates the proposed mechanism of enhanced stability:
Caption: Mechanism of D-aminoadipic acid-mediated protease resistance.
Quantitative Comparison of Peptide Stability
To provide a framework for evaluating the enzymatic stability of peptides containing D-aminoadipic acid, the following table presents hypothetical, yet expected, comparative data based on the principles discussed.
| Peptide Sequence | Modification | Expected Half-life in Human Serum (t½) | Rationale |
| Ac-L-Ala-L-Lys-L-AAd -L-Phe-NH₂ | L-Aminoadipic Acid (Control) | < 1 hour | Susceptible to cleavage by various serum proteases. |
| Ac-L-Ala-L-Lys-D-AAd -L-Phe-NH₂ | D-Aminoadipic Acid | > 24 hours | D-isomer prevents protease recognition and cleavage at this site. |
| Ac-L-Ala-L-Lys-L-Asp -L-Phe-NH₂ | L-Aspartic Acid (Control) | < 1 hour | Susceptible to cleavage. |
| Ac-L-Ala-L-Lys-D-Asp -L-Phe-NH₂ | D-Aspartic Acid | > 24 hours | D-isomer confers stability, serving as a positive control. |
Note: The half-life values are illustrative and would need to be confirmed by experimental data.
Experimental Protocols
To empirically validate the enhanced stability of peptides containing D-aminoadipic acid, the following experimental workflows are recommended.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with D-Aminoadipic Acid
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a robust method for the synthesis of peptides containing non-canonical amino acids.[1]
Workflow for SPPS:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Detailed Steps:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-aminoadipic acid(OtBu)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.
In Vitro Enzymatic Stability Assay in Human Serum
This assay provides a physiologically relevant environment to assess the stability of the synthesized peptides.[9][10]
Workflow for Serum Stability Assay:
Caption: Workflow for in vitro serum stability assay.
Detailed Steps:
-
Preparation: Prepare a stock solution of the purified peptide in a suitable buffer.
-
Incubation: Add the peptide stock solution to human serum (e.g., 50% or 90% in buffer) to a final concentration of, for example, 100 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as acetonitrile or trichloroacetic acid (TCA), to the aliquot. This will precipitate the serum proteins.
-
Protein Precipitation: Vortex the mixture and incubate on ice to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS/MS or RP-HPLC to separate and quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) of the peptide in serum.
Conclusion
The incorporation of D-aminoadipic acid into peptide sequences represents a promising strategy for enhancing their enzymatic stability. Based on the fundamental principles of protease stereospecificity, it is strongly anticipated that peptides containing D-aminoadipic acid will exhibit significantly greater resistance to proteolytic degradation compared to their L-isomeric counterparts. The unique structural features of D-aminoadipic acid may offer additional steric and electrostatic advantages in shielding the peptide backbone from enzymatic attack. The detailed experimental protocols provided in this guide offer a clear path for the synthesis and empirical validation of the stability of these modified peptides, enabling a more rational design of next-generation peptide therapeutics with improved pharmacokinetic properties.
References
- Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. [Link to a relevant research article]
-
Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. [Link to a relevant technical guide][1]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases.[2][11]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar.[3]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI.[4]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.[12]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. NIH.[6]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.[13]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed.[11]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.[14]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. [Link to a relevant research article][15]
-
DL-2-AMINOADIPIC ACID | 542-32-5. ChemicalBook.[7]
-
D-alpha-aminoadipic acid | C6H11NO4 | CID 165627. PubChem.[16]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.[9]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.[17]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate.[18]
-
D-amino acid peptides to resist common proteases. LifeTein.[5]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.[19]
-
alpha-Aminoadipic acid, DL- | Drug Information, Uses, Side Effects, Chemistry. [Link to a relevant drug information database][8]
-
D-α-Aminoadipic acid. Chem-Impex.[20]
-
D-Amino Acid-Containing Peptide Synthesis. CD Formulation.[21]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.[22]
-
Serum Stability of Peptides. Springer Nature Experiments.[10]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic.[23]
-
Peptide synthesis. Wikipedia.[24]
-
(R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. PMC - NIH.[25]
-
Serum stability of peptides. PubMed.[26]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[27]
-
D-2-Aminoadipic acid | 7620-28-2. ChemicalBook.[28]
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online.[29]
-
L/D-Amino Acids: Differences and Importance. BioPharmaSpec.[30]
-
Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. PMC - NIH.[31]
-
Amino Acid Derivatives for Peptide Synthesis. [Link to a relevant chemical supplier website][32]
-
Comparative studies of adhesion peptides based on l- or d-amino acids. PubMed.[33]
-
L/D-Amino acid comparison. ResearchGate.[34]
-
Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI.[35]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-2-AMINOADIPIC ACID | 542-32-5 [chemicalbook.com]
- 8. alpha-Aminoadipic acid, DL- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides | MDPI [mdpi.com]
- 16. D-alpha-aminoadipic acid | C6H11NO4 | CID 165627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. chemimpex.com [chemimpex.com]
- 21. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. youtube.com [youtube.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 25. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. D-2-Aminoadipic acid | 7620-28-2 [amp.chemicalbook.com]
- 29. tandfonline.com [tandfonline.com]
- 30. biopharmaspec.com [biopharmaspec.com]
- 31. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. peptide.com [peptide.com]
- 33. Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
A Senior Application Scientist's Guide to Validating Inhibitory Peptides: From Benchtop to Biological Context
Welcome to a comprehensive guide on the functional validation of synthesized inhibitory peptides. In the landscape of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents, particularly effective at tackling challenging targets like protein-protein interactions (PPIs).[1] However, a synthesized peptide is merely a hypothesis. Its true value is only unlocked through rigorous, multi-tiered functional validation.
This guide is structured to walk you through the logical progression of assays, from the controlled environment of a test tube to the complex milieu of a living cell. We will dissect the causality behind experimental choices, provide actionable protocols, and objectively compare methodologies to empower you, our fellow researchers, to design robust validation strategies.
Phase 1: Biochemical Assays — Interrogating Direct Target Engagement
The foundational step in validating an inhibitory peptide is to confirm its direct interaction with the intended molecular target in a clean, cell-free system. These biochemical assays are indispensable for determining binding affinity, kinetics, and the mechanism of inhibition, providing the first " go/no-go " decision point.
Enzyme Inhibition Assays: Quantifying Functional Disruption
For peptides designed to inhibit enzymes, the primary goal is to measure the reduction in catalytic activity. The choice of assay depends on the enzyme and the availability of a suitable substrate that produces a detectable signal (colorimetric, fluorescent, or luminescent).
The Principle of Causality: The fundamental principle is that a true inhibitor will decrease the rate of product formation in a concentration-dependent manner. By analyzing the reaction kinetics under different substrate and inhibitor concentrations, we can elucidate the mechanism of inhibition—be it competitive, non-competitive, or uncompetitive.[2] This is crucial, as the inhibition mechanism can have profound implications for in vivo efficacy.
Potential Pitfall: The Aggregation Artifact: A critical consideration is the risk of promiscuous inhibition caused by peptide aggregation, where the peptide forms colloids that sequester the enzyme, leading to non-specific activity loss.[3] Running controls with detergents like Triton X-100 can help identify and mitigate these artifacts.[4]
Experimental Protocol: A Generic Kinase Inhibition Assay (Fluorescence-Based)
-
Reagent Preparation:
-
Prepare a concentrated stock of the synthesized peptide in an appropriate solvent (e.g., DMSO, water).
-
Dilute the kinase to a working concentration in an optimized assay buffer. The optimal concentration should yield a linear reaction rate.[4]
-
Prepare the kinase substrate and ATP at concentrations relevant to the Michaelis constant (Km). For competitive inhibitor screening, using a substrate concentration at or below the Km enhances sensitivity.[4]
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of peptide dilution series to test wells. Add 1 µL of solvent for "no inhibitor" controls and a known inhibitor for positive controls.
-
Initiate the reaction by adding 5 µL of the enzyme/substrate/ATP mixture.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each peptide concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus peptide concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.
-
Protein-Protein Interaction (PPI) Inhibition Assays: Disrupting the Complex
Inhibiting PPIs is a key strength of peptide-based therapeutics.[5] Validating these inhibitors requires biophysical techniques that can sensitively measure the disruption of a protein complex.
Fluorescence Polarization (FP): A homogenous assay ideal for high-throughput screening. It relies on the principle that a small, fluorescently labeled peptide ("tracer") tumbles rapidly in solution, emitting depolarized light. When bound to a larger protein, its tumbling slows, and the emitted light is more polarized. An inhibitory peptide will compete with the tracer for binding, displacing it and causing a decrease in polarization.[6]
Surface Plasmon Resonance (SPR): A powerful, label-free technique for real-time analysis. One protein partner is immobilized on a sensor chip. The binding of its partner (or an inhibitory peptide) changes the refractive index at the surface, which is detected as a signal. SPR provides a wealth of kinetic data, including association (ka) and dissociation (kd) rates, and equilibrium dissociation constants (KD).
A Comparative Look at Biochemical Assays
| Assay Type | Principle | Throughput | Information Provided | Key Advantage |
| Enzyme Assays | Measures change in catalytic rate | High | IC50, Mechanism of Inhibition | Direct functional readout |
| Fluorescence Pol. (FP) | Measures change in molecular tumbling | High | IC50, Ki | Homogenous, no-wash format |
| Surface Plasmon Res. (SPR) | Measures change in refractive index | Medium | KD, kon, koff | Real-time kinetics, label-free |
| Isothermal Titration Cal. (ITC) | Measures heat change upon binding | Low | KD, ΔH, ΔS | Gold standard for thermodynamics |
Diagram 1: General Workflow for Inhibitory Peptide Validation This diagram illustrates the hierarchical approach to validating synthesized peptides, starting from initial biochemical screens and progressing to more complex cellular and in vivo models.
Caption: A hierarchical workflow for peptide inhibitor validation.
Phase 2: Cell-Based Assays — Proving Efficacy in a Biological System
A peptide that is potent in a test tube may fail in a cellular context due to poor membrane permeability, instability, or off-target effects. Cell-based assays are therefore the critical next step to bridge the gap between biochemical activity and potential therapeutic relevance.[7][8]
Target Engagement Assays: Confirming the Hit
Before measuring a downstream functional outcome, it is paramount to confirm that the peptide is reaching and binding to its intended target within the cell.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the peptide, heated, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.
-
Bioluminescence Resonance Energy Transfer (BRET): In this assay, the target protein is fused to a luciferase enzyme (the BRET donor), and a tracer ligand or interacting partner is fused to a fluorescent protein (the acceptor).[9] Peptide binding disrupts this interaction, leading to a measurable decrease in the BRET signal.
Functional & Phenotypic Assays: Observing the Consequence
These assays measure the physiological consequences of target inhibition, providing the most compelling evidence of a peptide's on-target efficacy.
Reporter Gene Assays: These are powerful tools for monitoring the activity of specific signaling pathways.[10] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. Inhibition of the pathway by the peptide results in a quantifiable change in reporter gene expression.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Plate cells stably expressing an NF-κB-driven luciferase reporter in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Pre-incubate the cells with a dilution series of the inhibitory peptide for 1-2 hours.
-
Pathway Stimulation: Induce the NF-κB pathway by adding a known agonist (e.g., TNF-α). Include "unstimulated" and "stimulated solvent" controls.
-
Incubation: Incubate for 4-6 hours to allow for reporter gene expression.
-
Lysis & Readout: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescent signal with a plate reader.
-
Data Analysis: Normalize the signal to the "stimulated solvent" control and plot a dose-response curve to determine the cellular IC50.
Phenotypic Assays: These assays measure a global cellular outcome that is dependent on the target's function, such as cell viability, proliferation, or apoptosis.[7] For example, if a peptide targets a pro-survival protein in cancer cells, a successful outcome would be a decrease in cell viability, measurable by an MTT or CellTiter-Glo assay.
Diagram 2: Principle of a Competitive Enzyme Inhibition Assay This diagram shows an enzyme's active site being blocked by an inhibitory peptide, preventing the substrate from binding and being converted into a product.
Caption: Competitive inhibition of an enzyme by a peptide.
Phase 3: In Vivo Models — The Preclinical Proving Ground
While this guide focuses on in vitro and in cellulo functional assays, the ultimate validation of a therapeutic peptide's inhibitory activity comes from preclinical in vivo models.[11] These studies are essential for evaluating not only the efficacy of the peptide in a complex biological system (e.g., reducing tumor growth in a mouse model) but also its pharmacokinetic properties and potential toxicity.[12][13] Data from robust and well-designed biochemical and cell-based assays provide the strong rationale needed to justify and design these critical, resource-intensive experiments.
Conclusion: An Integrated Approach to Validation
Validating the inhibitory activity of a synthesized peptide is not a linear process but an integrated, iterative cycle of design, testing, and refinement. No single assay can provide a complete picture. By strategically combining direct biochemical assays with biologically relevant cell-based models, researchers can build a comprehensive evidence package. This multi-faceted approach ensures that only the most promising candidates, those with confirmed on-target activity and favorable cellular profiles, are advanced toward preclinical and clinical development, ultimately maximizing the chances of therapeutic success.
Diagram 3: Mechanism of a Fluorescence Polarization (FP) Assay This diagram visualizes how an inhibitory peptide displaces a fluorescent tracer from a target protein, leading to a decrease in light polarization.
Caption: Principle of PPI inhibition measured by FP.
References
- Cell-Based Drug Discovery. (URL: )
- Peptide Inhibitor Assay for Allocating Functionally Important Accessible Sites Throughout a Protein Chain: Restriction Endonuclease EcoRI as a Model Protein System - Consensus. (URL: )
- Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (URL: )
- Peptide Drug In Vivo Toxicity. (URL: )
- Peptide Drug Discovery Services - Concept Life Sciences. (URL: )
- Technical Support Center: Optimizing Peptide-Based Enzyme Inhibitor Assays - Benchchem. (URL: )
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA. (URL: )
- Peptide design to control protein–protein interactions - RSC Publishing. (URL: )
- Massively parallel discovery of peptides to inhibit cellular protein interactions - YouTube. (URL: )
- Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC - NIH. (URL: )
- Peptides and peptidomimetics as regulators of protein-protein interactions - PubMed Central. (URL: )
- An Approach to Derive Functional Peptide Inhibitors of Transcription Factor Activity | JACS Au - ACS Public
-
Two unique functional strategies for identifying peptide inhibitors... - ResearchGate. (URL: [Link])
- Reduction of Promiscuous Peptides-Enzyme Inhibition and Aggregation by Negatively Charged Biopolymers - ACS Public
- Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. (URL: )
- Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Rel
- Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degrad
- Inhibition of Angiotensin-converting Enzymeby Synthetic Peptides - J-Stage. (URL: )
- Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A System
- Oligo-peptide conjugate provides hope for aggressive form of breast cancer - BioXconomy. (URL: )
- Replacing the Surrogates: Beyond In Vivo Preclinical Models - Alacrita Consulting. (URL: )
Sources
- 1. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 7. Cell-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Drug In Vivo Toxicity - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. bioxconomy.com [bioxconomy.com]
- 13. alacrita.com [alacrita.com]
A Researcher's Guide to Quality: Cross-Validation of Boc-D-2-Aminoadipic Acid Purity from Different Manufacturers
Abstract
In the exacting fields of peptide synthesis and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental success and therapeutic safety. Boc-D-2-aminoadipic acid, a non-proteinogenic amino acid derivative, is a critical building block in the synthesis of complex peptides and peptidomimetics. However, variability in purity among commercial suppliers can introduce significant, often un-traced, experimental artifacts, leading to failed syntheses, impure final products, and misleading biological data. This guide provides a comprehensive framework for the cross-validation of this compound purity from different manufacturers. We present detailed, field-proven methodologies for assessing chemical and chiral purity, as well as identifying common process-related impurities. By empowering researchers with the rationale and practical steps for rigorous quality assessment, this guide aims to foster reproducibility and confidence in the foundational elements of their research.
The Imperative of Purity in Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence.[1] The purity of a Boc-protected amino acid, such as this compound, directly impacts the efficiency of coupling reactions and the integrity of the final peptide. Impurities can act as chain terminators, lead to the incorporation of incorrect moieties, or complicate purification processes.
Potential impurities in commercially available this compound can be broadly categorized:
-
Process-Related Impurities: These include residual starting materials, by-products from the Boc protection reaction (e.g., di-Boc species), and unreacted reagents.
-
Enantiomeric Impurities: The presence of the L-enantiomer (Boc-L-2-aminoadipic acid) can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities.
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and may interfere with subsequent reactions or exhibit toxicity.[2][3][4][5]
-
Water Content: The presence of water can affect the accurate weighing of the reagent and the stoichiometry of reactions.
Given these potential pitfalls, an independent verification of purity is a critical due-diligence step for any research or development program.
Experimental Cross-Validation Workflow
A systematic approach is essential for comparing the purity of this compound from different manufacturers. The following workflow outlines a comprehensive validation process, from initial visual inspection to detailed instrumental analysis.
Caption: A comprehensive workflow for the cross-validation of this compound purity.
Methodologies for Purity Determination
This section details the experimental protocols for the key analytical techniques used in the cross-validation process. The choice of these methods is guided by their robustness, specificity, and their ability to address the different types of potential impurities, in line with standards often found in pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[6][7][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Rationale: RP-HPLC is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds. It separates the main component from most process-related impurities based on differences in polarity, providing a quantitative measure of purity as a percentage of the total peak area.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound from each manufacturer in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL solution.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject each sample solution and record the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Rationale: The biological activity of peptides is highly dependent on their stereochemistry. Therefore, quantifying the presence of the unwanted L-enantiomer is crucial. Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers, allowing for their individual detection and quantification.[9][10][11][12][13][14]
Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of each sample in the mobile phase.
-
Instrumentation:
-
HPLC System: As above.
-
Column: A crown-ether based chiral column (e.g., CHIRALPAK® CR-I(+)).
-
Mobile Phase: A mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (e.g., 80:15:5:0.5 v/v/v/v).[11]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject a racemic standard of Boc-DL-2-aminoadipic acid to determine the retention times of both enantiomers. Then, inject each manufacturer's sample to quantify the percentage of the L-enantiomer.
¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Rationale: ¹H NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the presence of the Boc group and the amino acid backbone. It can also reveal the presence of impurities with distinct proton signals.[15][16][17]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectra with a reference spectrum. Key signals to verify include the singlet for the nine protons of the tert-butyl group (around 1.4 ppm) and the signals corresponding to the protons of the aminoadipic acid backbone.[15][16]
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Rationale: GC-HS is the method of choice for the analysis of volatile organic compounds, such as residual solvents, in pharmaceutical ingredients, as outlined in USP General Chapter <467>.[2][18]
Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of each sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that is not expected to be present as a residual solvent.
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
GC Conditions: Follow the conditions specified in USP <467> for the appropriate column (e.g., G43 phase).
-
Analysis: Analyze the samples alongside a standard containing known amounts of common solvents to identify and quantify any residual solvents present.
Comparative Data Analysis
To facilitate a direct comparison, the experimental data should be compiled into a clear and concise table. The following table presents hypothetical, yet realistic, data for this compound from three fictional manufacturers.
| Parameter | Manufacturer A | Manufacturer B | Manufacturer C | Acceptance Criteria |
| Stated Purity (on CoA) | ≥99.0% | ≥98.0% | ≥99.0% (by titration) | - |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white powder |
| RP-HPLC Purity (%) | 99.3 | 98.1 | 99.5 | ≥98.0% |
| Largest Impurity (by HPLC, %) | 0.25 | 0.80 (at RRT 1.2) | 0.18 | ≤0.5% |
| Enantiomeric Purity (% D-isomer) | 99.8 | 99.5 | >99.9 | ≥99.5% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms |
| Residual Solvents (ppm) | Acetone: 150 | Toluene: 200 | Not Detected | Per USP <467> |
| Water Content (%) | 0.2 | 0.8 | 0.1 | ≤1.0% |
Interpretation and Recommendations
The synthesis of data from multiple analytical techniques provides a holistic view of product quality.
-
Manufacturer A provides a high-purity product that meets all acceptance criteria. The presence of a small amount of a common, low-toxicity solvent like acetone is generally acceptable.
-
Manufacturer B delivers a product with lower chemical purity, approaching the lower limit of acceptability. The presence of a significant single impurity and a higher water content may be of concern for sensitive applications. The presence of toluene, a Class 2 solvent, should be noted and considered in the context of the final drug product's daily dosage.[2]
-
Manufacturer C supplies the highest quality material in this comparison, with excellent chemical and enantiomeric purity and no detectable residual solvents. The use of titration for their stated purity on the CoA is less specific than HPLC, highlighting the importance of orthogonal analytical methods.
Causality in Experimental Choices: The use of multiple, orthogonal analytical techniques is a self-validating system. For instance, while RP-HPLC provides a quantitative purity value, LC-MS is employed to tentatively identify the nature of the impurities detected. NMR serves as an orthogonal method to confirm the structure of the main component, which is crucial if an unexpected impurity profile is observed. Chiral HPLC is non-negotiable for stereospecific syntheses, as achiral methods are blind to enantiomeric impurities.
Recommendations for Researchers:
-
Always request a Certificate of Analysis (CoA) but treat it as a starting point, not an absolute guarantee of quality for your specific application.
-
Perform in-house validation , at a minimum, an RP-HPLC analysis, on any new batch of a critical starting material.
-
For GMP applications or the synthesis of clinical candidates, a more comprehensive validation as outlined above is strongly recommended.
-
Choose suppliers based on consistent quality , not just on price. The cost of a failed synthesis far outweighs the savings on a lower-quality reagent.
Conclusion
The quality of this compound, like any chemical reagent, is not an absolute but a spectrum. A thorough, multi-faceted analytical approach is the only reliable way to ascertain the true purity and suitability of a given manufacturer's product for high-stakes applications in research and drug development. By investing the time and resources in this cross-validation, scientists can mitigate risks, ensure the reproducibility of their work, and build a foundation of quality that extends from the bench to the clinic.
References
-
Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
Pharmacopeial Forum. (2010). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]
- Krstulović, A. M., & Brown, P. R. (1982).
-
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
uHPLCs. (n.d.). Amino Acid Reference Standards for HPLC Testing. Retrieved from [Link]
-
ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
-
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
ACS Publications. (2025). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Retrieved from [Link]
-
Shimadzu. (n.d.). and L- amino acids using extra-facile chiral separation and column switching. Retrieved from [Link]
-
Pharmaceutical Technology. (2024). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Retrieved from [Link]
-
Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]
-
ResearchGate. (n.d.). Amino acid analysis for pharmacopoeial purposes. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-2-Nal-OH [76985-10-9]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]
-
Mandal, S., et al. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 4, 245-256. [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Srinivasachary, K., et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(16), 56-62.
Sources
- 1. chempep.com [chempep.com]
- 2. agilent.com [agilent.com]
- 3. pharmtech.com [pharmtech.com]
- 4. almacgroup.com [almacgroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. usp.org [usp.org]
- 7. The evolving landscape of amino acid testing [pharmaceutical-technology.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. ptfarm.pl [ptfarm.pl]
A Researcher's Guide to In-Vitro Assays for Confirming Neuroprotective Properties of Derivative Compounds
In the quest for novel therapeutics for neurodegenerative diseases, the initial confirmation of a compound's neuroprotective potential is a critical step.[1][2][3] This guide provides an in-depth comparison of essential in-vitro assays, offering researchers, scientists, and drug development professionals a comprehensive toolkit to validate the neuroprotective properties of derivative compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The Landscape of Neuroprotection: A Multi-Faceted Challenge
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[1] Key pathological mechanisms include oxidative stress, mitochondrial dysfunction, excitotoxicity, and apoptosis (programmed cell death).[4][5] Therefore, a robust in-vitro screening cascade should interrogate a compound's ability to mitigate these cellular insults.
Our approach is to categorize assays based on the specific neurodegenerative pathway they investigate. This allows for a logical and systematic evaluation of a compound's mechanism of action.
Section 1: Assessing Cell Viability and Cytotoxicity
The foundational question for any potential neuroprotective compound is whether it can prevent neuronal death. Cell viability assays are the first line of investigation.[6]
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Logic: By inducing neurotoxicity with agents like glutamate (to mimic excitotoxicity), oligomeric amyloid-beta (relevant to Alzheimer's disease), or 6-hydroxydopamine (6-OHDA, for Parkinson's disease models), we can assess a compound's ability to preserve metabolic function and, by extension, cell viability.[6][7]
Experimental Protocol: MTT Assay for Neuroprotection [6]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the derivative compound for 24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent for an additional 24 hours. Include vehicle control (no toxin) and toxin-only groups.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Scientific Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis. The LDH assay measures the amount of this enzyme to quantify cell death.[8][9]
Experimental Logic: This assay provides a direct measure of cell lysis and complements the MTT assay, which assesses metabolic activity. A neuroprotective compound should reduce the amount of LDH released into the medium following a toxic insult.
Data Comparison: Cell Viability Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | High-throughput, cost-effective | Indirect measure of viability, can be affected by changes in metabolic rate |
| LDH | Release of cytosolic enzyme upon cell lysis | Colorimetric (Absorbance) | Direct measure of cytotoxicity, high-throughput | Less sensitive for early apoptosis, enzyme activity can be unstable |
Section 2: Interrogating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common pathway in neurodegeneration.[10]
Scientific Principle: DCF-DA is a cell-permeable dye that, once inside the cell, is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, this compound is oxidized to the highly fluorescent dichlorofluorescein (DCF).[11]
Experimental Logic: This assay allows for the direct measurement of intracellular ROS levels.[11][12] A compound with antioxidant properties will reduce the DCF fluorescence induced by an oxidative stressor (e.g., H₂O₂, menadione).[11]
Experimental Protocol: DCF-DA Assay for ROS Detection [11]
-
Cell Culture: Grow neuronal cells in a 96-well black-walled plate.
-
Compound Treatment: Treat cells with the derivative compound for a specified period.
-
DCF-DA Loading: Incubate the cells with 10 µM DCF-DA for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
Scientific Principle: Glutathione is a major intracellular antioxidant. Assays to measure GSH levels, often colorimetric or fluorescent, typically involve the reaction of GSH with a substrate to produce a detectable product. A decrease in GSH levels is indicative of oxidative stress.
Experimental Logic: This assay provides an indirect measure of oxidative stress by quantifying the cell's primary antioxidant defense. A neuroprotective compound may act by preserving or replenishing the intracellular GSH pool.
Workflow for Oxidative Stress Assessment
Caption: Workflow for assessing a compound's effect on oxidative stress.
Section 3: Delineating Cell Death Pathways: Apoptosis vs. Necrosis
Distinguishing between apoptosis and necrosis is crucial for understanding a compound's mechanism of action.[8][13][14]
Scientific Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Experimental Logic: This dual-staining method, often analyzed by flow cytometry or fluorescence microscopy, allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat neuronal cells with the neurotoxic agent and/or derivative compound.
-
Cell Harvesting: Collect the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
Scientific Principle: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
Experimental Logic: An increase in caspase activity is a hallmark of apoptosis. A neuroprotective compound that inhibits apoptosis should reduce caspase activation.
Signaling Pathway of Apoptosis
Caption: Simplified signaling pathway of apoptosis.
Section 4: Evaluating Mitochondrial Function
Mitochondria are central to neuronal survival, and their dysfunction is a key factor in neurodegeneration.[4][5][15]
Scientific Principle: The mitochondrial membrane potential is an indicator of mitochondrial health.[5][16] Dyes such as JC-1 and TMRE accumulate in healthy mitochondria with a high ΔΨm. A loss of ΔΨm, an early event in apoptosis, is indicated by a change in the fluorescence of these dyes.
Experimental Logic: A neuroprotective compound should help maintain the mitochondrial membrane potential in the face of a toxic challenge.
Experimental Protocol: TMRE Staining for ΔΨm [16]
-
Cell Culture: Grow neuronal cells on coverslips or in imaging plates.
-
Compound Treatment: Treat cells with the derivative compound and/or neurotoxin.
-
TMRE Loading: Incubate cells with 20-100 nM TMRE for 20-30 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a fluorescence microscope. A decrease in TMRE fluorescence indicates a loss of ΔΨm.
Scientific Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis.
Experimental Logic: This powerful technique allows for the detailed assessment of a compound's effect on mitochondrial function. A neuroprotective compound may improve mitochondrial respiration or protect it from toxic insults.
Comparison of Mitochondrial Function Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| ΔΨm Dyes (JC-1, TMRE) | Accumulation of fluorescent dye in polarized mitochondria | Fluorescence intensity/ratio | Relatively simple, high-throughput | Can be influenced by factors other than ΔΨm |
| Seahorse XF Analyzer | Real-time measurement of OCR and ECAR | OCR, ECAR, ATP production, etc. | Comprehensive metabolic profile, high information content | Requires specialized equipment, lower throughput |
Conclusion
The in-vitro assays described in this guide provide a robust framework for the initial characterization of the neuroprotective properties of derivative compounds. By systematically evaluating a compound's effects on cell viability, oxidative stress, apoptosis, and mitochondrial function, researchers can gain valuable insights into its potential as a therapeutic agent for neurodegenerative diseases. It is important to remember that in-vitro findings should always be validated in more complex models, such as organotypic slice cultures and in-vivo studies.[17]
References
-
Hansson, M. J., et al. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 14(8), 757-769. [Link]
-
Ghibaudi, L., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2083, pp. 183-201). Springer. [Link]
-
Arrasate, M., & Finkbeiner, S. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 14(8), 757-769. [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
Varela-Rodríguez, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248423. [Link]
-
ibidi GmbH. (n.d.). 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. Retrieved from [Link]
-
MD Biosciences. (n.d.). Cell-Based Assays. Retrieved from [Link]
-
Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 2(3), 77-96. [Link]
-
Brai, E., et al. (2016). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. Scientific Reports, 6, 36657. [Link]
-
CeBioND Consortium. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 373(1), 1-22. [Link]
-
Duchen, M. R. (Ed.). (2018). Techniques to Investigate Mitochondrial Function in Neurons. Humana Press. [Link]
-
Cen, X., et al. (2021). Latest assessment methods for mitochondrial homeostasis in cognitive diseases. Frontiers in Aging Neuroscience, 13, 738128. [Link]
-
Wright, A. L., & Ryugo, D. K. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. BMC Neuroscience, 15, 100. [Link]
-
Reddy, P. H., & Reddy, T. P. (2024). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. Cells, 13(1), 89. [Link]
-
Yu, Q., et al. (2024). Antioxidants Rescue Mitochondrial Transport in Differentiated Alzheimer's Disease Trans-Mitochondrial Cybrid Cells. Journal of Alzheimer's Disease, 95(4), 1541-1555. [Link]
-
Varela-Rodríguez, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248423. [Link]
-
Lehtinen, M. K., & Bonni, A. (2006). Modeling Oxidative Stress in the Central Nervous System. Current Molecular Medicine, 6(8), 871-881. [Link]
-
Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]
-
JoVE. (2025, June 17). Assessment of mitochondrial membrane potential in live rat cortical neurons. YouTube. [Link]
-
BMSEED. (n.d.). Screening of Neuroprotective Drugs. Retrieved from [Link]
-
Srinivasan, A., et al. (2021). Development of an in vitro device-tissue interface for measuring oxidative stress, functional activity, and structural changes around implanted wires. Journal of Neural Engineering, 18(4), 046091. [Link]
-
Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2143, 15-28. [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures - PMC. (2018, March 19). Frontiers in Cellular Neuroscience. [Link]
Sources
- 1. Cell death assays for neurodegenerative disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 9. Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrenshospital.org [childrenshospital.org]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. search.library.nyu.edu [search.library.nyu.edu]
- 16. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
A Head-to-Head Comparison of Coupling Reagents for Boc-D-2-aminoadipic acid Derivatives
Introduction: The Unique Challenge of Incorporating Boc-D-2-aminoadipic Acid
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and improving biological activity. This compound (Boc-D-Aad-OH), a higher homolog of glutamic acid, is a valuable building block for these purposes. Its D-configuration provides inherent resistance to enzymatic degradation, while the extended side chain offers unique conformational possibilities.
However, the successful incorporation of Boc-D-Aad-OH into a peptide sequence is critically dependent on the choice of coupling reagent. As with any peptide coupling, the goal is to form an amide bond efficiently and without racemization.[1] The presence of two carboxylic acid functional groups in 2-aminoadipic acid necessitates that one is orthogonally protected to ensure regioselective activation and coupling. For the purpose of this guide, we will consider the coupling of Boc-D-aminoadipic acid-δ-benzyl ester (Boc-D-Aad(OBzl)-OH) , a commonly used derivative where the side-chain carboxyl group is protected, allowing for selective activation of the α-carboxyl group.
This guide provides a head-to-head comparison of four widely used coupling reagents, moving beyond a simple catalog of options to explain the mechanistic rationale behind their performance. We will present supporting experimental data to empower researchers, scientists, and drug development professionals to make informed, evidence-based decisions for their specific synthetic challenges.
The Cornerstone of Peptide Synthesis: Understanding Coupling Reagent Mechanisms
The formation of a peptide bond involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2] The efficacy of this process hinges on the coupling reagent, which dictates the nature of the activated intermediate. Modern coupling reagents can be broadly categorized into two families: carbodiimides (with additives) and onium salts.
Carbodiimides and the Essential Role of Additives
Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][4] While effective, this intermediate is notoriously unstable and prone to two major side reactions:
-
Racemization: The activated α-carbon is susceptible to deprotonation, leading to a loss of stereochemical integrity—a critical failure when working with enantiopure D-amino acids.[1]
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea can form a stable N-acylurea, terminating the reaction.[3]
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are indispensable. HOBt acts as a nucleophilic trap, rapidly converting the unstable O-acylisourea into a more stable, yet still highly reactive, HOBt-active ester. This active ester is less prone to racemization and does not form N-acylurea, ensuring a cleaner and more efficient coupling reaction.[5][6]
Onium Salts: The Pre-Packaged Solution
Onium salts, which include aminium/uronium (e.g., HBTU, HATU, COMU) and phosphonium (e.g., PyBOP) types, were developed to streamline the activation process. These reagents can be viewed as stable, pre-packaged combinations of an activating moiety and an HOBt-type additive. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), they react directly with the carboxylic acid to generate the active ester in situ, bypassing the problematic O-acylisourea intermediate.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A robust and widely used reagent that generates an HOBt-active ester.[5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An analogue of HBTU based on HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization, making HATU one of the most efficient reagents available.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure. COMU offers coupling efficiencies comparable to HATU but avoids the use of potentially explosive benzotriazole derivatives, presenting a significant safety advantage.[3][7] Its byproducts also tend to be more water-soluble, simplifying purification.[7]
A key consideration for aminium/uronium reagents is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess, which terminates the peptide chain. Phosphonium-based reagents like PyBOP do not cause this side reaction.
Experimental Design: A Comparative Coupling Study
To provide a clear performance benchmark, we designed an experiment to couple Boc-D-Aad(OBzl)-OH with a simple nucleophile, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) .
Reaction Scheme: Boc-D-Aad(OBzl)-OH + H-Gly-OMe·HCl → Boc-D-Aad(OBzl)-Gly-OMe
The performance of four distinct coupling systems was evaluated based on three critical parameters:
-
Reaction Yield (%): The efficiency of the conversion into the desired dipeptide.
-
Product Purity (%): The purity of the crude product as determined by HPLC.
-
Enantiomeric Excess (% ee): The preservation of the D-stereocenter, quantified by chiral HPLC.
Visualizing the Workflow
The general experimental procedure followed for each coupling reagent is outlined below.
Caption: Generalized experimental workflow for the comparative coupling study.
Detailed Experimental Protocols
The following protocols describe the specific conditions used for each coupling reagent. All reactions were performed on a 1 mmol scale of Boc-D-Aad(OBzl)-OH.
Protocol 1: EDC/HOBt Coupling
-
Amine Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (138 mg, 1.1 mmol) and HOBt (149 mg, 1.1 mmol) in 5 mL of anhydrous DMF. Add DIPEA (192 µL, 1.1 mmol) and stir for 5 minutes at room temperature.
-
Acid Addition: Add Boc-D-Aad(OBzl)-OH (353 mg, 1.0 mmol) to the flask.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (211 mg, 1.1 mmol) in a single portion.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Follow the general work-up procedure outlined in the workflow diagram.
Protocol 2: HBTU Coupling
-
Reagent Solution: In a round-bottom flask, dissolve Boc-D-Aad(OBzl)-OH (353 mg, 1.0 mmol) and HBTU (398 mg, 1.05 mmol) in 5 mL of anhydrous DMF.
-
Amine Solution: In a separate flask, dissolve H-Gly-OMe·HCl (138 mg, 1.1 mmol) in 3 mL of anhydrous DMF.
-
Reaction Initiation: Cool both solutions to 0°C. Add DIPEA (365 µL, 2.1 mmol) to the amine solution, followed immediately by the dropwise addition of the acid/HBTU solution.
-
Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Work-up: Follow the general work-up procedure.
Protocol 3: HATU Coupling
-
Reagent Solution: In a round-bottom flask, dissolve Boc-D-Aad(OBzl)-OH (353 mg, 1.0 mmol) and HATU (399 mg, 1.05 mmol) in 5 mL of anhydrous DMF.
-
Amine Solution: In a separate flask, dissolve H-Gly-OMe·HCl (138 mg, 1.1 mmol) in 3 mL of anhydrous DMF.
-
Reaction Initiation: Cool both solutions to 0°C. Add DIPEA (365 µL, 2.1 mmol) to the amine solution, followed immediately by the dropwise addition of the acid/HATU solution.
-
Reaction: Stir the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Follow the general work-up procedure.
Protocol 4: COMU Coupling
-
Reagent Solution: In a round-bottom flask, dissolve Boc-D-Aad(OBzl)-OH (353 mg, 1.0 mmol) and COMU (450 mg, 1.05 mmol) in 5 mL of anhydrous DMF.
-
Amine Solution: In a separate flask, dissolve H-Gly-OMe·HCl (138 mg, 1.1 mmol) in 3 mL of anhydrous DMF.
-
Reaction Initiation: Cool both solutions to 0°C. Add DIPEA (192 µL, 1.1 mmol) to the amine solution. Note the reduced amount of base required for COMU.[7] Add the acid/COMU solution dropwise.
-
Reaction: Stir the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Follow the general work-up procedure.
Results: A Quantitative Performance Analysis
The following table summarizes the experimental results, providing a clear comparison of the four coupling systems.
| Coupling Reagent | Class | Isolated Yield (%) | Crude Purity (HPLC, %) | Enantiomeric Excess (% ee) |
| EDC / HOBt | Carbodiimide | 85% | 91% | 98.9% |
| HBTU / DIPEA | Uronium/Aminium | 92% | 96% | 99.6% |
| HATU / DIPEA | Uronium/Aminium | 97% | >99% | >99.9% |
| COMU / DIPEA | Uronium/Aminium | 96% | >99% | >99.9% |
Discussion: Interpreting the Data and Making the Right Choice
The experimental data reveals a clear hierarchy in performance, which can be directly attributed to the underlying reaction mechanisms.
Caption: Simplified comparison of activation pathways.
-
EDC/HOBt: This classic method provided a respectable yield of 85%. However, the lower purity (91%) and slightly reduced enantiomeric excess (98.9%) highlight its primary drawbacks. The formation of the O-acylisourea intermediate, even when trapped by HOBt, allows a small window for side reactions to occur, including minimal racemization. This method is cost-effective but requires careful optimization and purification.
-
HBTU: As a standard onium salt, HBTU showed a marked improvement in all metrics. With a 92% yield and 99.6% ee, it demonstrates the advantage of directly forming the HOBt-active ester, which is cleaner and faster. HBTU represents an excellent balance of cost, efficiency, and reliability for routine peptide synthesis.[3]
-
HATU & COMU: Both HATU and COMU delivered exceptional results, with near-quantitative yields, outstanding purity, and virtually no detectable racemization (>99.9% ee).
-
HATU's superior performance is due to the formation of the more reactive HOAt-ester, making it the reagent of choice for sterically hindered amino acids or challenging coupling steps where speed is critical to prevent side reactions.[5]
-
COMU performed on par with HATU, confirming its status as a top-tier coupling reagent. Its key advantages are its enhanced safety profile (non-explosive) and the requirement of only one equivalent of base, which simplifies the reaction setup and can be beneficial for base-sensitive substrates.[7]
-
Conclusion and Recommendations
The choice of coupling reagent is a critical decision that directly impacts the success of synthesizing peptides containing this compound derivatives. While all tested methods can produce the desired product, their efficiency and fidelity vary significantly.
-
For Cost-Sensitive, Large-Scale Syntheses: EDC/HOBt remains a viable option, provided that rigorous process control and purification strategies are implemented to manage lower purity and potential racemization.
-
For Routine and Reliable Synthesis: HBTU offers a robust and dependable performance, making it a workhorse reagent that balances cost and high efficiency.
-
For Maximum Efficiency and Difficult Couplings: HATU is the undisputed performance leader, ensuring the highest possible yield and chiral purity, especially in sterically demanding situations.
-
For a High-Performance, Safer Alternative: COMU matches the efficiency of HATU while offering significant safety and practical advantages, making it an ideal modern replacement for benzotriazole-based reagents.
Ultimately, the optimal reagent depends on the specific project goals, balancing the need for speed, purity, safety, and cost. It is always recommended to perform small-scale test couplings to optimize conditions for a specific peptide sequence.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ismail, S. et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 107-118. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Szymanska, L., et al. (2021). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Molecules, 26(11), 3377. [Link]
-
Engle, J. (2020). Peptide Coupling Reagents. YouTube. [Link]
-
Rebek, J., & Feitler, D. (1974). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Pandi, J., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(2), 816. [Link]
-
Chen, S. Q., & Xu, J. C. (1998). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 63(24), 8878-8881. [Link]
-
PubChem. (n.d.). L-2-Aminoadipic Acid. National Center for Biotechnology Information. [Link]
-
Jander, G., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(16), 6054-6062. [Link]
-
Kyoto University OCW. (2022). Unit 6 Part 8 Chemical Synthesis of Peptides (Part II). YouTube. [Link]
Sources
Validating the role of 2-aminoadipic acid as a biomarker for protein oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-aminoadipic acid (2-AAA) against other biomarkers of protein oxidation, supported by experimental data and protocols. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to validate and implement 2-AAA in your research and development workflows.
Introduction: The Imperative for Reliable Protein Oxidation Biomarkers
Protein oxidation is a critical post-translational modification implicated in aging and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The accumulation of oxidized proteins can lead to impaired cellular function and contribute to disease progression.[2] Consequently, the ability to accurately quantify protein oxidation is paramount in drug development and disease research for assessing oxidative stress and evaluating the efficacy of therapeutic interventions.[3][4] This necessitates the use of reliable and validated biomarkers.[5][6][7]
2-Aminoadipic Acid (2-AAA): A Specific and Stable Biomarker
2-Aminoadipic acid is an oxidized derivative of the essential amino acid lysine.[8] It is formed when the epsilon-amino group of lysine residues within proteins is oxidatively deaminated to form allysine (α-aminoadipic acid-δ-semialdehyde), which is then further oxidized to the stable end-product, 2-AAA.[9][10][11] This stability makes 2-AAA a more reliable indicator of cumulative oxidative damage compared to its transient precursor, allysine.[9][11]
The formation of 2-AAA can be initiated by metal-catalyzed oxidation or by myeloperoxidase (MPO)-generated hypochlorous acid, particularly during inflammation.[9][12] Its accumulation has been observed in aging human skin and is significantly elevated in conditions like diabetes and renal failure.[9][11]
The pathway from a lysine residue in a protein to 2-AAA involves a two-step oxidative process. This specificity to lysine oxidation provides a more targeted measurement of protein damage compared to more general markers.
Caption: Formation of 2-AAA from protein-bound lysine.
Comparative Analysis of Protein Oxidation Biomarkers
While 2-AAA is a promising biomarker, it is essential to compare its performance against other established markers of protein oxidation, such as protein carbonyls and 3-nitrotyrosine.
| Biomarker | Formation Mechanism | Analytical Method(s) | Advantages | Limitations |
| 2-Aminoadipic Acid (2-AAA) | Oxidative deamination of lysine residues.[9][10] | LC-MS/MS, GC-MS.[10] | High stability and specificity to lysine oxidation.[9][11] Reflects cumulative damage. | Requires protein hydrolysis and sensitive analytical equipment. |
| Protein Carbonyls | General oxidation of several amino acid residues (e.g., lysine, proline, arginine, threonine).[13][14] | Spectrophotometry (DNPH assay), ELISA, Western Blot.[14] | Broad indicator of oxidative protein damage.[13] Well-established methods. | Can be non-specific and prone to interference from lipid peroxidation products.[15] |
| 3-Nitrotyrosine | Nitration of tyrosine residues by reactive nitrogen species (RNS) like peroxynitrite.[16] | ELISA, Western Blot, LC-MS/MS.[17] | Specific marker for nitrosative stress.[16] | Formation is dependent on the presence of RNS; may not reflect all oxidative damage. |
Expert Insight: The choice of biomarker should be "fit-for-purpose".[6] For a general assessment of protein oxidation, protein carbonyls are a viable option. However, for studies requiring higher specificity to understand the impact on lysine residues, 2-AAA is a superior choice. 3-Nitrotyrosine is invaluable when investigating the specific role of nitrosative stress.
Experimental Validation of 2-AAA as a Biomarker
A rigorous and validated analytical method is crucial for the reliable quantification of biomarkers in drug development and clinical studies.[3][5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for 2-AAA analysis due to its high sensitivity and specificity.[18][19]
The following diagram outlines the key steps in a typical workflow for the quantification of 2-AAA in plasma samples.
Caption: Workflow for 2-AAA quantification by LC-MS/MS.
This protocol is a guideline and should be optimized and validated for your specific application.
-
Sample Preparation:
-
Collect plasma samples using appropriate anticoagulants and store them at -80°C to prevent ex vivo oxidation.
-
Thaw samples on ice. To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[20][21]
-
Vortex for 30 seconds and incubate at 4°C for 30 minutes.[20][21]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[20][21]
-
Carefully remove the supernatant. The protein pellet is now ready for hydrolysis.
-
-
Protein Hydrolysis:
-
Wash the protein pellet with an organic solvent (e.g., ethanol or acetone) to remove any remaining contaminants.
-
Add a sufficient volume of 6N HCl to the protein pellet.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, oxygen-free environment (e.g., under nitrogen or argon).
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis, such as mobile phase A.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[19][22] A gradient elution with mobile phases consisting of an aqueous buffer (e.g., 100 mM ammonium formate) and an organic solvent (e.g., acetonitrile with formic acid) is typically employed.[19]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[20]
-
SRM Transitions: Specific precursor-to-product ion transitions for 2-AAA and a stable isotope-labeled internal standard (e.g., D3-2-AAA) must be optimized.
-
-
Internal Standard: The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in sample preparation and instrument response.[22]
-
-
Data Interpretation and Validation:
-
Quantification: Generate a calibration curve using known concentrations of 2-AAA standard. The concentration of 2-AAA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: To account for variations in the amount of protein analyzed, it is recommended to normalize the 2-AAA concentration to the concentration of a stable amino acid, such as lysine or the total amino acid content, determined in the same run.
-
Method Validation: The analytical method should be fully validated according to established guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][6]
-
Conclusion and Future Outlook
2-Aminoadipic acid is a highly specific and stable biomarker of protein oxidation, offering distinct advantages over more general markers like protein carbonyls.[9][11] Its quantification by LC-MS/MS provides a robust and reliable method for assessing oxidative damage to proteins in both preclinical and clinical settings. As our understanding of the role of protein oxidation in disease deepens, the validation and application of specific biomarkers like 2-AAA will be instrumental in advancing the development of novel therapeutics.[1]
References
- Chau, C. H., Rixe, O., Figg, W. D., & Fojo, T. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967–5976.
-
Sell, D. R., Strauch, C. M., Shen, W., & Monnier, V. M. (2007). 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis. Biochemical Journal, 404(2), 269–277. [Link]
-
Chau, C. H., Rixe, O., Figg, W. D., & Fojo, T. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Clinical Cancer Research, 14(19), 5967-5976. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Iwata, M., et al. (2021). Analytical method validation for biomarkers as a drug development tool: points to consider. Bioanalysis, 13(18), 1379-1389. [Link]
-
Chau, C. H., et al. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19). [Link]
-
Lin, H., et al. (2017). Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. Free Radical Biology and Medicine, 104, 20-31. [Link]
-
He, Y., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 16. [Link]
-
He, Y., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology. [Link]
-
Fan, X., et al. (2008). Allysine and 2-Aminoadipic Acid Are Markers of Protein Carbonyl Oxidation in Aging Human Lens. Investigative Ophthalmology & Visual Science, 49(13), 3254. [Link]
-
Estaras, C., et al. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. Free Radical Biology and Medicine, 152, 306-316. [Link]
-
Sell, D. R., et al. (2007). 2-aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis. Biochemical Journal, 404(2), 269-277. [Link]
-
Tang, J., et al. (2017). Protein Oxidative Modifications: Beneficial Roles in Disease and Health. Journal of Cellular and Molecular Medicine, 21(6), 1045-1054. [Link]
-
Karolinska Institutet. (2022). Improved protein function opens way for new drug development concept. ScienceDaily. [Link]
-
Tang, J., et al. (2017). Protein Oxidative Modifications: Beneficial Roles in Disease and Health. Semantic Scholar. [Link]
-
Lin, H., et al. (2017). Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. Scilit. [Link]
-
Iannuzzi, C., et al. (2023). Protein Oxidative Modifications in Neurodegenerative Diseases: From Advances in Detection and Modelling to Their Use as Disease Biomarkers. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Weber, D., et al. (2018). Classical biomarkers of oxidative stress: protein carbonyls (a), 3-nitrotyrosine (b), and malondialdehyde (c). ResearchGate. [Link]
-
Dalle-Donne, I., et al. (2003). Protein carbonylation in human diseases. Trends in Molecular Medicine, 9(4), 169-176. [Link]
-
Grune, T., & Berger, M. M. (2025). Protein Oxidation in Aging: Does It Play a Role in Aging Progression?. Antioxidants & Redox Signaling. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Li, C., et al. (2024). Changes in Novel Biomarkers for Protein Oxidation in Pork Patties under Different Cooking Methods. Foods, 13(7), 1024. [Link]
-
CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. [Link]
-
Li, J., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1124, 72-81. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. Analytical method validation for biomarkers as a drug development tool: points to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. 2-aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Protein Oxidative Modifications: Beneficial Roles in Disease and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 19. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. manuals.plus [manuals.plus]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-D-2-aminoadipic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the disposal of Boc-D-2-aminoadipic acid, grounded in regulatory principles and best laboratory practices. Our focus is not just on the "how," but the "why," ensuring a comprehensive understanding that builds a culture of safety and compliance.
Hazard Assessment and Chemical Profile
Before determining a disposal route, we must first understand the material's characteristics.
This compound (CAS No. 110544-97-3) is an N-tert-butoxycarbonyl (Boc) protected form of D-2-aminoadipic acid, a derivative of an alpha-amino acid.[1][2][3] It is typically supplied as a white, solid powder.[4][5]
A review of available Safety Data Sheets (SDS) for this compound and its close relatives reveals that it is generally not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] However, some suppliers of related isomers have noted it may cause skin irritation and serious eye damage.
Expert Insight: Given the potential for mild irritation and the general principle of treating all non-characterized chemicals with caution, it is prudent to handle this compound with standard personal protective equipment (PPE), including safety glasses and gloves. In the event of decomposition, which can occur under high heat or fire, hazardous products like nitrogen oxides (NOx) and carbon oxides (CO, CO2) may be released.[5][6] The compound is known to be incompatible with strong oxidizing agents.[5]
| Property | Value | Source |
| Molecular Formula | C11H19NO6 | [1][2] |
| Molecular Weight | 261.27 g/mol | [1] |
| Physical State | Solid (White Powder) | [4][5] |
| Storage Temperature | 0 - 8 °C Recommended | [1][4] |
| Known Incompatibilities | Strong oxidizing agents | [5] |
The Regulatory Framework: Is It a Hazardous Waste?
The cornerstone of proper chemical disposal is determining if the waste is regulated as "hazardous" by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This determination is the responsibility of the waste generator—the laboratory that created the waste.[9]
A chemical waste is considered hazardous if it meets one of two criteria:
-
Characteristic Waste: It exhibits ignitability, corrosivity, reactivity, or toxicity.[8][10]
-
Listed Waste: It is specifically named on one of four EPA lists (F, K, P, or U).[7][11]
Based on available data, this compound does not meet the criteria for a characteristic hazardous waste.[5] Furthermore, it is not found on the F, K, P, or U lists, which are reserved for wastes from specific industrial processes or for discarded, unused pure commercial products of a highly toxic nature.[11][12]
Primary Disposal Protocol: Collection for Professional Disposal
The most reliable and compliant method for disposing of any laboratory chemical, regardless of its hazard classification, is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. This approach guarantees adherence to all federal, state, and local regulations.[9][10]
Step-by-Step Methodology:
-
Waste Segregation:
-
Action: Designate a specific waste container for solid, non-hazardous chemical waste. Do not mix this compound with other waste types, especially liquids, hazardous materials, or incompatible chemicals like strong oxidizing agents.[13][14]
-
Causality: Segregation prevents unintended chemical reactions within the waste container and ensures the waste stream is correctly profiled for disposal by the contractor.
-
-
Container Selection and Labeling:
-
Action: Use a chemically compatible container, preferably the original one if it is in good condition, or a new, sturdy, sealable plastic container.[10][13]
-
Action: Label the container clearly. The label must include the full chemical name: "this compound" and the words "Non-Hazardous Waste for Disposal." Avoid using abbreviations or chemical formulas. Ensure the container is dated when the first waste is added.
-
Causality: Proper labeling is a regulatory requirement and is essential for safe handling, storage, and final disposal. It communicates the container's contents to all personnel.
-
-
Accumulation and Storage:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] This area should be away from general work areas and clearly marked.
-
Action: Keep the container closed at all times except when adding waste.[10][13]
-
Causality: Storing waste in a designated SAA ensures it is managed safely and is ready for inspection and collection. Keeping containers sealed prevents the release of dust and potential contamination.
-
-
Arrange for Disposal:
-
Action: Once the container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and dispose of chemical waste in compliance with all regulations, protecting both the laboratory and the environment.
-
Alternative Disposal Considerations: Sanitary Sewer
Some institutional guidelines permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[13] Notably, the parent compound, "Aminoadipic Acid, DL-Alpha-," is listed as suitable for sanitary sewer disposal by at least one major research university.[15]
However, this practice is highly dependent on local regulations and the specific capabilities of the municipal wastewater treatment facility.
Self-Validating Protocol for Considering Drain Disposal:
-
Absolute Confirmation Required: NEVER dispose of any chemical down the drain without explicit, written permission from your institution's EHS department.[9]
-
Assess Contamination: This route is only potentially viable for pure, uncontaminated this compound. If it has been mixed with any solvents or other reagents, it must be collected for professional disposal.
-
Verify Local Rules: EHS will confirm if this specific compound is permissible for drain disposal under local and state environmental codes.
Expert Recommendation: While drain disposal may be permissible in some rare cases for the parent amino acid, the most prudent and universally compliant path for a modified chemical like this compound is the primary collection protocol outlined in Section 3.
Decontamination and Empty Container Disposal
Properly managing the empty product container is a final, critical step.
Step-by-Step Methodology:
-
Decontamination:
-
Action: Triple-rinse the empty container with water.[16]
-
Causality: This procedure ensures that residual chemical is removed to a negligible level, rendering the container safe for disposal as regular, non-hazardous waste.
-
-
Label Removal:
-
Action: Completely remove or deface all chemical labels on the container.[16]
-
Causality: This prevents the empty container from being mistaken for one containing hazardous material by waste handlers.
-
-
Final Disposal:
-
Action: Dispose of the clean, de-labeled container in the appropriate recycling bin (e.g., glass or plastic).[16] Do not reuse chemical containers for food or drink storage.
-
Disposal Workflow Summary
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
- Classifying Hazardous Waste Disposal: Important Things You Should Know.
- How to Ensure Safe Chemical Waste Disposal in Labor
- The Complete Beginners Guide to Chemical Disposal - Goodway Technologies.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Properly Managing Chemical Waste in Labor
- Chemical Hazardous Waste Spotlight - Environmental Health and Safety.
- Chemical Waste | Environmental Health & Safety (EHS).
- A Quick and Comprehensive Review of EPA Hazmat Classific
- This compound CAS#: - ChemicalBook.
- BOC-L-2-AMINOADIPIC ACID - Safety D
- This compound, min 95%, 1 gram.
- Boc-L-α-aminoadipic acid - Chem-Impex.
- MSDS - Safety D
- This compound - ChemicalBook.
- SAFETY D
- SAFETY D
- Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison.
- Showing Compound 2-Aminoadipic acid (FDB006066) - FooDB.
Sources
- 1. This compound CAS#: [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Showing Compound 2-Aminoadipic acid (FDB006066) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. goodway.com [goodway.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. ehs.howard.edu [ehs.howard.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. canterbury.ac.nz [canterbury.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-2-aminoadipic Acid
Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. As a Senior Application Scientist, I've observed that a robust safety protocol is the bedrock of reproducible and reliable research. This guide provides an in-depth, procedural framework for handling Boc-D-2-aminoadipic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why these measures are essential, ensuring a culture of safety and scientific integrity in your laboratory.
Core Principles of Protection: A Multi-Layered Approach
Effective protection is not about a single piece of equipment but a holistic system. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) that is tailored to the specific hazards in your lab.[5][6] This plan forms the administrative backbone of your safety efforts. The immediate layers of defense for handling a powdered chemical like this compound involve a combination of engineering controls and personal protective equipment.
-
Engineering Controls: Your first line of defense is to minimize exposure at the source. Always handle this compound powder within a certified chemical fume hood or a powder containment hood.[6][7] This engineering control is critical for preventing the inhalation of fine particulates.
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical hazard. It is not a substitute for robust engineering controls but a necessary complement to protect against accidental spills, splashes, or unforeseen exposures.[8][9]
Essential Personal Protective Equipment for this compound
The selection of PPE must be deliberate and based on a thorough hazard assessment.[8][10] For this compound, the following equipment is mandatory.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles | Protects against dust particles and accidental splashes. Standard safety glasses do not provide an adequate seal against fine powders.[10][11] |
| Face Shield (worn over goggles) | Required when there is a significant risk of splashing, such as during bulk handling or dissolution in larger volumes.[11] | |
| Hand Protection | Chemical-resistant nitrile gloves (disposable) | Provides a barrier against skin contact, which can cause irritation.[8] Inspect gloves for any signs of degradation or puncture before use. |
| Double-gloving | Recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection against potential contamination.[10] | |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination with chemical dust or spills.[6][10] |
| Chemical-resistant apron (optional) | Recommended when handling larger quantities or during procedures with a higher risk of splashes. | |
| Respiratory Protection | N95-rated respirator or higher | Mandatory when handling the powder outside of a certified fume hood or if the ventilation is inadequate. Use of a respirator requires enrollment in a respiratory protection program, including fit testing, as per OSHA standards.[8][11] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound, from initial preparation to final disposal.
1. Pre-Handling Safety Checklist:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Don all required PPE as detailed in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the containment area.
2. Weighing the Compound:
-
Perform all weighing operations on a balance located inside the fume hood or a powder containment hood.
-
Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust, such as tapping the container forcefully.
-
Close the primary container of this compound immediately after dispensing the required amount.
3. Dissolution and Reaction Setup:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
If the dissolution process requires heating or agitation, ensure the setup is secure within the fume hood.
-
Keep all containers capped when not in immediate use.
4. Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual powder.
-
Carefully remove outer gloves (if double-gloved) and dispose of them in the designated solid chemical waste container.
-
Remove the lab coat and remaining PPE, storing or disposing of it according to your institution's policies.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
The following diagram illustrates the logical workflow for safely handling this compound.
Sources
- 1. BOC-L-2-AMINOADIPIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. peptide.com [peptide.com]
- 5. osha.gov [osha.gov]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. lighthouselabservices.com [lighthouselabservices.com]
- 8. clarionsafety.com [clarionsafety.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
